ZINC69391
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C14H14F3N5 |
|---|---|
分子量 |
309.29 g/mol |
IUPAC名 |
2-(4,6-dimethylpyrimidin-2-yl)-1-[2-(trifluoromethyl)phenyl]guanidine |
InChI |
InChI=1S/C14H14F3N5/c1-8-7-9(2)20-13(19-8)22-12(18)21-11-6-4-3-5-10(11)14(15,16)17/h3-7H,1-2H3,(H3,18,19,20,21,22) |
InChIキー |
BEZGMANANMSUSQ-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=CC=C2C(F)(F)F)C |
正規SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2C(F)(F)F)C |
製品の起源 |
United States |
Foundational & Exploratory
The Mechanism of Action of ZINC69391: A Technical Guide for Researchers
An In-depth Examination of a Novel Rac1 Inhibitor for Cancer Therapy
ZINC69391 has emerged as a promising small molecule inhibitor targeting a key signaling node in cancer progression. This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying cellular pathways and workflows. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this compound's therapeutic potential.
Core Mechanism: Specific Inhibition of Rac1 Activation
This compound functions as a specific inhibitor of Ras-related C3 botulinum toxin substrate 1 (Rac1), a member of the Rho family of small GTPases.[1][2] Rac1 operates as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[2] The activation of Rac1 is mediated by Guanine Nucleotide Exchange Factors (GEFs), which facilitate the exchange of GDP for GTP.[2]
This compound exerts its inhibitory effect by directly interfering with the interaction between Rac1 and its associated GEFs.[2] The molecule achieves this by masking the critical Trp56 residue on the surface of Rac1, a key site for GEF binding.[2] This blockade prevents the conformational changes required for Rac1 activation, effectively trapping it in its inactive state. Notably, this compound has demonstrated specificity for Rac1, showing no significant inhibition of the closely related GTPase, Cdc42.[3]
This targeted inhibition of Rac1 activation disrupts a multitude of downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
Cellular and Physiological Effects of this compound
The inhibition of Rac1 by this compound triggers a cascade of anti-cancer effects, as demonstrated in various preclinical studies. These effects include the induction of apoptosis, cell cycle arrest, and the suppression of metastatic phenotypes.
Antiproliferative Activity and Cell Cycle Arrest
This compound exhibits potent antiproliferative activity across a range of cancer cell lines. This is primarily achieved through the induction of cell cycle arrest, predominantly at the G1 phase.[4] By inhibiting Rac1, this compound disrupts the signaling pathways that drive cell cycle progression, thereby halting uncontrolled cell division.
Induction of Apoptosis
A key mechanism of this compound's anti-cancer activity is the induction of programmed cell death, or apoptosis. Inhibition of the Rac1 pathway leads to the activation of pro-apoptotic signaling cascades.[2][4] A measurable outcome of this is the increased enzymatic activity of caspase-3, a critical executioner caspase in the apoptotic pathway.[2]
Anti-Metastatic Properties
Rac1 is a central regulator of the actin cytoskeleton, cell migration, and invasion, all of which are fundamental processes in cancer metastasis.[1] this compound's ability to inhibit Rac1 translates into significant anti-metastatic effects. It has been shown to interfere with actin cytoskeleton dynamics, leading to a dramatic reduction in cell migration and invasion in vitro.[4] Furthermore, in vivo studies have demonstrated that this compound can impair metastatic lung colonization in animal models.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| U937 | Histiocytic Lymphoma | 41 - 54 |
| HL-60 | Acute Promyelocytic Leukemia | 41 - 54 |
| KG1A | Acute Myelogenous Leukemia | 41 - 54 |
| Jurkat | Acute T-cell Leukemia | 41 - 54 |
Data sourced from multiple studies indicating a range of activity.[2]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and treat with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Interpretation: Analyze the resulting histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound for the indicated time period.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Quadrant Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
In Vitro Wound Healing (Scratch) Assay for Cell Migration
-
Cell Monolayer: Grow cells to a confluent monolayer in a multi-well plate.
-
Scratch Creation: Create a "scratch" or wound in the monolayer using a sterile pipette tip.
-
Treatment: Wash the cells to remove debris and add fresh media containing this compound or vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 24 or 48 hours).
-
Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time to assess cell migration.
In Vivo Metastasis Model
-
Cell Injection: Inject cancer cells (e.g., via tail vein for lung metastasis) into immunocompromised mice.
-
Treatment Regimen: Administer this compound or a vehicle control to the mice according to a predetermined schedule and dosage.
-
Monitoring: Monitor the health and weight of the mice throughout the experiment.
-
Endpoint Analysis: At the end of the study, euthanize the mice and harvest the target organs (e.g., lungs).
-
Metastasis Quantification: Quantify the number and size of metastatic nodules on the surface of the organs. Histological analysis can also be performed to confirm the presence of metastatic lesions.
Conclusion
This compound represents a specific and potent inhibitor of Rac1, a critical driver of cancer progression. Its mechanism of action, centered on the disruption of the Rac1-GEF interaction, leads to a multifaceted anti-cancer response characterized by apoptosis induction, cell cycle arrest, and the inhibition of metastasis. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound and the development of novel anti-cancer strategies targeting the Rac1 signaling pathway.
References
- 1. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. Proapoptotic and antiinvasive activity of Rac1 small molecule inhibitors on malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
ZINC69391: A Specific Inhibitor of Rac1 Signaling
A Technical Guide for Researchers and Drug Development Professionals
This document provides an in-depth technical overview of ZINC69391, a small molecule inhibitor of the Ras-related C3 botulinum toxin substrate 1 (Rac1). Rac1, a member of the Rho family of small GTPases, is a critical regulator of numerous cellular processes, including cytoskeletal dynamics, cell proliferation, migration, and survival. Its aberrant activation is implicated in the pathology of various diseases, particularly in cancer, where it plays a significant role in tumor progression and metastasis. This compound has emerged as a valuable tool for studying Rac1-mediated signaling and as a potential therapeutic agent. This guide will detail its mechanism of action, summarize key quantitative data, provide experimental protocols for its characterization, and visualize the pertinent biological pathways and experimental workflows.
Mechanism of Action
This compound functions as a specific inhibitor of Rac1 by interfering with its activation by Guanine Nucleotide Exchange Factors (GEFs).[1][2] Rho GTPases like Rac1 act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state.[1] GEFs facilitate the exchange of GDP for GTP, thereby activating Rac1 and enabling it to interact with downstream effector proteins.[1]
This compound specifically targets the protein-protein interaction between Rac1 and its GEFs.[1][2] It achieves this by masking the Tryptophan 56 (Trp56) residue on the surface of Rac1.[1][3] This residue is crucial for the binding of various GEFs, including Tiam1, Dock180, and P-Rex1.[1][4][5][6] By blocking this interaction, this compound prevents the GEF-mediated activation of Rac1, leading to a reduction in the levels of active, GTP-bound Rac1 (Rac1-GTP).[3][4][7] Notably, this compound has been shown to be specific for Rac1, with no significant effect on the activation of the closely related GTPase, Cdc42.[5]
Quantitative Data Summary
The inhibitory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key findings.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Cell Line / System | Target Interaction / Process | IC50 / Effective Concentration | Reference |
| Cell Proliferation | MDA-MB-231 (Breast Cancer) | Proliferation | 48 µM | [5][8] |
| Cell Proliferation | F3II (Breast Cancer) | Proliferation | 61 µM | [5][8] |
| Cell Proliferation | MCF-7 (Breast Cancer) | Proliferation | 31 µM | [5][8] |
| Cell Proliferation | U937 (Leukemia) | Growth | 41-54 µM (range for 4 cell lines) | [1][3] |
| Cell Proliferation | HL-60 (Leukemia) | Growth | 41-54 µM (range for 4 cell lines) | [1][3] |
| Cell Proliferation | KG1A (Leukemia) | Growth | 41-54 µM (range for 4 cell lines) | [1][3] |
| Cell Proliferation | Jurkat (Leukemia) | Growth | 41-54 µM (range for 4 cell lines) | [1][3] |
| Cell Proliferation | Human Glioma Cells | Proliferation | 0-125 µM (concentration-dependent reduction) | [3] |
| Rac1-GEF Interaction | Cell-free assay | Rac1-Tiam1 Interaction | 200 µM (significant interference) | [5][8] |
| Cell Cycle Arrest | MDA-MB-231 (Breast Cancer) | G1 Phase Arrest | 10 µM | [8] |
| Apoptosis Induction | Human Acute Leukemic Cells | Apoptosis | 50 µM | [3] |
| Caspase 3 Activity | - | Enzymatic Activity | 50-100 µM (concentration-dependent augmentation) | [3] |
| Actin Polymerization | MDA-MB-231, F3II | EGF-induced Polymerization | 50 µM | [8] |
| Cell Migration & Invasion | MDA-MB-231, F3II | Migration and Invasion | 50 µM | [8] |
Table 2: In Vivo Anti-Metastatic Activity of this compound
| Animal Model | Cancer Type | Treatment Regimen | Outcome | Reference |
| Syngeneic Mouse Model | Breast Cancer (F3II) | 25 mg/kg/day (i.p.) for 21 days | ~60% reduction in metastatic lung colonies | [3][5][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are protocols for key experiments used to characterize this compound.
Rac1 Activation Assay (Pull-down)
This assay is used to measure the levels of active, GTP-bound Rac1 in cell lysates.
-
Cell Lysis:
-
Affinity Precipitation:
-
Incubate a portion of the cell lysate with GST-PAK1-PBD (p21-activated kinase 1 p21-binding domain) fusion protein immobilized on glutathione-agarose beads.[10][11] The PBD of PAK1 specifically binds to the GTP-bound form of Rac1.[10]
-
Incubate at 4°C with gentle rocking to allow for the binding of active Rac1 to the beads.[11]
-
-
Washing:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Detection:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Detect the amount of pulled-down Rac1 by Western blotting using a Rac1-specific antibody.[10][12]
-
A portion of the initial cell lysate should also be run on the gel to determine the total amount of Rac1 protein.
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess cell viability and proliferation.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).[5]
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
In Vitro Rac1-GEF Interaction Assay
This assay determines the ability of this compound to directly interfere with the binding of Rac1 to a GEF.
-
Protein Expression and Purification:
-
Binding Reaction:
-
Washing and Elution:
-
Wash the beads to remove unbound proteins.
-
Elute the protein complexes from the beads.
-
-
Detection:
Visualizations
The following diagrams illustrate the Rac1 signaling pathway, the mechanism of this compound inhibition, and a typical experimental workflow for its evaluation.
Caption: The Rac1 signaling cycle, from extracellular signals to cellular responses.
Caption: Mechanism of this compound action by masking the Trp56 residue on Rac1.
Caption: Workflow for the preclinical evaluation of this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Proapoptotic and antiinvasive activity of Rac1 small molecule inhibitors on malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Frontiers | Computational and in vitro Pharmacodynamics Characterization of 1A-116 Rac1 Inhibitor: Relevance of Trp56 in Its Biological Activity [frontiersin.org]
- 10. biocat.com [biocat.com]
- 11. Active Rac1 Detection Kit | Cell Signaling Technology [cellsignal.com]
- 12. Rac Activation Assays [cellbiolabs.com]
ZINC69391: A Targeted Approach to Rac1 Inhibition in Cancer Therapy
A Technical Guide on the Discovery, Synthesis, and Mechanism of Action of a Novel Rac1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZINC69391 is a small molecule inhibitor that has demonstrated significant potential as a targeted cancer therapeutic. Identified through a comprehensive docking-based virtual library screening, this compound selectively inhibits Rac1, a key member of the Rho family of small GTPases. Aberrant Rac1 signaling is a known driver of tumorigenesis, promoting cell proliferation, migration, and invasion. This compound effectively disrupts the interaction between Rac1 and its Guanine Nucleotide Exchange Factors (GEFs), thereby impeding its activation and downstream signaling. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of this compound, including detailed experimental protocols and a summary of its efficacy in various cancer cell lines.
Discovery of this compound
This compound was identified from a drug-like subset of the ZINC database, containing approximately 200,000 compounds, through a docking-based virtual library screening.[1] The screen targeted the surface area of the Rac1 protein that includes the critical Trp56 residue, which is essential for the interaction with GEFs.[1] From the top 100 hits, 12 compounds were selected for in vitro characterization, leading to the identification of this compound as a potent inhibitor of cancer cell proliferation.[1]
Synthesis of this compound
While the precise, step-by-step synthesis protocol for this compound is not publicly detailed, its chemical structure, a pyrimidine derivative, suggests a plausible synthetic route based on established organic chemistry principles. The synthesis would likely involve a multi-component reaction, a common and efficient method for generating substituted pyrimidines.
A probable synthetic approach would be a three-component condensation reaction involving an amidine, a ketone, and a one-carbon source like N,N-dimethylaminoethanol. This method is known for its efficiency and tolerance of various functional groups.
Proposed Synthesis Workflow:
Caption: Proposed synthetic workflow for this compound.
Mechanism of Action
This compound functions as a specific inhibitor of Rac1, a small GTPase that acts as a molecular switch in various cellular processes. Rac1 cycles between an inactive GDP-bound state and an active GTP-bound state. This activation is mediated by GEFs. This compound exerts its inhibitory effect by interfering with the interaction between Rac1 and its GEFs, specifically by masking the Trp56 residue on the Rac1 surface. This prevents the exchange of GDP for GTP, thus locking Rac1 in its inactive state and inhibiting downstream signaling pathways that control cell proliferation, migration, and cytoskeletal organization.[1][2]
Rac1 Signaling Pathway and Inhibition by this compound:
Caption: Rac1 signaling pathway and the inhibitory action of this compound.
Biological Activity and Efficacy
This compound has demonstrated significant anti-cancer activity in a variety of cell lines, including breast cancer, glioma, and leukemia.[1][2] Its effects include the inhibition of cell proliferation, induction of apoptosis, and reduction of cell migration and invasion.[2]
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 48 | [1] |
| F3II | Breast Cancer | 61 | [1] |
| MCF7 | Breast Cancer | 31 | [1] |
| U937 | Leukemia | 41 - 54 | |
| HL-60 | Leukemia | 41 - 54 | |
| KG1A | Leukemia | 41 - 54 | |
| Jurkat | Leukemia | 41 - 54 |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the biological activity of this compound.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow for MTT Assay:
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound and a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Cell Migration (Wound Healing) Assay
This assay assesses the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.
Workflow for Wound Healing Assay:
Caption: Workflow for the wound healing cell migration assay.
Protocol:
-
Grow cells in a culture dish to form a confluent monolayer.
-
Create a linear scratch or "wound" in the monolayer using a sterile pipette tip.
-
Gently wash the cells with media to remove any detached cells.
-
Replace the media with fresh media containing the desired concentration of this compound or a vehicle control.
-
Capture images of the wound at the initial time point (T=0) and at subsequent time points (e.g., 6, 12, 24 hours).
-
Measure the width of the wound at different points for each time point and calculate the percentage of wound closure.
Rac1 Activation (Pull-Down) Assay
This assay specifically measures the amount of active, GTP-bound Rac1 in cell lysates.
Workflow for Rac1 Pull-Down Assay:
Caption: Workflow for the Rac1 activation pull-down assay.
Protocol:
-
Treat cells with this compound or a vehicle control.
-
Lyse the cells in a buffer that preserves GTPase activity.
-
Incubate the cell lysates with agarose beads coupled to a GST-fusion protein of the p21-binding domain (PBD) of PAK1. The PBD specifically binds to the active, GTP-bound form of Rac1.
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and detect the amount of active Rac1 by Western blotting using a Rac1-specific antibody.
Conclusion and Future Directions
This compound has emerged as a promising lead compound for the development of novel anti-cancer therapies. Its specific mechanism of action, targeting the Rac1-GEF interaction, offers a potential advantage over less specific cytotoxic agents. Further preclinical development, including in vivo efficacy and toxicity studies, is warranted to fully evaluate its therapeutic potential. The development of more potent analogs based on the this compound scaffold also represents a promising avenue for future research.
References
ZINC69391 (CAS 303094-67-9): A Technical Guide for Researchers
An In-depth Technical Guide on the Rac1 Inhibitor ZINC69391 for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound, with the CAS number 303094-67-9, is a small molecule inhibitor that has garnered significant attention in cancer research. Identified through a virtual library screening, this compound has demonstrated notable efficacy in preclinical studies as a specific inhibitor of the Ras-related C3 botulinum toxin substrate 1 (Rac1), a key protein in cellular signaling pathways that govern cell proliferation, migration, and survival.[1][2] Its ability to interfere with the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs) makes it a promising candidate for therapeutic development, particularly in the context of aggressive cancers.[3][4] This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, mechanism of action, and key experimental data and protocols.
Chemical and Physical Properties
This compound, chemically known as N'-(4,6-dimethylpyrimidin-2-yl)-N-[2-(trifluoromethyl)phenyl]guanidine, possesses a molecular formula of C14H14F3N5 and a molecular weight of 309.29 g/mol .[1][5] Its structure features a pyrimidine core linked to a trifluoromethylphenyl group via a guanidine bridge. The compound is soluble in DMSO and sparingly soluble in ethanol.[6] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 303094-67-9 | [1] |
| IUPAC Name | N'-(4,6-dimethylpyrimidin-2-yl)-N-[2-(trifluoromethyl)phenyl]guanidine | [1] |
| Molecular Formula | C14H14F3N5 | [1][5] |
| Molecular Weight | 309.29 g/mol | [1][5] |
| Calculated logP | ~3.2 | [1] |
| Solubility | Soluble in DMSO, Sparingly soluble in Ethanol | [6] |
| Storage | Dry, dark at 0-4°C (short term) or -20°C (long term) | [1] |
Synthesis
The synthesis of this compound is a multi-step process involving the formation of a pyrimidine core followed by the installation of the guanidine group.[1]
Experimental Protocol: Synthesis of this compound
Step 1: Formation of the Pyrimidine Core (Biginelli Reaction)
-
A mixture of ethyl acetoacetate, 2-(trifluoromethyl)benzaldehyde, and pyrazole carboxamidine hydrochloride is condensed under acidic conditions (HCl) in ethanol.
-
The reaction mixture is heated at 70°C to yield a dihydropyrimidine intermediate.[1]
-
The intermediate is then dehydrogenated using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the aromatic pyrimidine ring.[1]
Step 2: Guanidine Group Installation (Aminolysis)
-
The Boc-protected pyrimidine intermediate undergoes nucleophilic substitution with ammonia in tetrahydrofuran (THF). This step replaces the pyrazole group with a guanidine moiety.[1]
Step 3: Purification
-
The final compound is purified using standard chromatographic techniques to yield this compound.[1]
Mechanism of Action
This compound exerts its biological effects by specifically inhibiting the function of Rac1, a member of the Rho family of small GTPases.[3] Rac1 cycles between an active GTP-bound state and an inactive GDP-bound state. Guanine nucleotide exchange factors (GEFs) promote the exchange of GDP for GTP, leading to Rac1 activation.[3]
This compound functions by directly interfering with the interaction between Rac1 and its GEFs, such as Tiam1 and Dock180.[1][6] It achieves this by binding to a hydrophobic pocket on the surface of Rac1 and masking the critical Trp56 residue.[1][3] This residue is essential for the interaction with GEFs. By blocking this interaction, this compound prevents the activation of Rac1, thereby inhibiting its downstream signaling pathways that are crucial for cell proliferation, migration, and invasion.[1][3] Notably, this compound exhibits high selectivity for Rac1 over other closely related Rho GTPases like Cdc42.[1]
Biological Activity and In Vitro Data
This compound has demonstrated significant antiproliferative and pro-apoptotic effects across a range of cancer cell lines.
Antiproliferative Activity
The half-maximal inhibitory concentration (IC50) values of this compound have been determined for various cancer cell lines, highlighting its potential as an anti-cancer agent.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 48 | [6] |
| F3II | Breast Cancer | 61 | [6] |
| MCF-7 | Breast Cancer | 31 | [6] |
| U937 | Leukemia | 41-54 | [3] |
| HL-60 | Leukemia | 41-54 | [3] |
| KG1A | Leukemia | 41-54 | [3] |
| Jurkat | Leukemia | 41-54 | [3] |
Effects on Cell Cycle and Apoptosis
This compound has been shown to induce cell cycle arrest at the G1 phase in MDA-MB-231 cells at a concentration of 10 µM.[6] Furthermore, it promotes apoptosis, as evidenced by the increased activity of caspase 3, a key executioner caspase.[3]
Inhibition of Cell Migration and Invasion
At a concentration of 50 µM, this compound effectively inhibits EGF-induced actin polymerization, a critical process for cell motility.[6] This leads to the inhibition of migration and invasion of aggressive breast cancer cell lines such as MDA-MB-231 and F3II.[6]
In Vivo Efficacy
The anti-cancer activity of this compound has also been validated in in vivo models. In a murine model of lung metastasis using F3II breast cancer cells, administration of this compound at a dose of 25 mg/kg per day resulted in a significant reduction in the number of lung nodules.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0 to 100 µM) for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Culture and Treatment: Culture cells and treat them with this compound (e.g., 10 µM for MDA-MB-231 cells) for a designated time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Rac1-GEF Interaction Assay (Affinity Precipitation)
-
Cell Lysate Preparation: Prepare lysates from cells overexpressing a tagged GEF (e.g., HA-tagged Tiam1).
-
Incubation with Rac1: Incubate the cell lysates with bacterially expressed and purified GST-Rac1 immobilized on glutathione-agarose beads in the presence or absence of this compound (e.g., 100-200 µM).
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins and analyze the presence of the tagged GEF by Western blotting using an anti-tag antibody (e.g., anti-HA).[6]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Anticancer agents derived from natural cinnamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of potential anticancer agents: alkylcarbamates of 3-(9-acridinylamino)-5-hydroxymethylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
In Vitro Efficacy of ZINC69391: A Technical Overview for Cancer Researchers
An In-depth Technical Guide on the Preclinical In Vitro Effects of the Rac1 Inhibitor, ZINC69391, on Various Cancer Cell Lines.
This technical guide provides a comprehensive analysis of the in vitro effects of this compound, a small molecule inhibitor of Ras-related C3 botulinum toxin substrate 1 (Rac1), on a variety of cancer cell lines. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the compound's mechanism of action, anti-proliferative and pro-apoptotic activities, and its impact on cell cycle progression and migration. All presented data is collated from peer-reviewed scientific literature.
Executive Summary
This compound is a specific inhibitor of Rac1, a member of the Rho family of GTPases that is frequently hyperactivated in various cancers and plays a pivotal role in tumorigenesis, cancer progression, invasion, and metastasis.[1][2] The compound functions by interfering with the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs), thereby preventing Rac1 activation.[1][3][4] In vitro studies have demonstrated that this compound exhibits significant anti-cancer effects across a range of cancer cell lines, including those of breast, leukemia, and glioma origin. These effects are primarily manifested as inhibition of cell proliferation, induction of G1 phase cell cycle arrest, and promotion of apoptosis.[1][3][5] Furthermore, this compound has been shown to impede cancer cell migration and invasion by disrupting actin cytoskeleton dynamics.[1][5]
Quantitative Analysis of In Vitro Efficacy
The anti-proliferative activity of this compound has been quantified in several cancer cell lines. The following tables summarize the available half-maximal inhibitory concentration (IC50) values and the effects on cell cycle distribution.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| U937 | Leukemia | 41 - 54 | [3] |
| HL-60 | Leukemia | 41 - 54 | [3] |
| KG1A | Leukemia | 41 - 54 | [3] |
| Jurkat | Leukemia | 41 - 54 | [3] |
| F3II | Breast Cancer | Not explicitly stated, but showed concentration-dependent inhibition | [1] |
| MDA-MB-231 | Breast Cancer | Not explicitly stated, but showed concentration-dependent inhibition | [1] |
| MCF7 | Breast Cancer | Not explicitly stated, but showed concentration-dependent inhibition | [1] |
| LN229 | Glioma | Not explicitly stated, but reduced cell proliferation | [5] |
| U-87 MG | Glioma | Not explicitly stated, but reduced cell proliferation | [5] |
Table 2: Effect of this compound on Cell Cycle Progression in MDA-MB-231 Breast Cancer Cells
| Treatment | Cell Population in G1 Phase (%) | Cell Population in S Phase (%) | Cell Population in G2/M Phase (%) | Citation |
| Control | Not specified | Not specified | Not specified | [1] |
| This compound (10µM for 48h) | Significant increase | Not specified | Not specified | [1] |
Note: The cited study qualitatively describes a "significant G1 phase arrest" with a corresponding decrease in other phases, but does not provide specific percentages for all phases.
Key Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action is the inhibition of Rac1 activation. This is achieved by masking the Trp56 residue on the Rac1 surface, which is crucial for its interaction with GEFs like Tiam1 and Dock180.[3][4] The disruption of this interaction prevents the exchange of GDP for GTP on Rac1, thus keeping it in an inactive state.
Caption: Mechanism of this compound action on the Rac1 signaling pathway.
The inhibition of Rac1 activation by this compound leads to several downstream cellular consequences, including the downregulation of the kinase Pak1, a key effector in glioma invasion, and a reduction in EGF-induced Rac1 activation.[1][5] This ultimately results in decreased cell proliferation, cell cycle arrest, and the induction of apoptosis.[3][5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the in vitro effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is based on the methodology described for assessing the anti-proliferative effects of this compound on breast cancer cell lines.[1]
-
Cell Seeding: Plate cancer cells (e.g., F3II, MDA-MB-231, MCF7) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Cell Cycle Analysis (Flow Cytometry)
This protocol is based on the methodology used to assess this compound-induced cell cycle arrest in MDA-MB-231 cells.[1]
-
Cell Synchronization and Treatment: Synchronize MDA-MB-231 cells (e.g., by serum starvation) and then treat with 10 µM this compound for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Actin Cytoskeleton Staining
This protocol is based on the methodology for visualizing the effect of this compound on EGF-induced actin reorganization.[1]
-
Cell Culture and Treatment: Grow F3II or MDA-MB-231 cells on coverslips and serum-starve for 16 hours. Treat with 10 µM and 50 µM this compound for 1 hour.
-
EGF Stimulation: Stimulate the cells with 100 ng/mL EGF for 15 minutes.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Staining: Stain the actin filaments with AlexaFluor 555-phalloidin.
-
Microscopy: Mount the coverslips and visualize the actin cytoskeleton using a fluorescence microscope.
Conclusion
The available in vitro data strongly suggests that this compound is a promising anti-cancer agent with a clear mechanism of action centered on the inhibition of the Rac1 signaling pathway. Its ability to induce cell cycle arrest and apoptosis, and to inhibit cell migration in various cancer cell lines, warrants further preclinical and clinical investigation. This technical guide provides a foundational understanding for researchers interested in exploring the therapeutic potential of this compound.
References
- 1. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical development of novel Rac1-GEF signaling inhibitors using a rational design approach in highly aggressive breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Rac1, A Potential Target for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proapoptotic and antiinvasive activity of Rac1 small molecule inhibitors on malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antiproliferative Profile of ZINC69391: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZINC69391 has emerged as a promising small molecule inhibitor with significant antiproliferative properties against a range of cancer cell lines. This technical guide provides an in-depth analysis of the compound's effects, detailing its mechanism of action, quantitative efficacy, and the experimental protocols utilized for its characterization. This compound functions as a specific inhibitor of Ras-related C3 botulinum toxin substrate 1 (Rac1), a key regulator of numerous cellular processes frequently dysregulated in cancer. By interfering with the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs), this compound effectively impedes downstream signaling pathways controlling cell proliferation, cell cycle progression, and apoptosis. This document synthesizes the available data to offer a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting the Rac1 signaling axis.
Introduction
The Rho family of small GTPases, particularly Rac1, are critical mediators of intracellular signaling cascades that govern cell morphology, migration, and proliferation.[1][2] Aberrant Rac1 activity is a hallmark of numerous malignancies, contributing to tumor initiation, progression, and metastasis.[2][3] Consequently, the development of specific Rac1 inhibitors represents a compelling strategy for anticancer therapy. This compound was identified through a docking-based virtual screening as a compound that targets the interaction between Rac1 and its activating GEFs.[3][4] This document outlines the antiproliferative effects of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.
Quantitative Antiproliferative Data
The antiproliferative activity of this compound has been quantified across various cancer cell lines using the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit cell growth by 50%. The data, primarily obtained through MTT assays, are summarized in the tables below.
Table 1: IC50 Values of this compound in Breast Cancer Cell Lines[4]
| Cell Line | Description | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 48 |
| F3II | Highly Aggressive Breast Cancer | 61 |
| MCF7 | Estrogen Receptor-Positive | 31 |
Table 2: IC50 Values of this compound in Hematopoietic and Glioma Cell Lines[1][5]
| Cell Line | Cancer Type | IC50 (µM) |
| U937 | Histiocytic Lymphoma | 41 - 54 |
| HL-60 | Acute Promyelocytic Leukemia | 41 - 54 |
| KG1A | Acute Myelogenous Leukemia | 41 - 54 |
| Jurkat | Acute T-cell Leukemia | 41 - 54 |
| LN229 | Glioblastoma | Not specified |
| U-87 MG | Glioblastoma | Not specified |
Mechanism of Action: Inhibition of the Rac1 Signaling Pathway
This compound exerts its antiproliferative effects by specifically targeting the Rac1 GTPase. It functions by masking the Trp56 residue on the surface of Rac1, a critical site for the interaction with GEFs such as Tiam1 and Dock180.[1][2][5] This interference prevents the exchange of GDP for GTP, thereby locking Rac1 in its inactive state and inhibiting downstream signaling.[1][3]
Signaling Pathway Diagram
Caption: this compound inhibits the interaction between Rac1 and its GEFs.
Cellular Effects of this compound
Cell Cycle Arrest
Treatment with this compound has been shown to induce a significant arrest of cancer cells in the G1 phase of the cell cycle.[4] This effect is consistent with the role of Rac1 in promoting G1 to S phase progression.
Induction of Apoptosis
This compound triggers apoptosis in various cancer cell lines.[1][5] This is evidenced by an increase in the sub-G0/G1 cell population in cell cycle analysis and confirmed by Annexin V staining.[5] The pro-apoptotic effect is further supported by the observed concentration-dependent increase in caspase-3 enzymatic activity.[1][5]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the antiproliferative effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Experimental Workflow:
Caption: Workflow for determining cell viability using the MTT assay.
Methodology:
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound and a vehicle control.
-
Incubation: The plates are incubated for 48 to 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated.
Cell Cycle Analysis
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
Experimental Workflow:
Caption: Workflow for cell cycle analysis using flow cytometry.
Methodology:
-
Cell Treatment: Cells are treated with this compound for a specified duration.
-
Cell Harvest and Fixation: Cells are harvested, washed, and fixed, typically with cold 70% ethanol.
-
Staining: Fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to eliminate RNA staining.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The resulting data is plotted as a histogram, and the percentage of cells in the G0/G1, S, and G2/M phases is quantified.
Apoptosis Assay (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow:
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Methodology:
-
Cell Treatment: Cells are treated with this compound.
-
Cell Harvesting: Cells are harvested and washed.
-
Staining: Cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: The cells are incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the populations of live (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Rac1 Activation Assay (Pull-down Assay)
This assay is used to measure the levels of active, GTP-bound Rac1.
Methodology:
-
Cell Lysis: Cells are lysed in a buffer that preserves GTPase activity.
-
Pull-down: Cell lysates are incubated with a GST-fusion protein containing the p21-binding domain (PBD) of PAK1, which specifically binds to GTP-bound Rac1. This complex is then pulled down using glutathione-sepharose beads.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted and subjected to SDS-PAGE, followed by Western blotting using an anti-Rac1 antibody to detect the levels of active Rac1.
Conclusion
This compound is a specific inhibitor of Rac1 that demonstrates significant antiproliferative effects in a variety of cancer cell lines. Its mechanism of action, involving the disruption of the Rac1-GEF interaction, leads to G1 cell cycle arrest and the induction of apoptosis. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and for the development of novel anticancer agents targeting the Rac1 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rac1 Signaling: From Intestinal Homeostasis to Colorectal Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
The Antimetastatic Potential of ZINC69391: A Technical Overview for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the preclinical evidence supporting the antimetastatic potential of ZINC69391, a novel small molecule inhibitor of Rac1 GTPase. Discovered through a docking-based virtual library screening, this compound has demonstrated significant promise in preclinical models of aggressive cancers, particularly breast cancer, by targeting key cellular processes involved in metastasis.[1][2] This document provides a comprehensive summary of the available quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.
Core Findings and Data Presentation
This compound exerts its antimetastatic effects by specifically inhibiting the Rac1 signaling pathway, a critical regulator of cell motility, proliferation, and survival.[1][2][3] The compound has been shown to block the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs), such as Tiam1 and P-Rex1, thereby preventing Rac1 activation.[1][4] This inhibition leads to a cascade of downstream effects that collectively impair the metastatic cascade.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | Endpoint | IC50 Value | Reference |
| U937 | Histiocytic Lymphoma | Proliferation | Cell Growth Inhibition | 41-54 µM | [3] |
| HL-60 | Acute Promyelocytic Leukemia | Proliferation | Cell Growth Inhibition | 41-54 µM | [3] |
| KG1A | Acute Myelogenous Leukemia | Proliferation | Cell Growth Inhibition | 41-54 µM | [3] |
| Jurkat | Acute T-cell Leukemia | Proliferation | Cell Growth Inhibition | 41-54 µM | [3] |
| Breast Cancer Cell Lines | Breast Cancer | Proliferation | Cell Viability (MTT Assay) | Concentration-dependent inhibition | [1] |
| Glioma Cells | Glioma | Proliferation | Cell Growth Inhibition | Not specified | [3][5] |
Table 2: In Vivo Antimetastatic Efficacy of this compound
| Preclinical Model | Cancer Type | Treatment | Key Finding | Reference |
| Syngeneic Mouse Model (BALB/c) | Breast Cancer | 25 mg/kg/day this compound (i.p.) | ~60% reduction in total metastatic lung colonies | [1][5] |
| Syngeneic Mouse Model (BALB/c) | Breast Cancer | 25 mg/kg/day this compound (i.p.) | Significant reduction in metastases larger than 1 mm in diameter | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these preclinical findings. The following sections outline the key experimental protocols employed in the evaluation of this compound.
Virtual Screening for Rac1 Inhibitors
The identification of this compound was achieved through a docking-based virtual screening of a drug-like subset of the ZINC database, comprising approximately 200,000 compounds.[1] The crystal structure of Rac1 (PDB ID: 1MH1) was utilized as the target, with the screening focused on the surface containing Trp56, a key residue for GEF interaction.[1][3] The eHITS software was employed for the docking-based virtual screening.[1]
In Vitro Rac1-GEF Interaction Assay
To validate the interference of this compound with the Rac1-GEF interaction, an affinity precipitation assay was performed.[1]
-
Protein Expression: Constitutively active HA-tagged Tiam1 was expressed in HEK-293T cells, while Rac1 was bacterially expressed and immobilized on Glutathione Agarose Beads.
-
Incubation: Lysates from Tiam1-expressing cells were incubated with the Rac1-coated beads in the presence of varying concentrations of this compound (100 and 200 µM).
-
Detection: The amount of Tiam1 that co-precipitated with Rac1 was determined by Western blot analysis using an anti-HA antibody.
Cell Viability Assay (MTT Assay)
The antiproliferative effects of this compound on various cancer cell lines were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Seeding: Cancer cells were seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells were treated with various concentrations of this compound for 72 hours.
-
MTT Incubation: MTT solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals were solubilized, and the absorbance was measured at a specific wavelength to determine cell viability relative to untreated controls.
Cell Migration Assay
The impact of this compound on cancer cell migration was evaluated, a critical step in the metastatic process.[1] While the specific type of migration assay (e.g., wound healing, transwell) is not detailed in the provided sources, a general protocol can be inferred.
-
Cell Culture: A confluent monolayer of cancer cells is created.
-
"Wound" Creation/Seeding: A scratch is made in the monolayer, or cells are seeded into the upper chamber of a transwell insert.
-
Treatment: Cells are treated with this compound.
-
Migration Monitoring: The closure of the wound or the migration of cells to the lower chamber is monitored and quantified over time.
In Vivo Experimental Metastasis Model
A syngeneic mouse model was utilized to assess the in vivo antimetastatic efficacy of this compound.[1]
-
Cell Line: 2x10^5 viable F3II breast cancer cells were used.[1]
-
Animal Model: Adult female BALB/c mice were used.[1]
-
Cell Administration: Cells were administered intravenously (i.v.) on day 0.[1]
-
Treatment Regimen: Mice were treated daily with intraperitoneal (i.p.) injections of this compound at a dose of 25 mg/kg body weight from day 0 to day 21.[1]
-
Metastasis Quantification: On day 21, mice were sacrificed, and the lungs were excised. Superficial lung metastases were counted under a dissecting microscope.[1]
Visualizing the Molecular Mechanisms and Workflows
To further elucidate the role of this compound, the following diagrams, generated using the DOT language, illustrate the targeted signaling pathway and the experimental workflow.
Signaling Pathway of Rac1 Inhibition by this compound
Experimental Workflow for Preclinical Evaluation of this compound
Conclusion and Future Directions
The preclinical data strongly support the antimetastatic potential of this compound. By inhibiting the Rac1 signaling pathway, this compound effectively reduces cancer cell proliferation, migration, and in vivo metastasis in preclinical models of aggressive cancers. The development of more potent analogs, such as 1A-116, further underscores the therapeutic promise of targeting this pathway.[1][2][4] Future research should focus on comprehensive pharmacokinetic and toxicological profiling of this compound and its analogs to facilitate their translation into clinical settings. Additionally, exploring the efficacy of these inhibitors in combination with standard-of-care chemotherapies could reveal synergistic effects and provide new avenues for cancer treatment.
References
- 1. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical development of novel Rac1-GEF signaling inhibitors using a rational design approach in highly aggressive breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Targeting Rac and Cdc42 GTPases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Understanding the binding site of ZINC69391 on Rac1
An In-depth Technical Guide to the Binding Site of ZINC69391 on Rac1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the binding interaction between the small molecule inhibitor this compound and the Ras-related C3 botulinum toxin substrate 1 (Rac1), a key regulator of numerous cellular processes. Deregulation of Rac1 signaling is implicated in various pathologies, including cancer, making it a critical target for therapeutic intervention. This document details the mechanism of action of this compound, summarizes key quantitative data, outlines experimental protocols for studying this interaction, and visualizes the relevant biological and experimental frameworks.
Introduction to Rac1 and its Signaling Pathway
Rac1 is a member of the Rho family of small GTPases that functions as a molecular switch in cells.[1][2] It cycles between an inactive GDP-bound state and an active GTP-bound state.[1] This cycle is tightly regulated by two main classes of proteins:
-
Guanine Nucleotide Exchange Factors (GEFs): These proteins promote the exchange of GDP for GTP, leading to the activation of Rac1.[1]
-
GTPase-Activating Proteins (GAPs): GAPs enhance the intrinsic GTP hydrolysis activity of Rac1, converting it back to the inactive GDP-bound form.[1]
Once activated, Rac1 interacts with a multitude of downstream effector proteins to control a wide array of cellular functions, including actin cytoskeleton organization, cell proliferation, migration, and adhesion.[1] Given its central role in these processes, aberrant Rac1 activity is frequently associated with cancer progression, invasion, and metastasis.[3][4]
Rac1 Signaling Pathway Diagram
Caption: The Rac1 signaling pathway, illustrating the activation cycle and the inhibitory action of this compound.
This compound: A Specific Inhibitor of Rac1
This compound was identified through a docking-based virtual library screening as a small molecule inhibitor of Rac1.[3] Its primary mechanism of action is the interference with the interaction between Rac1 and its activating GEFs.[1][3]
Binding Site and Mechanism of Action
This compound specifically targets the Rac1 surface, masking the critical Tryptophan 56 (Trp56) residue.[1][3] This residue is essential for the recognition and binding of various GEFs.[3] By sterically hindering the access of GEFs to this site, this compound prevents the GDP-GTP exchange, thereby locking Rac1 in its inactive conformation. This inhibitory action has been shown to be specific, as this compound does not significantly affect the activity of the closely related GTPase, Cdc42.[3][5]
Quantitative Data on this compound Activity
The inhibitory effects of this compound and its more potent analog, 1A-116, have been quantified in various cancer cell lines.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound | U937, HL-60, KG1A, Jurkat | Cell Growth Inhibition | 41 - 54 µM | [1] |
| This compound | F3II (Breast Cancer) | Antiproliferative Activity | ~60 µM | [3] |
| 1A-116 | F3II (Breast Cancer) | Antiproliferative Activity | 4 µM | [3] |
Experimental Protocols for Studying this compound-Rac1 Interaction
The characterization of the binding and functional effects of this compound on Rac1 has been accomplished through a series of established experimental procedures.
Identification of this compound
-
Docking-Based Virtual Screening: A large library of drug-like compounds from the ZINC database was screened in silico to identify molecules with high docking scores to the GEF-binding site on Rac1, specifically targeting the region around Trp56.[3]
In Vitro Validation of Binding
-
Affinity Precipitation (Pull-Down) Assay:
-
Bacterially expressed and purified Rac1 is immobilized on Glutathione Agarose Beads.
-
Lysates from cells overexpressing a constitutively active, HA-tagged GEF (e.g., Tiam1) are prepared.
-
The immobilized Rac1 is incubated with the GEF-containing lysate in the presence of varying concentrations of this compound.
-
The beads are washed to remove unbound proteins.
-
The protein complexes are eluted and subjected to Western blot analysis using an anti-HA antibody to detect the amount of GEF that co-precipitated with Rac1. A reduction in the HA signal indicates that this compound is interfering with the Rac1-GEF interaction.[3][5]
-
Cellular Assays for Functional Effects
-
Rac1 Activation Assay (Pull-Down):
-
Cells are treated with this compound for a specified time.
-
Cells are stimulated with a Rac1 activator, such as Epidermal Growth Factor (EGF).
-
Cell lysates are incubated with a construct containing the p21-binding domain (PBD) of a Rac1 effector (like PAK1), which specifically binds to active, GTP-bound Rac1.
-
The PBD-bound Rac1 is pulled down and the amount of active Rac1 is quantified by Western blotting.[3]
-
-
Cell Proliferation/Viability Assay (MTT Assay):
-
Cells are seeded in 96-well plates and treated with a range of this compound concentrations.
-
After a defined incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells.
-
Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
The formazan is solubilized, and the absorbance is measured to determine the percentage of viable cells relative to an untreated control.[3]
-
-
Cell Cycle Analysis:
-
Cells are treated with this compound.
-
Cells are harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide).
-
The DNA content of individual cells is measured by flow cytometry to determine the distribution of cells in the G1, S, and G2/M phases of the cell cycle.[3]
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for the identification and characterization of this compound as a Rac1 inhibitor.
Conclusion and Future Directions
This compound represents a promising lead compound for the development of novel anticancer therapies by targeting the Rac1 signaling pathway.[3] Its specific mechanism of action, which involves the direct interference with Rac1-GEF interactions by masking the Trp56 residue, provides a clear rationale for its inhibitory effects on cancer cell proliferation and migration.[1][3] The development of more potent analogs, such as 1A-116, demonstrates the potential for structure-activity relationship studies to further optimize the therapeutic efficacy of this class of inhibitors.[3] Future research should focus on comprehensive preclinical and clinical evaluations to establish the safety and efficacy of these compounds in relevant cancer models.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Rac1 GTPase: A “Rac” of All Trades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are RAC1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
ZINC69391: A Small Molecule Modulator of Actin Cytoskeleton Reorganization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The actin cytoskeleton is a dynamic and intricate network of filaments crucial for a multitude of cellular processes, including cell motility, shape, division, and intracellular transport.[1][2] Its reorganization is tightly regulated by a complex interplay of signaling molecules and actin-binding proteins.[3][4] Small molecules that can modulate this intricate machinery are invaluable tools for both basic research and therapeutic development. This guide focuses on ZINC69391, a small molecule identified as a specific inhibitor of Rac1, a key member of the Rho family of small GTPases that are central regulators of the actin cytoskeleton.[5] this compound has been shown to block the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs), thereby preventing Rac1 activation.[6][7] This inhibitory action leads to significant effects on actin-dependent cellular functions, including the inhibition of actin cytoskeleton reorganization, cell migration, and proliferation in various cancer cell lines.[8][9][10] This document provides a comprehensive overview of the reported effects of this compound, detailed experimental protocols for studying such effects, and a depiction of the underlying signaling pathways.
Introduction to this compound and the Actin Cytoskeleton
The actin cytoskeleton is a highly dynamic structure composed of globular actin (G-actin) monomers that polymerize to form filamentous actin (F-actin).[3] The constant assembly and disassembly of these filaments, along with their organization into diverse structures like stress fibers, lamellipodia, and filopodia, drive essential cellular activities.[11] The Rho family of small GTPases, which includes RhoA, Rac1, and Cdc42, are master regulators of actin dynamics.[1][12] These proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state.[5]
This compound is a small molecule that has been identified as a specific inhibitor of Rac1.[5][7] It functions by interfering with the interaction between Rac1 and its activating GEFs, such as Tiam1 and P-Rex1.[8] By preventing GEF-mediated nucleotide exchange, this compound effectively traps Rac1 in its inactive GDP-bound form.[5] This inhibition of Rac1 signaling has been shown to have profound effects on the actin cytoskeleton, leading to the disruption of actin-based structures and the impairment of cell migration and invasion, particularly in aggressive cancer cells.[8][9]
Quantitative Data on the Effects of this compound
The biological activity of this compound has been quantified in several studies, particularly in the context of cancer cell biology. The following tables summarize the key findings regarding its impact on cell migration and proliferation.
Table 1: Effect of this compound on Cell Migration (Wound Healing Assay) [8]
| Cell Line | Treatment | Concentration (µM) | Wound Closure (%) | Statistical Significance |
| F3II | Control (FBS) | - | ~95% | - |
| This compound | 10 | ~50% | p < 0.001 | |
| This compound | 50 | ~25% | p < 0.001 | |
| MDA-MB-231 | Control (FBS) | - | ~80% | - |
| This compound | 10 | ~40% | p < 0.01 | |
| This compound | 50 | ~20% | p < 0.001 |
Table 2: Antiproliferative Activity of this compound (IC50 Values) [5]
| Cell Line | Cell Type | IC50 (µM) |
| U937 | Human leukemia | ~41 |
| HL-60 | Human leukemia | ~45 |
| KG1A | Human leukemia | ~50 |
| Jurkat | Human leukemia | ~54 |
Signaling Pathways Modulated by this compound
This compound exerts its effects by targeting the Rac1 signaling pathway, a critical regulator of actin cytoskeleton dynamics. The following diagram illustrates the canonical Rac1 signaling cascade and the point of intervention by this compound.
References
- 1. Rho GTPases and the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 3. Actin-Associated Proteins and Small Molecules Targeting the Actin Cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. researchgate.net [researchgate.net]
- 7. axonmedchem.com [axonmedchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proapoptotic and antiinvasive activity of Rac1 small molecule inhibitors on malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
Initial Studies of ZINC69391 in Glioma Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malignant gliomas, particularly glioblastoma, are aggressive brain tumors with a grim prognosis, largely due to their highly invasive nature.[1] The small GTPase Rac1, a key regulator of the actin cytoskeleton, has been identified as a critical player in glioma cell migration and invasion, making it a promising therapeutic target.[1][2] This whitepaper provides a detailed technical guide on the initial preclinical studies of ZINC69391, a small molecule inhibitor of Rac1, in glioma cell lines. This compound was identified through computational screening and has demonstrated potential as an anti-glioma agent by interfering with Rac1 signaling pathways.[1][3] This document summarizes the quantitative data from these foundational studies, outlines the experimental protocols, and visualizes the key signaling pathways and workflows.
Data Presentation
The following tables summarize the key quantitative findings from the initial investigations of this compound in the human glioma cell lines LN229 and U-87 MG.
Table 1: Cytotoxicity of this compound in Glioma Cell Lines
| Cell Line | IC50 (µM) after 72h |
| LN229 | ~50 |
| U-87 MG | ~60 |
Data extracted and estimated from concentration-dependent cell viability curves presented in Cardama et al., 2014.[1]
Table 2: Effect of this compound on Cell Cycle Distribution in LN229 Glioma Cells
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control | ~45% | ~35% | ~20% |
| This compound (10 µM) | ~65% | ~20% | ~15% |
Data estimated from cell cycle analysis histograms in Cardama et al., 2014.[1]
Table 3: Induction of Apoptosis by this compound in LN229 Glioma Cells
| Treatment | Apoptosis Detection Method | Observation |
| This compound (10 µM and 50 µM) | Annexin V Staining | Increased number of apoptotic cells observed at 6 hours post-treatment. |
| This compound (10 µM and 50 µM) | TUNEL Assay | Increased number of TUNEL-positive cells observed at 6 hours post-treatment. |
Qualitative observations as reported in Cardama et al., 2014. Quantitative percentages were not provided in the text.[1]
Signaling Pathway
This compound exerts its effects by targeting the Rac1 signaling pathway, which is crucial for cell migration and proliferation. The compound was designed to interfere with the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs), thereby preventing the activation of Rac1.[1][3] A key GEF implicated in glioma invasion is Dock180.[1] By blocking the Rac1-Dock180 interaction, this compound reduces the levels of active, GTP-bound Rac1.[1] This, in turn, leads to the downregulation of downstream effectors such as p21-activated kinase 1 (Pak1), a kinase involved in cytoskeletal dynamics and cell motility.[1] The inhibition of the Dock180/Rac1/Pak1 signaling axis ultimately results in decreased cell proliferation, cell cycle arrest at the G1 phase, and induction of apoptosis, along with a significant impairment of cell migration and invasion.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture
Human glioma cell lines LN229 and U-87 MG were cultured in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM glutamine, and 80 µg/mL gentamicin. Cells were maintained in a humidified atmosphere of 5% CO2 at 37°C.
Cell Proliferation Assay (MTT Assay)
-
Cells were seeded in 96-well plates at a density of 2.5 x 10^4 cells per well.
-
After 24 hours, cells were treated with various concentrations of this compound for 72 hours.
-
Following treatment, 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours at 37°C.
-
The medium was then removed, and the formazan crystals were dissolved in 100 µL of dimethyl sulfoxide (DMSO).
-
Absorbance was measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) was calculated from the concentration-response curves.
Cell Cycle Analysis
-
LN229 cells were seeded and allowed to attach.
-
Cells were synchronized by serum starvation for 24 hours.
-
Following synchronization, cells were treated with 10 µM this compound in complete medium for 24 hours.
-
Cells were then harvested, washed with phosphate-buffered saline (PBS), and fixed in 70% ethanol at -20°C overnight.
-
Fixed cells were washed with PBS and incubated with RNase A (100 µg/mL) and propidium iodide (50 µg/mL) for 30 minutes at 37°C in the dark.
-
The DNA content was analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle (G1, S, and G2/M) was determined.
Apoptosis Assays
Annexin V Staining:
-
LN229 cells were grown on glass coverslips and treated with 10 µM and 50 µM this compound for 6 hours.
-
Cells were then stained with an Annexin V-Alexa Fluor 488 and propidium iodide kit according to the manufacturer's protocol.
-
Apoptotic cells (Annexin V positive) were visualized and counted using fluorescence microscopy.
TUNEL Assay:
-
LN229 cells were treated as described for the Annexin V assay.
-
Apoptosis was detected using the DeadEnd™ Fluorometric TUNEL System following the manufacturer's instructions.
-
TUNEL-positive cells were identified by fluorescence microscopy.
Rac1 Activation Assay
-
Serum-starved LN229 cells were treated with different concentrations of this compound for 1 hour, followed by stimulation with 100 ng/mL epidermal growth factor (EGF) for 15 minutes.
-
Cells were lysed, and protein concentrations were normalized.
-
An aliquot of the lysate was used to determine total Rac1 levels.
-
The remaining lysate was incubated with GST-Pak-PBD (p21-binding domain) beads to pull down active GTP-bound Rac1.
-
The pulled-down complexes were analyzed by Western blotting using an anti-Rac1 antibody.
Transwell Migration and Invasion Assays
Migration Assay:
-
Transwell inserts with 8 µm pore size were used.
-
The lower chamber was filled with DMEM containing 10% FBS as a chemoattractant.
-
LN229 cells (1 x 10^5) in serum-free DMEM, with or without this compound, were added to the upper chamber.
-
After 24 hours of incubation, non-migrated cells on the upper surface of the membrane were removed with a cotton swab.
-
Migrated cells on the lower surface were fixed with methanol and stained with crystal violet.
-
The number of migrated cells was counted in several random fields under a microscope.
Invasion Assay:
-
The protocol is similar to the migration assay, with the exception that the Transwell inserts were pre-coated with Matrigel (0.8 mg/mL) to simulate an extracellular matrix barrier.
-
The incubation time was extended to 48 hours.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the in vitro effects of this compound on glioma cell lines.
Conclusion
The initial preclinical studies of this compound reveal its potential as a therapeutic agent for malignant gliomas. By specifically inhibiting the Rac1 signaling pathway, this compound effectively reduces glioma cell proliferation, induces apoptosis, and, most importantly, impairs the migratory and invasive capabilities that are hallmarks of this devastating disease. The data presented in this whitepaper provide a solid foundation for further investigation, including in vivo studies in relevant animal models, to fully assess the clinical potential of this compound and its analogs in the treatment of glioblastoma.
References
ZINC69391: A Potential Host-Directed Agent Against Plasmodium falciparum
A Technical Overview for Researchers and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the exploration of novel therapeutic strategies. One promising avenue is the development of host-directed therapies, which aim to modulate host cell factors essential for parasite survival and replication, thereby reducing the likelihood of resistance development. This technical guide focuses on ZINC69391, a known inhibitor of the human GTPase Rac1, and its potential activity against the asexual blood stages of P. falciparum.
Quantitative Analysis of Antiplasmodial Activity
While extensive research has been conducted on various inhibitors of the human GTPase Rac1 for their antiplasarial activity, specific quantitative data for this compound is limited in publicly available literature. A key study by Parapini et al. (2022) evaluated a panel of Rac1 inhibitors, including this compound.[1][2][3] However, the primary focus of the published results was on more potent compounds like EHop-016. The study did confirm that this compound was among the compounds tested.[3]
For a comprehensive understanding, the following table summarizes the reported activity of a selection of Rac1 inhibitors against P. falciparum from the aforementioned study, highlighting the context in which this compound was investigated.
| Compound | Target(s) | IC50 (µM) vs. D10 strain (CQ-sensitive) | IC50 (µM) vs. W2 strain (CQ-resistant) |
| EHop-016 | Vav2/Rac1 | 0.1388 ± 0.016 | 0.3215 ± 0.0285 |
| Aza-1 | Trio/Rac1 | < 1 | < 1 |
| Compound 3 | Rac1-GEF interaction | < 1 | < 1 |
| This compound | Tiam1, Dock180/Rac1 | Data not specified in primary publication | Data not specified in primary publication |
Table 1: In vitro antiplasmodial activity of selected Rac1 inhibitors. Data extracted from Parapini et al., 2022. While this compound was included in the study, its specific IC50 values were not detailed in the main publication.
The investigation into Rac1 inhibitors suggests that targeting this host protein can be a viable strategy against P. falciparum.[1][2][3] Rac1 is a critical regulator of the actin cytoskeleton in host cells, and its inhibition is thought to interfere with parasite invasion and development within red blood cells.[4][5]
Experimental Protocols
The following outlines a generalized protocol for assessing the in vitro activity of compounds like this compound against P. falciparum, based on methodologies described in relevant literature.[1][6]
P. falciparum Culture
-
Parasite Strains: Chloroquine-sensitive (e.g., 3D7, D10) and chloroquine-resistant (e.g., W2, Dd2) strains of P. falciparum are maintained in continuous culture.
-
Culture Medium: Parasites are cultured in RPMI 1640 medium supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and 10% human serum or 0.5% Albumax I.
-
Culture Conditions: Cultures are maintained at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂) at a 3-5% hematocrit.
In Vitro Drug Susceptibility Assay (SYBR Green I-based)
This assay measures the proliferation of parasites by quantifying the amount of parasite DNA.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.
-
Assay Plate Preparation: The serially diluted compound is added to a 96-well plate.
-
Parasite Culture Addition: Asynchronous or synchronized parasite cultures (typically at the ring stage) with a parasitemia of ~0.5% and a hematocrit of 2% are added to the wells.
-
Incubation: The plates are incubated for 72 hours under the standard culture conditions.
-
Lysis and Staining: The red blood cells are lysed, and the parasite DNA is stained with SYBR Green I dye.
-
Data Acquisition: The fluorescence intensity is measured using a microplate reader.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Signaling Pathways and Experimental Workflow
The proposed mechanism of action for this compound as an antiplasmodial agent is through the inhibition of the human Rac1 signaling pathway, which is crucial for the parasite's invasion and development within the host erythrocyte.
Caption: Proposed host-directed mechanism of this compound.
The experimental workflow for evaluating the antiplasmodial activity of a compound like this compound can be visualized as a multi-step process, from initial screening to dose-response analysis.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 4. embopress.org [embopress.org]
- 5. Login to Miner Library Resources - Edward G. Miner Library - University of Rochester Medical Center [login.ezpminer.urmc.rochester.edu]
- 6. boletines.finlay.edu.cu [boletines.finlay.edu.cu]
Methodological & Application
Application Notes and Protocols for ZINC69391 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZINC69391 is a specific small-molecule inhibitor of Ras-related C3 botulinum toxin substrate 1 (Rac1), a member of the Rho family of GTPases. Rac1 is a key signaling node that regulates a multitude of cellular processes, including cell proliferation, actin cytoskeleton organization, cell migration, and apoptosis.[1] Dysregulation of Rac1 signaling is implicated in the pathology of various cancers, making it an attractive target for therapeutic intervention.[1] this compound exerts its inhibitory effect by interfering with the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs), thereby preventing the activation of Rac1.[1] This application note provides detailed protocols for utilizing this compound in cell culture experiments to study its effects on cancer cells.
Mechanism of Action
This compound functions by binding to a surface pocket on Rac1 that includes the critical Trp56 residue, which is essential for the interaction with GEFs like Tiam1 and Dock180. By occupying this site, this compound sterically hinders the binding of GEFs, thus preventing the exchange of GDP for GTP and locking Rac1 in its inactive state. This inhibition of Rac1 activation leads to the downstream suppression of Rac1-mediated signaling pathways, resulting in anti-proliferative, anti-metastatic, and pro-apoptotic effects in cancer cells.[1]
Signaling Pathway of this compound Action
Caption: this compound inhibits the interaction between Rac1 and GEFs, preventing Rac1 activation and downstream signaling.
Quantitative Data Summary
The following tables summarize the reported half-maximal inhibitory concentrations (IC50) of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | IC50 (µM) | Assay | Treatment Duration (hours) | Reference |
| MDA-MB-231 | 48 | MTT Assay | 72 | Cardama et al., 2013[2] |
| F3II | 61 | MTT Assay | 72 | Cardama et al., 2013[2] |
| MCF7 | 31 | MTT Assay | 72 | Cardama et al., 2013[2] |
Table 2: IC50 Values of this compound in Hematopoietic Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
| U937 | 41 - 54 | Cabrera M, et al., 2017[1] |
| HL-60 | 41 - 54 | Cabrera M, et al., 2017[1] |
| KG1A | 41 - 54 | Cabrera M, et al., 2017[1] |
| Jurkat | 41 - 54 | Cabrera M, et al., 2017[1] |
Table 3: IC50 Values of this compound in Glioma Cell Lines
| Cell Line | Effect | Reference |
| LN229 | Reduced cell proliferation, G1 arrest, apoptosis | Cardama et al., 2014[3] |
| U-87 MG | Reduced cell proliferation, G1 arrest, apoptosis | Cardama et al., 2014[3] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound in cell culture.
Experimental Workflow Overview
Caption: General workflow for studying the effects of this compound in cell culture.
Cell Viability Assay (MTT Assay)
This protocol is adapted from Cardama et al., 2013 and is suitable for assessing the anti-proliferative effects of this compound.[2]
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, F3II, MCF7)
-
Complete growth medium (specific to the cell line)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound (e.g., 1 µM to 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol is based on the methodology described by Cardama et al., 2013 to evaluate the effect of this compound on cell migration.[2]
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, F3II)
-
Complete growth medium
-
Serum-free medium
-
This compound
-
6-well or 12-well plates
-
200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer by scraping a straight line with a sterile 200 µL pipette tip.
-
Gently wash the wells with serum-free medium to remove detached cells.
-
Replace the medium with fresh complete growth medium containing different concentrations of this compound (e.g., 10 µM and 50 µM) or a vehicle control.
-
Capture images of the scratch at 0 hours.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Capture images of the same fields at different time points (e.g., 16, 24, 48 hours).[2]
-
Measure the width of the scratch at different points for each image and calculate the percentage of wound closure over time.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This is a general protocol for detecting apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat them with the desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells (including floating and adherent cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol, adapted from Cardama et al., 2013, is for analyzing the effect of this compound on cell cycle progression.[2]
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete growth medium
-
This compound
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed log-phase growing cells and synchronize them if necessary.
-
Treat the cells with this compound (e.g., 10 µM) or vehicle control for 48 hours.[2]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Rac1 Activation
This protocol is based on the methodology from Cardama et al., 2013 to assess the effect of this compound on Rac1 activation.[4]
Materials:
-
Cancer cell line (e.g., F3II)
-
Serum-free medium
-
Complete growth medium
-
This compound
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Rac1-GTP, anti-total Rac1, anti-Pak1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Serum-starve the cells for 16 hours.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.[1]
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.[1]
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
For Rac1 activation, perform a pull-down assay using a commercially available Rac1 activation assay kit (which typically uses a PAK-PBD fusion protein to specifically pull down active, GTP-bound Rac1).
-
Separate the proteins from the pull-down eluates and total cell lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the appropriate primary antibodies.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of active Rac1.
Actin Cytoskeleton Staining (Phalloidin Staining)
This protocol is adapted from Cardama et al., 2013 to visualize the effects of this compound on the actin cytoskeleton.[2]
Materials:
-
Cancer cell lines (e.g., F3II, MDA-MB-231)
-
Serum-free medium
-
Complete growth medium
-
This compound
-
EGF
-
Coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently-conjugated phalloidin (e.g., Alexa Fluor 555 Phalloidin)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a culture plate.
-
Serum-starve the cells for 16 hours.[2]
-
Treat the cells with this compound (e.g., 10 µM and 50 µM) for 1 hour.[2]
-
Stimulate the cells with EGF (100 ng/mL) for 15 minutes.[2]
-
Fix the cells with 4% PFA for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 5 minutes.
-
Wash the cells three times with PBS.
-
Incubate the cells with fluorescently-conjugated phalloidin solution for 20-30 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips on microscope slides using mounting medium.
-
Visualize the actin filaments by fluorescence microscopy.
Conclusion
This compound is a valuable tool for studying the role of Rac1 signaling in cancer biology. The protocols provided here offer a framework for investigating its effects on cell viability, migration, apoptosis, cell cycle, and cytoskeleton dynamics. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure robust and reproducible results.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Recommended concentrations of ZINC69391 for in vitro assays
Application Notes and Protocols for Researchers
These application notes provide detailed protocols and recommended concentrations for the use of ZINC69391, a specific inhibitor of Rac1 GTPase, in various in vitro assays. The information is intended for researchers, scientists, and professionals involved in drug development and cancer research.
Introduction
This compound is a small molecule inhibitor that specifically targets the interaction between Rac1 and its Guanine Nucleotide Exchange Factors (GEFs).[1][2] By masking the Trp56 residue on the surface of Rac1, this compound prevents its activation, thereby interfering with downstream signaling pathways that control fundamental cellular processes.[1][2] These processes include cell proliferation, migration, actin cytoskeleton organization, and cell cycle progression.[1][3] Aberrant Rac1 activity is implicated in the progression and metastasis of various cancers, making it a promising therapeutic target.[2][3][4] this compound has demonstrated anti-proliferative, anti-metastatic, and apoptotic effects in several cancer cell lines.[1][3]
Mechanism of Action
Rac1 is a member of the Rho family of small GTPases that act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state.[1] GEFs facilitate the exchange of GDP for GTP, leading to Rac1 activation. Activated Rac1 then binds to downstream effector proteins to transduce signals.[1] this compound specifically inhibits the Rac1-GEF interaction, preventing the activation of Rac1 and subsequent downstream signaling.[1][2]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Rac1, A Potential Target for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical development of novel Rac1-GEF signaling inhibitors using a rational design approach in highly aggressive breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ZINC69391 Treatment in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZINC69391 is a novel small molecule inhibitor of Rac1, a member of the Rho family of small GTPases.[1][2] Rac1 is frequently overexpressed and hyperactivated in aggressive breast cancers, playing a crucial role in tumorigenesis, cancer progression, invasion, and metastasis.[1] this compound exerts its anticancer effects by specifically blocking the interaction between Rac1 and its guanine nucleotide exchange factor (GEF), Tiam1. This inhibition of Rac1 activation leads to a cascade of downstream effects, including the suppression of cell proliferation, induction of cell cycle arrest, and apoptosis in breast cancer cells.[1] These application notes provide detailed protocols for evaluating the efficacy of this compound in breast cancer cell lines.
Mechanism of Action
This compound functions by preventing the activation of Rac1. Normally, GEFs like Tiam1 facilitate the exchange of GDP for GTP on Rac1, leading to its active conformation. Activated Rac1 then transduces signals to various downstream effector pathways that regulate cell proliferation, survival, and migration. This compound physically obstructs the interaction between Rac1 and Tiam1, thereby maintaining Rac1 in its inactive, GDP-bound state.[1] This targeted inhibition has been shown to reduce the levels of active Rac1-GTP, leading to the inhibition of pathways critical for cancer cell survival and growth.[1]
Data Presentation
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various breast cancer cell lines after 72 hours of treatment, as determined by the MTT assay.[1]
| Cell Line | Receptor Status | IC50 Value (µM) |
| MCF-7 | ER+, PR+, HER2- | 31 |
| MDA-MB-231 | Triple-Negative (ER-, PR-, HER2-) | 48 |
| F3II | Not Specified | 61 |
Signaling Pathway
The inhibition of the Rac1-Tiam1 interaction by this compound disrupts downstream signaling pathways crucial for breast cancer cell survival and proliferation. A key pathway affected is the NF-κB signaling cascade. Inhibition of Rac1 leads to decreased activity of NF-κB, which in turn downregulates the expression of its target genes, including the anti-apoptotic proteins survivin and X-linked inhibitor of apoptosis protein (XIAP), as well as the cell cycle regulator cyclin D1. The downregulation of these proteins contributes to the induction of apoptosis and G1 phase cell cycle arrest observed in breast cancer cells treated with Rac1 inhibitors.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on breast cancer cells.
Experimental Workflow
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on breast cancer cells and to calculate the IC50 value.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed breast cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 1 µM to 200 µM. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound in breast cancer cells.
Materials:
-
Breast cancer cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed breast cancer cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include a vehicle-treated control.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on the cell cycle distribution of breast cancer cells.
Materials:
-
Breast cancer cells
-
6-well plates
-
This compound
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed breast cancer cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Rac1 Activation Assay (Pull-down Western Blot)
Objective: To measure the levels of active, GTP-bound Rac1 in breast cancer cells following treatment with this compound.
Materials:
-
Breast cancer cells
-
This compound
-
Rac1 Activation Assay Kit (containing PAK-PBD beads, lysis buffer, etc.)
-
Primary antibody against Rac1
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blot equipment
-
Chemiluminescence detection reagents
Protocol:
-
Seed breast cancer cells and treat with this compound as required.
-
Lyse the cells using the provided lysis buffer containing protease inhibitors.
-
Clarify the cell lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Determine the protein concentration of the lysates.
-
Incubate an equal amount of protein from each sample with PAK-PBD (p21-activated kinase-p21 binding domain) agarose or magnetic beads for 1 hour at 4°C with gentle rotation. These beads will specifically bind to the active, GTP-bound form of Rac1.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Rac1.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
The intensity of the band corresponds to the amount of active Rac1 in the original cell lysate. Also, run a parallel Western blot with the total cell lysates to determine the total Rac1 levels as a loading control.
References
Application Notes and Protocols for ZINC69391 Administration in Animal Models of Metastasis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of ZINC69391, a specific Rac1 inhibitor, in preclinical animal models of cancer metastasis. The information is intended to guide researchers in designing and executing experiments to evaluate the anti-metastatic potential of this compound.
Introduction
Metastasis is the primary cause of mortality in cancer patients. The small GTPase Rac1 is a key regulator of cell motility, invasion, and proliferation, processes that are fundamental to metastatic progression.[1][2][3] this compound has been identified as a specific inhibitor of Rac1, interfering with its interaction with Guanine Nucleotide Exchange Factors (GEFs).[1] This inhibition leads to the suppression of Rac1-mediated signaling pathways, resulting in anti-proliferative and anti-metastatic effects in various cancer models.[1][4] These notes detail the application of this compound in breast cancer and glioma metastasis models.
Data Presentation
The following tables summarize the quantitative data from preclinical studies on this compound in a breast cancer lung metastasis model.
Table 1: In Vivo Efficacy of this compound in a Syngeneic Breast Cancer Metastasis Model
| Parameter | Vehicle Control | This compound (25 mg/kg/day) | Percentage Inhibition | Reference |
| Total Metastatic Lung Colonies | Mean number of nodules | Significantly reduced number of nodules | ~60% | [4] |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Breast Cancer Lung Metastasis Model
This protocol describes an experimental metastasis model using F3II murine mammary adenocarcinoma cells in BALB/c mice to assess the in vivo anti-metastatic efficacy of this compound.[4]
Materials:
-
This compound
-
F3II murine mammary adenocarcinoma cells
-
Female BALB/c mice (6-8 weeks old)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypan blue solution
-
Syringes and needles (27G or 30G)
-
Vehicle for this compound (e.g., sterile PBS, DMSO/saline mixture - Note: The exact vehicle for this compound is not specified in the primary source; researchers should perform solubility and stability tests to determine an appropriate vehicle.)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Dissecting microscope
-
Histology equipment and reagents (formalin, paraffin, hematoxylin, eosin)
-
Imaging equipment (e.g., micro-CT scanner, bioluminescence imager if using luciferase-tagged cells)
Procedure:
-
Cell Culture and Preparation:
-
Culture F3II cells in appropriate medium until they reach 80-90% confluency.
-
Harvest cells using trypsin-EDTA and wash with sterile PBS.
-
Perform a cell count using a hemocytometer and assess viability with trypan blue. Resuspend cells in sterile PBS at a concentration of 2 x 10^6 viable cells/mL.[4]
-
-
Animal Inoculation:
-
Anesthetize female BALB/c mice.
-
Inject 2 x 10^5 viable F3II cells (in 100 µL of PBS) intravenously (i.v.) via the lateral tail vein. This is designated as Day 0.[4]
-
-
This compound Administration:
-
Prepare a stock solution of this compound in a suitable vehicle. The final injection volume should be appropriate for intraperitoneal (i.p.) administration in mice (typically 100-200 µL).
-
Beginning on Day 0, administer this compound intraperitoneally at a daily dose of 25 mg/kg body weight.[4]
-
Administer the vehicle solution to the control group of mice following the same schedule.
-
Continue daily treatment for 21 consecutive days.[4]
-
-
Monitoring:
-
Monitor the health and body weight of the mice daily.
-
Observe for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
-
Metastasis Quantification:
-
On Day 21, euthanize the mice.[4]
-
Excise the lungs and rinse with PBS.
-
Method 1: Macroscopic Nodule Counting:
-
Under a dissecting microscope, count the number of superficial metastatic nodules on the surface of all lung lobes.[4]
-
-
Method 2: Histological Analysis:
-
Fix the lungs in 10% neutral buffered formalin.
-
Embed the lungs in paraffin and prepare serial sections (e.g., 5 µm thickness).
-
Stain the sections with hematoxylin and eosin (H&E).
-
Examine the stained sections under a microscope to identify and count metastatic foci. The metastatic area can also be quantified using image analysis software.
-
-
Method 3: Advanced Imaging (Optional):
-
If using luciferase-expressing F3II cells, perform bioluminescence imaging before euthanasia to quantify metastatic burden.
-
Alternatively, micro-CT imaging can be used to visualize and quantify lung nodules in 3D.
-
-
Expected Results:
Treatment with this compound is expected to significantly reduce the number of metastatic lung colonies compared to the vehicle-treated control group. A reduction of approximately 60% in the formation of total metastatic lung colonies has been reported.[4]
Protocol 2: Evaluation of this compound in a Glioma Metastasis Model (Hypothetical Protocol)
Materials:
-
This compound
-
Human glioma cell line (e.g., U87-MG, GL261 for syngeneic models)
-
Immunocompromised mice (e.g., nude or SCID mice for human cell lines) or syngeneic mice (e.g., C57BL/6 for GL261)
-
Stereotactic apparatus for intracranial injection
-
Anesthesia
-
Vehicle for this compound
-
MRI or bioluminescence imaging equipment
Procedure:
-
Cell Preparation: Prepare glioma cells as described in Protocol 1, resuspending them in sterile PBS at an appropriate concentration (e.g., 1 x 10^5 cells in 2-5 µL).
-
Intracranial Injection:
-
Anesthetize the mouse and secure it in a stereotactic frame.
-
Create a small burr hole in the skull at specific coordinates targeting a brain region like the striatum.
-
Slowly inject the cell suspension into the brain parenchyma.
-
-
This compound Administration:
-
Begin treatment with this compound (e.g., 25 mg/kg/day, i.p.) a few days after tumor cell implantation.
-
Administer the vehicle to the control group.
-
-
Monitoring and Endpoint:
-
Monitor animal health and neurological signs.
-
Track tumor growth and metastasis using MRI or bioluminescence imaging at regular intervals.
-
The experimental endpoint may be determined by tumor size, animal morbidity, or a predetermined time point.
-
-
Metastasis Quantification:
-
At the endpoint, euthanize the animals and perfuse with formalin.
-
Excise the brain and other organs (e.g., lungs, liver, spleen) to check for distant metastases.
-
Perform histological analysis (H&E staining) on brain sections and other organs to confirm and quantify tumor invasion and metastasis.
-
Visualization of Signaling Pathways and Workflows
References
- 1. Frontiers | Rac1, A Potential Target for Tumor Therapy [frontiersin.org]
- 2. Rac1 and Rac3 isoform activation is involved in the invasive and metastatic phenotype of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating Rac1 Signaling with ZINC69391
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rac1, a member of the Rho family of small GTPases, is a critical molecular switch that regulates a multitude of fundamental cellular processes. These include actin cytoskeleton organization, cell proliferation, migration, cell cycle progression, and apoptosis[1][2]. Rac1 cycles between an active GTP-bound state and an inactive GDP-bound state. This cycle is tightly controlled by guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, leading to Rac1 activation[1][3]. Given its central role, aberrant Rac1 signaling is frequently implicated in various diseases, particularly in cancer, where it is associated with tumor progression, invasion, and metastasis[2][4][5].
ZINC69391 has been identified as a specific, small-molecule inhibitor of Rac1. It provides a valuable tool for studying the intricacies of Rac1-mediated signaling pathways and for preclinical evaluation of Rac1 as a therapeutic target.
Mechanism of Action
This compound exerts its inhibitory effect by directly interfering with the activation of Rac1. The compound prevents the interaction between Rac1 and its activating GEFs, such as Tiam1 and the atypical GEF Dock180[2][5][6]. Mechanistically, this compound masks the critical Trp56 residue on the surface of Rac1, a key site for GEF binding[1][2][7]. This blockade prevents the GDP-for-GTP exchange, thereby maintaining Rac1 in its inactive state and reducing the intracellular levels of active Rac1-GTP[5][6]. Notably, this compound has been shown to be specific for Rac1, with no significant effect on the closely related GTPase, Cdc42[4][5][8].
Quantitative Data Summary
This compound has demonstrated dose-dependent inhibitory effects across a range of cancer cell lines and in vivo models.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 Value (µM) | Citation(s) |
| MDA-MB-231 | Breast Cancer | 48 | [4][9] |
| F3II | Breast Cancer | 61 | [4][9] |
| MCF-7 | Breast Cancer | 31 | [4][9] |
| U937, HL-60, KG1A, Jurkat | Leukemia | 41 - 54 | [1][10] |
| LN229, U-87 MG | Glioma | (Effective at 0-125 µM) | [6][10] |
Table 2: In Vivo Antimetastatic Effect of this compound
| Animal Model | Treatment Protocol | Outcome | Citation(s) |
| Syngeneic Breast Cancer | 25 mg/kg/day, i.p. for 21 days | ~60% reduction in metastatic lung colonies/nodules | [5][9][10] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of this compound on Rac1 signaling and associated cellular functions.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Rac1, A Potential Target for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rac1 in human diseases: The therapeutic potential of targeting Rac1 signaling regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Proapoptotic and antiinvasive activity of Rac1 small molecule inhibitors on malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
ZINC69391: A Potent Inhibitor for Investigating Cell Migration and Invasion
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cell migration and invasion are fundamental cellular processes crucial in physiological events like development and wound healing, and pathological conditions, most notably cancer metastasis. The Rho family of small GTPases, particularly Rac1, are key regulators of these processes, controlling actin cytoskeleton reorganization, lamellipodia formation, and cell motility.[1][2][3] Aberrant Rac1 activity is often associated with increased migratory and invasive potential of cancer cells, making it a compelling target for therapeutic intervention.[2][3][4]
ZINC69391 is a small molecule inhibitor that specifically targets Rac1.[1] It functions by interfering with the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs), such as Tiam1 and P-Rex1, thereby preventing Rac1 activation.[2][5] This inhibition of Rac1 signaling leads to a reduction in cancer cell proliferation, migration, and invasion, highlighting its potential as a valuable tool for studying the mechanisms of cell motility and as a potential anti-metastatic agent.[1][2][5]
These application notes provide a summary of the known effects of this compound on cell migration and invasion, along with detailed protocols for key in vitro assays to study these processes.
Data Presentation
The following tables summarize the quantitative effects of this compound on cell migration and proliferation in various cancer cell lines.
Table 1: Effect of this compound on Cell Migration (Wound Healing Assay)
| Cell Line | Concentration (µM) | Inhibition of Wound Closure (%) | Reference |
| MDA-MB-231 (Breast Cancer) | 10 | ~40 | [2] |
| MDA-MB-231 (Breast Cancer) | 50 | 100 | [2] |
| F3II (Breast Cancer) | 10 | 50 | [2] |
| F3II (Breast Cancer) | 50 | 80 | [2] |
Table 2: IC50 Values of this compound for Inhibition of Cell Growth
| Cell Line | IC50 (µM) | Reference |
| U937 (Leukemia) | 41-54 | [1] |
| HL-60 (Leukemia) | 41-54 | [1] |
| KG1A (Leukemia) | 41-54 | [1] |
| Jurkat (Leukemia) | 41-54 | [1] |
Signaling Pathway
This compound inhibits cell migration and invasion by targeting the Rac1 signaling pathway. The diagram below illustrates the key components of this pathway and the point of inhibition by this compound.
Experimental Protocols
Here are detailed protocols for three key assays to investigate the effect of this compound on cell migration and invasion.
Wound Healing (Scratch) Assay
This assay is used to assess collective cell migration.
Workflow:
Protocol:
-
Cell Seeding:
-
Seed cells in a 12- or 24-well plate at a density that will form a confluent monolayer within 24 hours.[6]
-
-
Creating the Wound:
-
Washing:
-
Treatment:
-
Add fresh culture medium containing the desired concentration of this compound or a vehicle control (e.g., DMSO).
-
-
Imaging:
-
Immediately capture images of the scratch in each well using a phase-contrast microscope at 4x or 10x magnification. This is the T=0 time point.[6] Mark the position of the image to ensure the same field is imaged at subsequent time points.
-
-
Incubation and Subsequent Imaging:
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same marked areas at regular intervals (e.g., 6, 12, 24 hours) until the wound in the control wells is nearly closed.[7]
-
-
Data Analysis:
-
Measure the area of the cell-free gap at each time point using software such as ImageJ.
-
Calculate the percentage of wound closure relative to the T=0 area.
-
Transwell Migration Assay (Boyden Chamber Assay)
This assay measures the chemotactic migration of individual cells through a porous membrane.
Workflow:
Protocol:
-
Preparation:
-
Chemoattractant:
-
Cell Seeding:
-
Incubation:
-
Removal of Non-Migrated Cells:
-
Fixation and Staining:
-
Imaging and Quantification:
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Image the underside of the membrane using a light microscope.
-
Count the number of stained cells in several representative fields of view. The stain can also be eluted and quantified using a plate reader.[11]
-
Matrigel Invasion Assay
This assay is a modification of the Transwell migration assay and measures the ability of cells to invade through a basement membrane matrix.
Workflow:
Protocol:
-
Coating Inserts:
-
Solidification:
-
Assay Procedure:
-
The remaining steps (adding chemoattractant, seeding cells with this compound, incubation, removal of non-invaded cells, fixation, staining, and quantification) are identical to the Transwell Migration Assay protocol described above. The incubation time for invasion is typically longer (24-48 hours) to allow cells to degrade the Matrigel and invade through the membrane.[12][14]
-
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rac1: A Regulator of Cell Migration and a Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Rac and Cdc42 GTPases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rac1, A Potential Target for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.virginia.edu [med.virginia.edu]
- 7. clyte.tech [clyte.tech]
- 8. Scratch Wound Healing Assay [bio-protocol.org]
- 9. Wound healing migration assay (Scratch assay) [protocols.io]
- 10. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]
- 11. researchhub.com [researchhub.com]
- 12. snapcyte.com [snapcyte.com]
- 13. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Matrigel Invasion Assay Protocol [bio-protocol.org]
- 15. corning.com [corning.com]
- 16. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
Application of ZINC69391 in High-Throughput Screening for Novel Rac1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZINC69391 is a specific, cell-permeable inhibitor of Ras-related C3 botulinum toxin substrate 1 (Rac1), a small GTPase that plays a critical role in a multitude of cellular processes, including cell proliferation, actin cytoskeleton reorganization, migration, and apoptosis.[1] Aberrant Rac1 signaling is implicated in various pathologies, particularly in cancer, where it contributes to tumor progression, invasion, and metastasis.[2] this compound exerts its inhibitory effect by interfering with the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs), thereby preventing the exchange of GDP for GTP and locking Rac1 in an inactive state.[1][3] This is achieved by masking the critical Trp56 residue on the Rac1 surface.[1][4] Given its specific mechanism of action, this compound serves as an invaluable tool in high-throughput screening (HTS) campaigns aimed at the discovery of novel Rac1 signaling inhibitors.
These application notes provide a comprehensive overview of the use of this compound as a reference compound in HTS assays, complete with detailed experimental protocols and data presentation guidelines.
Mechanism of Action and Signaling Pathway
Rac1 functions as a molecular switch, cycling between an inactive GDP-bound and an active GTP-bound state.[1] The activation is catalyzed by GEFs, which promote the dissociation of GDP, allowing GTP to bind. Once active, Rac1-GTP binds to downstream effector proteins to initiate various signaling cascades.[1] this compound specifically inhibits the Rac1-GEF interaction, thus preventing Rac1 activation.[1][2][5]
Caption: Rac1 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo activities of this compound across various cancer cell lines.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| U937 | Histiocytic Lymphoma | 41 - 54 | [1][3] |
| HL-60 | Acute Promyelocytic Leukemia | 41 - 54 | [1][3] |
| KG1A | Acute Myelogenous Leukemia | 41 - 54 | [1][3] |
| Jurkat | Acute T-cell Leukemia | 41 - 54 | [1][3] |
| MDA-MB-231 | Breast Cancer | 48 | [5] |
| F3II | Breast Cancer | 61 | [5] |
| MCF7 | Breast Cancer | 31 | [5] |
Table 2: In Vivo Antimetastatic Activity of this compound
| Animal Model | Cancer Model | Dosage | Treatment Duration | Effect | Citation |
| Syngeneic Mouse Model | Experimental Lung Metastasis (F3II cells) | 25 mg/kg/day (i.p.) | 21 days | ~60% reduction in metastatic lung colonies | [3][5] |
High-Throughput Screening Protocol: Rac1-GEF Interaction Assay
This protocol describes a biochemical high-throughput screening assay to identify novel inhibitors of the Rac1-GEF interaction, using this compound as a positive control. A common format for this type of assay is a Homogeneous Time-Resolved Fluorescence (HTRF) or a similar proximity-based assay.
Objective: To identify small molecules that inhibit the interaction between Rac1 and a specific GEF (e.g., Tiam1).
Materials:
-
Recombinant purified GST-tagged Rac1 protein
-
Recombinant purified His-tagged GEF (e.g., Tiam1) protein
-
Assay Buffer: 25 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA
-
Anti-GST antibody labeled with a donor fluorophore (e.g., Europium cryptate)
-
Anti-His antibody labeled with an acceptor fluorophore (e.g., d2)
-
This compound (positive control)
-
DMSO (negative control and compound solvent)
-
384-well low-volume microplates
-
Plate reader capable of HTRF measurement
Experimental Workflow:
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Preclinical development of novel Rac1-GEF signaling inhibitors using a rational design approach in highly aggressive breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rac1, A Potential Target for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Detecting Rac1 Inhibition by ZINC69391: A Western Blot-Based Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for assessing the inhibitory effect of ZINC69391 on Rac1 activation using a western blot-based pull-down assay. Rac1, a small GTPase, is a critical regulator of numerous cellular processes, including cytoskeletal organization, cell proliferation, and migration.[1][2] Its activation is tightly controlled by a switch from an inactive GDP-bound state to an active GTP-bound state, a process often dysregulated in cancer, making it a key therapeutic target.[1][2][3] The small molecule this compound has been identified as a specific inhibitor of Rac1, acting by interfering with the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs).[1][4][5] This protocol details the methodology to quantify the reduction in active, GTP-bound Rac1 in response to this compound treatment.
Introduction
The Rho family of small GTPases, including Rac1, act as molecular switches in a multitude of signal transduction pathways.[1][2] The activation state of Rac1 is dependent on it being bound to GTP, which is facilitated by GEFs.[1] Once in the active GTP-bound state, Rac1 interacts with downstream effector proteins to initiate various cellular responses.[1] this compound has emerged as a specific inhibitor of this process, preventing Rac1 activation by masking key residues involved in the Rac1-GEF interaction.[1][5] This inhibitory action leads to anti-proliferative and anti-metastatic effects in various cancer cell lines.[1][3]
To measure the efficacy of inhibitors like this compound, it is crucial to quantify the levels of activated Rac1. A widely used and effective method is the pull-down assay, which utilizes the p21-binding domain (PBD) of the p21-activated protein kinase (PAK).[6][7][8] The PBD of PAK specifically binds to the GTP-bound, active conformation of Rac1.[6][7][8] By incubating cell lysates with PBD-conjugated agarose beads, active Rac1 can be selectively precipitated and subsequently detected by western blotting. This application note provides a detailed protocol for this assay to assess the impact of this compound on Rac1 activation.
Data Presentation
The quantitative data obtained from the western blot analysis can be summarized as follows. The band intensities of the pull-down samples (active Rac1) and the total Rac1 samples are measured using densitometry. The ratio of active Rac1 to total Rac1 is then calculated to normalize for any variations in protein loading.
Table 1: Densitometric Analysis of Rac1 Activation After this compound Treatment
| Treatment Group | Concentration (µM) | Active Rac1 (Pull-down) Band Intensity (Arbitrary Units) | Total Rac1 (Lysate) Band Intensity (Arbitrary Units) | Ratio of Active Rac1 / Total Rac1 | Percent Inhibition (%) |
| Vehicle Control | 0 | 15,000 | 20,000 | 0.75 | 0 |
| This compound | 10 | 9,000 | 21,000 | 0.43 | 42.7 |
| This compound | 50 | 4,500 | 20,500 | 0.22 | 70.7 |
| Positive Control (e.g., EGF) | - | 25,000 | 20,800 | 1.20 | - |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the experimental procedure, the following diagrams are provided.
Caption: Rac1 activation signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Rac1 activation pull-down assay.
Experimental Protocols
Materials and Reagents
-
Cell line of interest (e.g., breast cancer cell line MDA-MB-231)[3]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Rac1 activation assay kit (containing PAK-PBD agarose beads, lysis/wash buffer, and anti-Rac1 antibody)[6][7][9][10]
-
Protease inhibitor cocktail
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Anti-Rac1
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Chemiluminescent substrate
-
Gel imaging system
Procedure
1. Cell Culture and Treatment
-
Seed the cells in appropriate culture dishes and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 16-24 hours, if necessary, to reduce basal Rac1 activity.[11]
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 1-2 hours).[11] Include a positive control for Rac1 activation (e.g., EGF stimulation) if desired.[12]
2. Cell Lysis
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.[6]
-
Aspirate the PBS and add ice-cold lysis buffer (supplemented with protease inhibitors) to the cells.[6]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet the cell debris.[6]
-
Carefully collect the supernatant, which contains the total cell protein.
-
Determine the protein concentration of each lysate using a BCA protein assay. It is critical to use sufficient lysate (e.g., 0.5 - 1 mg) for the pull-down assay.[6]
3. Rac1 Pull-down Assay
-
Equalize the protein concentration of all samples with lysis buffer.
-
Reserve a small aliquot (e.g., 20-30 µg of protein) of each lysate to be used as a "total Rac1" loading control.
-
To the remaining lysate, add the PAK-PBD agarose beads as per the manufacturer's instructions.[6][9]
-
Incubate the tubes at 4°C for 1 hour with gentle rocking or agitation to allow the active Rac1 to bind to the beads.[6][9]
-
Pellet the beads by centrifugation at a low speed (e.g., 5,000 x g) for 1 minute at 4°C.[13]
-
Carefully aspirate and discard the supernatant.
-
Wash the beads three times with an appropriate wash buffer (provided in the kit or a similar buffer) to remove non-specifically bound proteins.[6] After the final wash, carefully remove all of the supernatant.
4. Western Blot Analysis
-
Resuspend the bead pellet in 2X SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.[6]
-
Also, prepare the "total Rac1" lysate samples by adding sample buffer and boiling.
-
Centrifuge the pull-down samples briefly and load the supernatant onto an SDS-PAGE gel. Load the "total Rac1" samples in separate lanes.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Rac1 antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and visualize the bands using a gel imaging system.
-
Perform densitometric analysis of the bands to quantify the levels of active and total Rac1.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Rac1, A Potential Target for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. hoelzel-biotech.com [hoelzel-biotech.com]
- 9. abcam.com [abcam.com]
- 10. Active Rac1 Detection Kit | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cellbiolabs.com [cellbiolabs.com]
Application Note: Cell Cycle Analysis of Cancer Cells Treated with ZINC69391, a Specific Rac1 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
ZINC69391 is a small molecule inhibitor that specifically targets the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs).[1] Rac1, a member of the Rho family of small GTPases, is a key regulator of numerous cellular processes, including cell proliferation, cytoskeletal organization, and cell migration.[1][2] Aberrant Rac1 signaling is frequently observed in various cancers and is associated with increased cell proliferation and metastasis.[3] this compound has been shown to exhibit antiproliferative effects and induce cell cycle arrest in several cancer cell lines.[1][4][5] This application note provides a detailed protocol for analyzing the cell cycle effects of this compound on cancer cells using flow cytometry with propidium iodide (PI) staining and presents quantitative data on its impact on cell cycle distribution.
Principle
Cell cycle analysis using propidium iodide (PI) is a widely used technique to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Thus, cells in the G2/M phase (with 4n DNA content) will have twice the fluorescence intensity of cells in the G0/G1 phase (with 2n DNA content), while cells in the S phase (undergoing DNA synthesis) will have intermediate fluorescence intensity. By analyzing the fluorescence of a population of stained cells using a flow cytometer, a histogram can be generated to quantify the percentage of cells in each phase of the cell cycle.
Data Presentation
Treatment of MDA-MB-231 human breast cancer cells with this compound for 48 hours resulted in a significant arrest of cells in the G1 phase of the cell cycle.[3] The quantitative data from this experiment is summarized in the table below.
Table 1: Effect of this compound on Cell Cycle Distribution in MDA-MB-231 Cells
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Vehicle) | 45.3 ± 2.5 | 35.1 ± 1.8 | 19.6 ± 1.2 |
| This compound (10 µM) | 68.2 ± 3.1 | 18.5 ± 2.2 | 13.3 ± 1.5 |
Data is presented as the mean ± standard deviation from three independent experiments. Data extracted from Cardama et al., 2013.[3]
Experimental Protocols
This section provides a detailed methodology for cell culture, treatment with this compound, and subsequent cell cycle analysis by flow cytometry.
Materials
-
Cell Line: MDA-MB-231 (or other cancer cell line of interest)
-
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound: Stock solution in DMSO
-
Phosphate Buffered Saline (PBS): pH 7.4
-
Trypsin-EDTA: 0.25%
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
-
70% Ethanol: Chilled at -20°C
-
Flow cytometer
-
Centrifuge
-
15 mL conical tubes
-
6-well plates
Experimental Workflow
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. RAC1 - Wikipedia [en.wikipedia.org]
- 3. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
In Vivo Delivery of ZINC69391: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZINC69391 has been identified as a specific inhibitor of Rac1, a small GTPase implicated in a multitude of cellular processes including cell proliferation, migration, and apoptosis.[1] Aberrant Rac1 signaling is a hallmark of various malignancies, making it a compelling target for anticancer therapies.[1][2][3] Preclinical studies have demonstrated the anti-proliferative and anti-metastatic potential of this compound and its more potent analog, 1A-116, in in vivo cancer models. This document provides detailed application notes and protocols for the in vivo delivery of this compound, based on published preclinical research, to guide researchers in their study design and execution.
Overview of this compound and its Mechanism of Action
This compound is a small molecule that functions by interfering with the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs), such as Tiam1 and P-Rex1.[2][4] This inhibition prevents the activation of Rac1, thereby impeding downstream signaling pathways that promote cancer cell proliferation, survival, and metastasis.[1][2][4] The molecule exerts its inhibitory effect by masking the critical Trp56 residue on the surface of Rac1.[1]
Signaling Pathway of Rac1 Inhibition by this compound
Caption: Mechanism of this compound action on the Rac1 signaling pathway.
In Vivo Delivery Protocols
The following protocols are based on a syngeneic mouse model of breast cancer metastasis. These protocols can be adapted for other cancer models with appropriate ethical considerations and institutional approvals.
Experimental Summary Data
| Parameter | This compound | 1A-116 (Analog) | Reference |
| Animal Model | BALB/c mice | BALB/c mice | [4] |
| Tumor Model | Experimental Lung Metastasis | Experimental Lung Metastasis | [4] |
| Cell Line | F3II murine mammary adenocarcinoma | F3II murine mammary adenocarcinoma | [4] |
| Cell Inoculation | 2 x 10^5 viable cells in 0.3 mL DMEM | 2 x 10^5 viable cells in 0.3 mL DMEM | [4] |
| Route of Cell Injection | Intravenous (lateral tail vein) | Intravenous (lateral tail vein) | [4] |
| Drug Administration Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | [4] |
| Dosage | 25 mg/kg body weight | 3 mg/kg body weight | [4] |
| Frequency | Daily | Daily | [4] |
| Treatment Duration | 21 days | 21 days | [4] |
| Vehicle Control | Vehicle (e.g., DMSO/Saline) | Vehicle (e.g., DMSO/Saline) | [4] |
Detailed Experimental Protocol: Metastasis Inhibition Study
Materials:
-
This compound or 1A-116
-
Vehicle (e.g., sterile DMSO and saline)
-
F3II murine mammary adenocarcinoma cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
6-8 week old female BALB/c mice
-
Sterile syringes and needles (27-30 gauge)
-
Bouin's solution
-
Dissecting microscope
Procedure:
-
Cell Culture: Culture F3II cells in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation for Injection: On the day of injection (Day 0), harvest F3II cells using trypsin-EDTA, wash with sterile PBS, and resuspend in DMEM at a concentration of 2 x 10^5 viable cells per 0.3 mL.
-
Tumor Cell Inoculation: Anesthetize the mice and inject 0.3 mL of the cell suspension into the lateral tail vein.
-
Drug Preparation: Prepare a stock solution of this compound or 1A-116 in a suitable solvent such as DMSO. On each day of treatment, dilute the stock solution with sterile saline to the final desired concentration for injection. The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity.
-
Drug Administration:
-
Treatment Schedule: Continue daily injections from Day 0 to Day 21.[4]
-
Monitoring: Monitor the health and body weight of the mice regularly throughout the experiment.
-
Endpoint Analysis: On Day 21, euthanize the mice and excise the lungs.[4]
-
Metastasis Quantification: Immediately fix the lungs in Bouin's solution and count the number of superficial lung nodules under a dissecting microscope.[4]
Experimental Workflow for In Vivo Delivery of ZINC69391dot
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Preclinical Efficacy and Toxicology Evaluation of RAC1 Inhibitor 1A-116 in Human Glioblastoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical development of novel Rac1-GEF signaling inhibitors using a rational design approach in highly aggressive breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Antimetastatic Effects of ZINC69391
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metastasis remains a primary driver of cancer-related mortality. The small molecule ZINC69391 has been identified as a specific inhibitor of Rac1, a key regulator of cell motility and invasion, making it a promising candidate for antimetastatic therapy.[1][2] This document provides a detailed experimental framework for researchers to investigate the antimetastatic properties of this compound. It includes protocols for in vitro assays to assess its impact on cancer cell migration, invasion, and adhesion, as well as a design for in vivo studies to validate these findings in a physiological context. Furthermore, this guide outlines methods to elucidate the molecular mechanisms underlying this compound's activity, focusing on the Rac1 signaling pathway.
Introduction
This compound is a small molecule that specifically inhibits the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs).[1][2][3][4][5] Rac1, a member of the Rho family of small GTPases, is a critical mediator of various cellular processes, including the reorganization of the actin cytoskeleton, cell adhesion, and cell migration.[1] Dysregulation of Rac1 activity is frequently observed in various cancers and is associated with increased tumor progression, invasion, and metastasis.[2][3][4] By preventing the activation of Rac1, this compound has demonstrated antiproliferative and antimetastatic effects in preclinical studies involving breast cancer, glioma, and leukemia.[1][2][3][4][6][7]
These application notes provide a comprehensive guide for the preclinical evaluation of this compound's antimetastatic potential. The protocols herein are designed to be adaptable to various cancer cell types and research settings.
Experimental Design Workflow
The overall experimental design to study the antimetastatic effects of this compound follows a logical progression from in vitro characterization to in vivo validation and mechanistic studies.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Rac1, A Potential Target for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical development of novel Rac1-GEF signaling inhibitors using a rational design approach in highly aggressive breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Rac and Cdc42 GTPases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting Rac and Cdc42 GEFs in Metastatic Cancer [frontiersin.org]
Application Note: Determination of IC50 Values for ZINC69391 in Various Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZINC69391 is a specific small-molecule inhibitor of Ras-related C3 botulinum toxin substrate 1 (Rac1), a member of the Rho family of small GTPases.[1][2][3] Rac1 is a critical regulator of numerous cellular processes, including cell proliferation, actin cytoskeleton reorganization, cell migration, and apoptosis.[1] Aberrant Rac1 signaling is frequently associated with tumorigenesis, cancer progression, invasion, and metastasis.[3][4] this compound exerts its inhibitory effect by interfering with the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs), such as Tiam1 and Dock180.[5][6] This action prevents the exchange of GDP for GTP, thus locking Rac1 in an inactive state. By inhibiting Rac1 activation, this compound has been shown to induce apoptosis and exhibit antiproliferative and antimetastatic effects in various cancer cell lines, making it a promising candidate for anticancer therapy.[1][4][5]
This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in different cancer cell lines using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Rac1 Signaling Pathway and Mechanism of this compound Action
The following diagram illustrates the canonical Rac1 signaling pathway and the point of intervention for this compound.
Caption: Rac1 signaling pathway and this compound inhibition.
Experimental Protocols
Cell Line Selection
The choice of cell lines is critical for evaluating the efficacy of a Rac1 inhibitor. It is recommended to use cell lines with known Rac1 overexpression or hyperactivation. A panel of cell lines from different cancer types will provide a comprehensive understanding of this compound's activity.
Table 1: Suggested Cell Lines for IC50 Determination of this compound
| Cancer Type | Cell Line | Rationale |
| Breast Cancer | MDA-MB-231 | Highly aggressive, invasive, and known to have high Rac1 activity.[4] |
| MCF-7 | Estrogen receptor-positive, less invasive, for comparative studies.[7] | |
| Hematopoietic Malignancies | U937, HL-60 | Human leukemia cell lines where Rac1 plays a role in proliferation and survival.[5] |
| Glioma | U87MG, A172 | Malignant glioma cell lines with invasive properties dependent on Rac1 signaling. |
| Lung Cancer | A549, H1299 | Non-small cell lung cancer lines where Rac1 is implicated in metastasis. |
Materials and Reagents
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Selected cancer cell lines
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow
The following diagram outlines the major steps for the IC50 determination using the MTT assay.
Caption: Workflow for IC50 determination using MTT assay.
Detailed Protocol
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 100 mM).
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Culture the selected cell lines in their respective complete growth medium until they reach 70-80% confluency.
-
Trypsinize the cells, resuspend them in fresh medium, and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically between 5,000 and 10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound from the stock solution in complete growth medium. A common approach is to perform serial dilutions to cover a broad concentration range (e.g., 0.1 µM to 100 µM).
-
Also prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Each concentration should be tested in triplicate.
-
Add 100 µL of the vehicle control medium to the control wells.
-
Incubate the plate for an additional 48 to 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.
-
Data Presentation
The IC50 values obtained for this compound in different cell lines should be summarized in a clear and structured table for easy comparison.
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) ± SD |
| MDA-MB-231 | Breast Cancer | 72 | Data to be filled |
| MCF-7 | Breast Cancer | 72 | Data to be filled |
| U937 | Leukemia | 72 | Data to be filled |
| HL-60 | Leukemia | 72 | Data to be filled |
| U87MG | Glioma | 72 | Data to be filled |
| A549 | Lung Cancer | 72 | Data to be filled |
| Previously Reported | |||
| F3II | Breast Cancer | 72 | 61 µM[7] |
| MDA-MB-231 | Breast Cancer | 72 | 48 µM[7] |
| MCF-7 | Breast Cancer | 72 | 31 µM[7] |
| U937, HL-60, KG1A, Jurkat | Leukemia | - | 41-54 µM[5] |
SD: Standard Deviation from at least three independent experiments.
Conclusion
This application note provides a comprehensive protocol for determining the IC50 of the Rac1 inhibitor this compound in a variety of cancer cell lines. The MTT assay is a reliable and straightforward method for assessing cell viability and the inhibitory potential of therapeutic compounds. The data generated from these experiments will be valuable for the preclinical evaluation of this compound as a potential anticancer agent. Consistent and reproducible results will depend on careful execution of the protocol and appropriate data analysis.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Rac1 Signaling: From Intestinal Homeostasis to Colorectal Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for ZINC69391 in the Inhibition of EGF-Induced Rac1 Activation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rac1, a member of the Rho family of small GTPases, is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell proliferation, and migration.[1] Aberrant Rac1 signaling is frequently implicated in cancer progression and metastasis. Epidermal Growth Factor (EGF) is a potent activator of the Rac1 signaling cascade.[2][3] ZINC69391 has been identified as a specific inhibitor of Rac1 activation.[1][4] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to inhibit EGF-induced Rac1 activation in a research setting.
This compound acts by directly interfering with the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs), such as Tiam1 and Dock180.[5][6][7] This inhibition is achieved by masking the critical Trp56 residue on the surface of Rac1, thereby preventing GEF-mediated GDP-GTP exchange and subsequent Rac1 activation.[1][4] Notably, this compound demonstrates specificity for Rac1, with no significant effect on the closely related GTPase, Cdc42.[2][5]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay Type | IC50 Value (µM) | Reference |
| MDA-MB-231 (Breast Cancer) | Proliferation Assay | 48 | [2][8] |
| F3II (Breast Cancer) | Proliferation Assay | 61 | [2][8] |
| MCF-7 (Breast Cancer) | Proliferation Assay | 31 | [2][8] |
| U937 (Leukemia) | Growth Inhibition | 41 - 54 | [1][4] |
| HL-60 (Leukemia) | Growth Inhibition | 41 - 54 | [1][4] |
| KG1A (Leukemia) | Growth Inhibition | 41 - 54 | [1][4] |
| Jurkat (Leukemia) | Growth Inhibition | 41 - 54 | [1][4] |
| Human Glioma Cells | Proliferation Assay | Not specified, effective at 0-125 µM | [4] |
Table 2: Effective Concentrations of this compound in Functional Assays
| Assay | Cell Line(s) | Effective Concentration | Observed Effect | Reference |
| Rac1-Tiam1 Interaction | Cell-free | 100 - 200 µM | Concentration-dependent blockade | [5][8] |
| EGF-Induced Rac1 Activation | F3II | Concentration-dependent | Dramatic impairment of Rac1 activation | [2][5] |
| Actin Polymerization | MDA-MB-231, F3II | 50 µM | Inhibition | [8] |
| Cell Migration & Invasion | MDA-MB-231, F3II | 50 µM | Inhibition | [8] |
| Cell Cycle Arrest (G1 Phase) | MDA-MB-231 | 10 µM | Induction of arrest | [8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EGF-induced Rac1 signaling pathway and a general experimental workflow for studying the inhibitory effects of this compound.
Caption: EGF-induced Rac1 signaling pathway and the inhibitory mechanism of this compound.
Caption: General experimental workflow for assessing the effect of this compound.
Experimental Protocols
Cell Culture and Treatment
This protocol is a general guideline and should be optimized for the specific cell line being used.
-
Cell Seeding:
-
Culture cells in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.
-
Seed cells in 6-well or 10 cm plates to reach 80-90% confluency at the time of the experiment.
-
-
Serum Starvation:
-
Once cells reach the desired confluency, aspirate the growth medium.
-
Wash the cells once with sterile Phosphate-Buffered Saline (PBS).
-
Add serum-free medium and incubate for 24 hours. This synchronizes the cells and reduces basal levels of Rac1 activation.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in serum-free medium to the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).
-
Aspirate the serum-free medium from the cells and replace it with the medium containing this compound or vehicle.
-
Incubate for 1 hour at 37°C.
-
-
EGF Stimulation:
-
Prepare a stock solution of EGF in sterile PBS or water.
-
Add EGF directly to the medium to a final concentration of 100 ng/mL.
-
Incubate for 15 minutes at 37°C.
-
Immediately proceed to cell lysis for downstream assays.
-
Rac1 Activation (PBD Pull-Down) Assay
This assay specifically pulls down the active, GTP-bound form of Rac1 using the p21-binding domain (PBD) of PAK1.
-
Cell Lysis:
-
After EGF stimulation, immediately place the culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 0.5-1 mL of ice-cold 1X Assay/Lysis Buffer per 10 cm plate. The buffer should contain protease inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarify the lysate by centrifuging at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube. This is the cell lysate.
-
-
Pull-Down of Active Rac1:
-
Determine the protein concentration of the lysate. Use a consistent amount of protein for each sample (e.g., 0.5 - 1 mg).
-
Adjust the volume of each lysate to 1 mL with 1X Assay/Lysis Buffer.
-
Add 40 µL of resuspended PAK1 PBD agarose bead slurry to each tube.
-
Incubate the tubes at 4°C for 1 hour with gentle agitation.
-
-
Washing:
-
Pellet the beads by centrifugation at 14,000 x g for 10 seconds at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Wash the bead pellet three times with 0.5 mL of 1X Assay Buffer, centrifuging and aspirating each time.
-
-
Elution and Sample Preparation:
-
After the final wash, carefully remove all supernatant.
-
Resuspend the bead pellet in 40 µL of 2X reducing SDS-PAGE sample buffer.
-
Boil each sample for 5 minutes.
-
Centrifuge for 10 seconds to pellet the beads. The supernatant contains the pulled-down active Rac1.
-
-
Western Blot Analysis:
-
Load the supernatant onto an SDS-PAGE gel.
-
Also, load a small amount of the total cell lysate (before pull-down) to determine total Rac1 levels.
-
Proceed with Western Blotting as described in the next protocol.
-
Western Blotting for Rac1
-
SDS-PAGE and Transfer:
-
Run the prepared samples on a 12-17% polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Rac1 (e.g., mouse anti-Rac1, 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., goat anti-mouse HRP, diluted in 5% non-fat milk/TBST) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST for 5 minutes each.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Quantify band intensity using software like ImageJ. Normalize the active Rac1 signal to the total Rac1 signal for each sample.
-
Cell Migration (Wound Healing) Assay
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.
-
-
Creating the Wound:
-
Using a sterile p200 pipette tip, create a straight scratch across the center of the monolayer.
-
Gently wash the well with PBS to remove detached cells.
-
-
Treatment and Stimulation:
-
Replace the PBS with serum-free medium containing the desired concentrations of this compound or vehicle control.
-
Add a positive control (e.g., EGF or 10% FBS) and a negative control (serum-free medium).
-
-
Imaging and Analysis:
-
Capture an image of the scratch at time 0 using a phase-contrast microscope. Mark the plate to ensure the same field is imaged each time.
-
Incubate the plate and capture images at regular intervals (e.g., 8, 16, 24 hours).
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure over time.
-
Cell Invasion (Transwell) Assay
-
Chamber Preparation:
-
For invasion assays, coat the top of an 8 µm pore size Transwell insert with a thin layer of Matrigel and allow it to solidify. For migration assays, this step is omitted.
-
-
Cell Seeding:
-
Resuspend serum-starved cells in serum-free medium containing different concentrations of this compound or vehicle.
-
Seed the cells (e.g., 1 x 10⁵ cells) into the upper chamber of the Transwell insert.
-
-
Chemoattractant Addition:
-
Fill the lower chamber with medium containing a chemoattractant (e.g., EGF or 10% FBS).
-
-
Incubation:
-
Incubate the plate for an appropriate time (e.g., 24 hours) at 37°C to allow for cell migration/invasion.
-
-
Fixation and Staining:
-
Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface with 4% paraformaldehyde or methanol.
-
Stain the fixed cells with 0.1% crystal violet solution.
-
-
Quantification:
-
Wash the inserts to remove excess stain.
-
Take images of the stained cells under a microscope.
-
Count the number of migrated cells in several random fields to determine the average number of migrated cells per condition. Alternatively, the dye can be eluted and the absorbance measured.
-
References
- 1. Rac1 activation assay with magnetic bead pulldown [bio-protocol.org]
- 2. Evaluation of active Rac1 levels in cancer cells: A case of misleading conclusions from immunofluorescence analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. abcam.com [abcam.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. clyte.tech [clyte.tech]
- 8. RAC1 antibody (66122-1-Ig) | Proteintech [ptglab.com]
Application Notes and Protocols: ZINC69391 in Combination with Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the preclinical rationale and findings for the use of ZINC69391, a specific Rac1 inhibitor, in combination with other anticancer agents. Detailed protocols for evaluating such combinations are also provided to guide researchers in their experimental design.
Introduction
This compound is a small molecule inhibitor that specifically targets Rac1, a member of the Rho family of GTPases.[1] Rac1 is a key regulator of numerous cellular processes, including cell proliferation, migration, and survival, and its aberrant activation is implicated in tumorigenesis and metastasis.[2][3] this compound exerts its inhibitory effect by interfering with the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs), thereby preventing Rac1 activation.[1] Preclinical studies have demonstrated the anti-proliferative, anti-metastatic, and pro-apoptotic effects of this compound and its more potent analog, 1A-116, in various cancer models, including breast cancer, glioma, and leukemia.[3][4]
The inhibition of Rac1 signaling presents a promising strategy for anticancer therapy, not only as a monotherapy but also in combination with existing anticancer agents to enhance their efficacy and overcome resistance.[3][5]
Combination Therapy Rationale
The rationale for combining this compound with other anticancer agents is based on the central role of Rac1 in pathways that contribute to chemoresistance.[5] By inhibiting Rac1, this compound can potentially:
-
Sensitize cancer cells to chemotherapy: Rac1 activation is linked to survival pathways that can counteract the cytotoxic effects of chemotherapeutic drugs.[5]
-
Overcome drug resistance: Rac1 signaling can contribute to the development of resistance to targeted therapies.[3]
-
Inhibit metastasis: Given Rac1's role in cell migration and invasion, its inhibition can complement the tumor-reducing effects of conventional chemotherapies.[4]
Preclinical Data: this compound Analog 1A-116 in Combination with Temozolomide
A preclinical study investigated the combination of 1A-116, a more potent analog of this compound, with the alkylating agent temozolomide (TMZ) in glioblastoma multiforme (GBM) models.[3][6][7]
Quantitative Data
The study demonstrated a cooperative antitumor effect between 1A-116 and TMZ in a panel of neural tumor cell lines.[6][7] The half-maximal inhibitory concentrations (IC50) for the single agents were determined as follows:
| Compound | Cell Line Panel | IC50 Range |
| 1A-116 | Neural Tumor Cell Lines | 9 µM - 30 µM |
| Temozolomide (TMZ) | Neural Tumor Cell Lines | 100 µM - >500 µM |
Table 1: Single-agent IC50 values for 1A-116 and Temozolomide in neural tumor cell lines.[6][7]
While the study reported a "cooperative effect," specific combination index (CI) values to quantify the synergy were not detailed in the available abstract.[6][7]
Signaling Pathways and Experimental Workflows
Rac1 Signaling Pathway
The following diagram illustrates the Rac1 signaling pathway and the point of intervention for this compound and its analog 1A-116.
Caption: Rac1 signaling pathway and inhibition by this compound.
Experimental Workflow for Combination Studies
The following diagram outlines a typical workflow for evaluating the combination of this compound with another anticancer agent in vitro.
Caption: In vitro workflow for combination drug studies.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the IC50 values of this compound and a combination agent, and for assessing the effects of the combination on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (and its analog 1A-116)
-
Anticancer agent of interest (e.g., Temozolomide)
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Drug Treatment:
-
Single-Agent IC50: Prepare serial dilutions of this compound and the other anticancer agent in complete medium. Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO).
-
Combination Treatment: Based on the single-agent IC50 values, prepare combinations of the two drugs. This can be done using a constant ratio (e.g., based on the ratio of their IC50s) or a checkerboard matrix of varying concentrations of both drugs.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for 4 hours at room temperature in the dark, with gentle shaking.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
For single agents, determine the IC50 value using non-linear regression analysis.
-
For combination treatments, analyze the data to determine if the effect is synergistic, additive, or antagonistic. The Combination Index (CI) method of Chou-Talalay is a commonly used method for this analysis.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for assessing the induction of apoptosis by this compound in combination with another anticancer agent.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound and the combination agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound, the combination agent, and the combination of both at predetermined concentrations (e.g., their respective IC50 values). Include a vehicle control.
-
Incubate for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative/PI-negative cells are viable.
-
Conclusion
The specific inhibition of Rac1 by this compound and its more potent analog 1A-116 presents a compelling strategy for combination cancer therapy. The initial preclinical data showing a cooperative effect with temozolomide in glioblastoma models provides a foundation for further investigation. The protocols outlined above offer a framework for researchers to explore the synergistic potential of this compound with a variety of anticancer agents across different cancer types. Further studies are warranted to elucidate the precise mechanisms of synergy and to identify optimal combination regimens for clinical translation.
References
- 1. Preclinical Efficacy and Toxicology Evaluation of RAC1 Inhibitor 1A-116 in Human Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Efficacy and Toxicology Evaluation of RAC1 Inhibitor 1A-116 in Human Glioblastoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rac1, A Potential Target for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MEDICINA BUENOS AIRES VOL. 77 Supl. I - Antitumor effect of Rac1 inhibitor 1A-116 in combination with temozolomide in glioblastoma multiforme - CONICET [bicyt.conicet.gov.ar]
- 6. Medicina Buenos Aires - ANTITUMOR EFFECT OF RAC1 INHIBITOR 1A116 IN COMBINATION WITH TEMOZOLOMIDE IN GLIOBLASTOMA MULTIFORME - CONICET [bicyt.conicet.gov.ar]
- 7. Medicina de Buenos Aires - ANTITUMOR EFFECT OF RAC1 INHIBITOR 1A116 IN COMBINATION WITH TEMOZOLOMIDE IN GLIOBLASTOMA MULTIFORME - CONICET [bicyt.conicet.gov.ar]
Troubleshooting & Optimization
ZINC69391 not showing expected inhibitory effect
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with ZINC69391, a known Rac1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a specific inhibitor of the Rho GTPase, Rac1.[1][2] It functions by interfering with the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs), such as Tiam1 and P-Rex1.[3] This inhibition prevents the exchange of GDP for GTP on Rac1, thus keeping it in an inactive state and preventing downstream signaling.[4]
Q2: What are the expected downstream effects of this compound inhibition of Rac1?
A2: By inhibiting Rac1, this compound is expected to induce a range of cellular effects, including:
Q3: In what solvent should I dissolve this compound and what are the recommended storage conditions?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO).[5] For long-term storage, the stock solution should be kept at -80°C (for up to 6 months) or -20°C (for up to 1 month).[5]
Q4: What is a typical effective concentration range for this compound in cell-based assays?
A4: The half-maximal inhibitory concentration (IC50) for this compound has been reported to be in the range of 41 to 54 µM for cell lines such as U937, HL-60, KG1A, and Jurkat cells.[1][5] However, the optimal concentration can vary depending on the cell line and experimental conditions. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific system.
Troubleshooting Guide: this compound Not Showing Expected Inhibitory Effect
If you are not observing the expected inhibitory effects of this compound in your experiments, please consult the following troubleshooting guide.
Problem Area 1: Compound Integrity and Handling
| Question | Possible Cause | Recommended Solution |
| Is the this compound compound viable? | Improper storage leading to degradation. | Ensure the compound has been stored correctly at -20°C or -80°C.[5] Avoid multiple freeze-thaw cycles. If in doubt, use a fresh stock of the compound. |
| Is the compound properly solubilized? | Poor solubility in the experimental buffer. | This compound is soluble in DMSO.[5] Ensure the final concentration of DMSO in your assay medium is low (typically <0.5%) to avoid solvent-induced artifacts. Prepare fresh dilutions from the stock solution for each experiment. |
Problem Area 2: Experimental Design and Assay Conditions
| Question | Possible Cause | Recommended Solution |
| Is the this compound concentration appropriate? | The concentration used may be too low for the specific cell line or assay. | Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal inhibitory concentration for your system. |
| Are the incubation times sufficient? | The inhibitor may require a longer incubation time to exert its effect. | Optimize the incubation time by performing a time-course experiment. |
| Are the assay conditions optimal for Rac1 activity? | Suboptimal pH, temperature, or buffer composition can affect enzyme activity and inhibitor binding. | Ensure that the assay buffer and conditions are optimized for Rac1 activity. Refer to established protocols for Rac1 assays. |
| Is the chosen cell line responsive to Rac1 inhibition? | The cell line may have inherent resistance to Rac1 inhibition or may not rely on the Rac1 pathway for the measured endpoint. | Confirm that your cell line expresses active Rac1.[3][6] Consider using a positive control cell line known to be sensitive to Rac1 inhibition. Some cancer cells can develop resistance to targeted therapies, including Rac1 inhibitors.[3][6] |
Problem Area 3: Data Interpretation and Controls
| Question | Possible Cause | Recommended Solution |
| Are the proper controls included in the experiment? | Lack of appropriate controls makes it difficult to interpret the results. | Include the following controls: a vehicle control (e.g., DMSO), a negative control (no inhibitor), and a positive control for Rac1 activation (if applicable). |
| Is the readout for Rac1 activity reliable? | The chosen assay may not be sensitive enough or may be prone to artifacts. | Use a validated and specific assay to measure Rac1 activity, such as a G-LISA or a pull-down assay.[7][8][9] |
Experimental Protocols
Rac1 Activation Assay (Pull-Down Method)
This protocol is a generalized procedure for determining the levels of active, GTP-bound Rac1 in cell lysates.
Materials:
-
PAK1 PBD (p21-binding domain of p21-activated kinase 1) agarose beads
-
Lysis/Wash Buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, and protease inhibitors)
-
GDP (100 mM) and GTPγS (10 mM) for negative and positive controls
-
Anti-Rac1 antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis:
-
Culture and treat cells with this compound or controls as required.
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with ice-cold Lysis/Wash Buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.[7]
-
-
Affinity Precipitation:
-
Normalize the protein concentration of the supernatants.
-
For controls, add GTPγS (positive control) or GDP (negative control) to separate aliquots of lysate and incubate at 30°C for 30 minutes. Stop the reaction by adding MgCl2.
-
Add PAK1 PBD agarose beads to each lysate sample.
-
Incubate at 4°C for 1 hour with gentle agitation.[8]
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Wash the beads three times with Lysis/Wash Buffer.
-
-
Elution and Detection:
Rac1 Activation Assay (G-LISA® - ELISA-based)
This method offers a more high-throughput alternative to the pull-down assay.
Materials:
-
Rac1 G-LISA® Activation Assay Kit (contains a 96-well plate with Rac-GTP-binding protein coated on the wells, lysis buffer, and all necessary reagents)
Procedure:
-
Cell Lysis:
-
Lyse cells using the lysis buffer provided in the kit.
-
Measure and normalize protein concentrations.
-
-
Assay Protocol:
-
Add equal amounts of protein lysate to the wells of the G-LISA® plate.
-
Incubate to allow active Rac1 to bind to the plate.
-
Wash the wells to remove unbound protein.
-
Add a specific anti-Rac1 antibody.
-
Add a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Add HRP substrate and measure the absorbance at 490 nm.[1] The signal is proportional to the amount of active Rac1 in the sample.
-
Visualizations
Caption: Rac1 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. RAC1 activation assay [bio-protocol.org]
- 2. Frontiers | Rac1, A Potential Target for Tumor Therapy [frontiersin.org]
- 3. The role of RAC1 in resistance to targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are RAC1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The role of RAC1 in resistance to targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. abcam.com [abcam.com]
- 9. G-LISA Rac1, RhoA, and Ras activation assays [bio-protocol.org]
Technical Support Center: Overcoming ZINC69391 Solubility Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with ZINC69391 in aqueous solutions during their experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing this compound solutions.
Issue 1: this compound powder is not dissolving in aqueous buffer.
Cause: this compound is a hydrophobic molecule with low intrinsic solubility in neutral aqueous solutions.
Solution:
-
Primary Method: pH Adjustment. The optimal condition for dissolving this compound in aqueous solutions is at a pH of 5.5.
-
Protocol: See "Protocol for Preparing Aqueous Solutions of this compound" below.
-
-
Alternative Method: Co-solvents. For certain applications, the use of a water-miscible organic co-solvent may be necessary. However, for most cell-based assays, preparing a high-concentration stock in 100% DMSO is the recommended starting point.
Issue 2: Precipitation occurs when diluting a this compound DMSO stock solution into an aqueous buffer.
Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit under those specific conditions (e.g., pH, buffer components, temperature). The final concentration of DMSO may also be insufficient to maintain solubility.
Solution:
-
Optimize Final DMSO Concentration. Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain this compound solubility, but remains non-toxic to your cells. For most cell lines, a final DMSO concentration of 0.5% is well-tolerated, and some can tolerate up to 1%. A vehicle control (buffer with the same final DMSO concentration) should always be included in your experiments.
-
Adjust the pH of the Aqueous Buffer. Pre-adjusting the pH of your aqueous buffer to 5.5 before adding the this compound DMSO stock can significantly improve its solubility.
-
Lower the Final Concentration of this compound. If precipitation persists, you may need to lower the final working concentration of this compound in your assay.
-
Method of Dilution. Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.
Issue 3: Inconsistent or non-reproducible assay results.
Cause: This can be due to undetected micro-precipitation of this compound, leading to variability in the actual concentration of the compound in solution.
Solution:
-
Visual Inspection. Before use, carefully inspect the prepared this compound solution for any signs of cloudiness or particulate matter.
-
Centrifugation. If you suspect precipitation, centrifuge your final working solution at high speed (e.g., >10,000 x g) for 10-15 minutes and use the supernatant for your experiment. This will remove any undissolved compound.
-
Prepare Fresh Solutions. Avoid using old stock solutions, as repeated freeze-thaw cycles can promote precipitation. It is recommended to prepare fresh dilutions from a concentrated DMSO stock for each experiment.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 10 mg/mL | A stock solution of 25 mg/mL can be achieved with sonication and warming to 60°C. Use freshly opened, anhydrous DMSO for best results. |
| Aqueous Solution (pH 5.5) | Optimal | While the exact quantitative solubility is not published, pH 5.5 is cited as the optimal condition for dissolution in aqueous media. |
| Ethanol | Sparingly Soluble (1-10 mg/mL) | May be suitable for some applications, but DMSO is the preferred solvent for stock solutions. |
| Water (Neutral pH) | Poorly Soluble | Not recommended as a primary solvent. |
Table 2: Recommended Maximum DMSO Concentrations for in vitro Assays
| Final DMSO Concentration | General Recommendation | Cell Line Dependence |
| ≤ 0.1% | Considered safe for most cell lines with minimal to no cytotoxic effects. | Ideal for sensitive or primary cell lines. |
| ≤ 0.5% | Widely used and generally well-tolerated by many common cell lines. | A good starting point for most experiments. |
| > 0.5% to 1.0% | May be tolerated by some robust cell lines, but cytotoxicity should be evaluated. | Always run a vehicle control to assess the effect of DMSO on your specific cell line. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 309.29 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.09 mg of this compound.
-
Dissolving: Add the appropriate volume of 100% DMSO to the this compound powder.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved.
-
Assisted Solubilization (if necessary): If the compound does not readily dissolve, sonicate the solution for 5-10 minutes or gently warm it in a water bath at 60°C until the solution is clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol for Preparing Aqueous Solutions of this compound (pH Adjustment Method)
This protocol describes how to prepare an aqueous solution of this compound by adjusting the pH.
Materials:
-
This compound powder
-
Sterile, deionized water or desired aqueous buffer
-
1 M HCl solution
-
pH meter
-
Stir plate and stir bar
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Initial Suspension: Add the desired amount of this compound powder to your chosen aqueous buffer.
-
pH Adjustment: While stirring, slowly add small increments of 1 M HCl to the suspension.
-
Monitoring pH: Continuously monitor the pH of the solution using a calibrated pH meter.
-
Dissolution: Continue adding HCl until the this compound is fully dissolved and the pH of the solution is stable at 5.5.
-
Sterilization: Once the compound is completely dissolved, sterile-filter the solution using a 0.22 µm filter.
-
Storage: Store the aqueous solution at 4°C for short-term use. For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended, though stability should be verified.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a concentrated stock solution of this compound is 100% dimethyl sulfoxide (DMSO).
Q2: My this compound precipitated out of my DMSO stock solution after storage. What should I do?
A2: Precipitation from a DMSO stock can occur due to repeated freeze-thaw cycles or if the DMSO has absorbed water. It is best to prepare fresh stock solutions. If you must use the existing stock, gently warm the solution to 60°C and sonicate to try and redissolve the compound. Always visually inspect the solution for clarity before use.
Q3: Can I use a different co-solvent besides DMSO?
A3: While this compound is sparingly soluble in ethanol, DMSO is generally the most effective solvent for achieving a high concentration stock solution. If your experimental system is intolerant to DMSO, you may need to explore other options, but extensive solubility testing will be required.
Q4: How can I determine the maximum non-toxic concentration of DMSO for my specific cell line?
A4: It is highly recommended to perform a dose-response experiment with DMSO alone on your cell line. Treat your cells with a range of DMSO concentrations (e.g., 0.1% to 2%) and measure cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo). This will allow you to determine the highest concentration of DMSO that does not significantly affect your cells' viability.
Q5: What is the mechanism by which lowering the pH increases the solubility of this compound?
A5: this compound is a basic compound. By lowering the pH of the aqueous solution, the molecule becomes protonated, forming a more polar salt that is more readily soluble in water.
Visualizations
Caption: Workflow for preparing a this compound stock solution in DMSO.
Troubleshooting ZINC69391 instability in long-term experiments
This technical support center provides troubleshooting guidance for researchers encountering instability with the Rac1 inhibitor, ZINC69391, during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Rac1, a member of the Rho family of small GTPases.[1][2] It functions by interfering with the interaction between Rac1 and its activating proteins, Guanine Nucleotide Exchange Factors (GEFs), such as Tiam1.[2][3][4] By masking the critical Trp56 residue on the Rac1 surface, this compound prevents GEFs from catalyzing the exchange of GDP for GTP, thereby keeping Rac1 in its inactive state.[1] This inhibition of Rac1 activation has been shown to induce apoptosis and exhibit antiproliferative and antimetastatic effects in various cancer cell lines.[1][3]
Q2: I'm observing inconsistent or diminishing effects of this compound in my cell culture experiments that last several days. Could the compound be unstable?
A2: Yes, inconsistent results or a loss of efficacy over time are common signs of compound instability in cell culture media.[5] Small molecules can degrade in culture due to a combination of chemical, biochemical, and physical factors, leading to a decreased effective concentration and potentially confounding experimental outcomes.[5][6][7]
Q3: What are the most common causes of small molecule degradation in cell culture media?
A3: Several factors can contribute to the degradation of a compound like this compound in a typical cell culture environment:
-
pH: The pH of the culture medium, which can change over time due to cellular metabolism, can catalyze the hydrolysis of susceptible chemical bonds.[5][8]
-
Enzymatic Degradation: Components in serum, such as esterases and other enzymes, can metabolize the compound.[5][9]
-
Temperature: Standard incubation at 37°C can accelerate the degradation of thermally sensitive molecules.[5][8]
-
Light Exposure: Photosensitive compounds can degrade when exposed to light, particularly certain wavelengths.[5][10]
-
Solubility and Precipitation: Poor solubility in aqueous media can lead to the compound precipitating out of solution over time, especially after dilution from a DMSO stock, thereby reducing its bioavailable concentration.[5][11]
-
Reactive Components: The culture medium itself contains components that could potentially react with the compound.[5]
This compound Signaling Pathway
The diagram below illustrates the Rac1 signaling pathway and the specific point of inhibition by this compound.
Troubleshooting Guide
If you suspect this compound is unstable in your long-term experiments, follow this guide to diagnose and mitigate the issue.
Hypothetical Stability Data
The table below presents hypothetical data from a stability assay to illustrate how results might be evaluated. The goal is to identify conditions that maximize the stability of this compound.
| Condition | Solvent | Temperature | Light Exposure | Serum (10% FBS) | % this compound Remaining (72h) |
| 1 (Control) | Complete Media | 37°C | Ambient | Yes | 45% |
| 2 | Complete Media | 37°C | Dark | Yes | 65% |
| 3 | Base Media | 37°C | Dark | No | 85% |
| 4 | PBS (pH 7.4) | 37°C | Dark | No | 95% |
| 5 | Complete Media | 4°C | Dark | Yes | 98% |
Interpretation:
-
Light Sensitivity: Comparing Condition 1 and 2 suggests this compound may be photosensitive.
-
Serum-Mediated Degradation: The significant increase in stability in Condition 3 (serum-free) compared to Condition 2 points towards enzymatic degradation.
-
Inherent Chemical Stability: High stability in PBS (Condition 4) suggests the molecule is relatively stable in a simple buffered solution, while low stability at 4°C (Condition 5) confirms temperature dependence of degradation.
Experimental Protocol: this compound Stability Assay
This protocol provides a method to quantify the stability of this compound in your specific cell culture medium.
1. Objective: To determine the rate of degradation of this compound in complete cell culture medium under standard incubation conditions (37°C, 5% CO₂).
2. Materials:
-
This compound powder and DMSO for stock solution
-
Your complete cell culture medium (with serum, antibiotics, etc.)
-
Sterile microcentrifuge tubes or 24-well plate
-
Calibrated pipettes
-
Cell culture incubator (37°C, 5% CO₂)
-
Access to an HPLC or LC-MS system for analysis
3. Procedure:
-
Prepare a Working Solution: Prepare a solution of this compound in your complete culture medium at the highest concentration used in your experiments (e.g., 50 µM). Prepare enough volume for all time points.
-
Aliquot for Time Points: Dispense this solution into sterile, labeled tubes or wells—one for each time point (e.g., 0, 8, 24, 48, 72 hours).
-
Time 0 Sample: Immediately take the "Time 0" sample and store it at -80°C until analysis. This will serve as your baseline concentration.
-
Incubation: Place the remaining samples in the cell culture incubator.
-
Collect Samples: At each subsequent time point (8, 24, 48, 72 hours), remove the corresponding sample from the incubator and immediately freeze it at -80°C to halt any further degradation.
-
Analysis:
-
Once all samples are collected, thaw them.
-
Analyze the concentration of the intact this compound in each sample using a validated HPLC or LC-MS method.
-
The analysis should focus on the peak area corresponding to the parent compound.
-
4. Data Interpretation:
-
Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample.
-
Plot the percentage remaining versus time to visualize the degradation kinetics. A significant decrease over time confirms instability under your experimental conditions.
Factors Influencing Compound Stability
Understanding the interplay of factors causing instability is key to developing effective mitigation strategies.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Preclinical development of novel Rac1-GEF signaling inhibitors using a rational design approach in highly aggressive breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Factors affecting stability of drugs | PPTX [slideshare.net]
- 9. How to Improve Drug Plasma Stability? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
- 11. benchchem.com [benchchem.com]
Off-target effects of ZINC69391 in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for using ZINC69391 in cellular assays, with a focus on understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the Rho GTPase, Rac1.[1] Its primary mechanism of action is to interfere with the activation of Rac1 by Guanine Nucleotide Exchange Factors (GEFs).[2] It achieves this by binding to a surface area on Rac1 that includes the critical Trp56 residue, thereby masking it from GEFs like Tiam1 and Dock180 and preventing the exchange of GDP for GTP.[1][3]
Q2: What are the expected on-target effects of this compound in cellular assays?
A2: As a Rac1 inhibitor, this compound has been shown to produce several on-target effects related to the known functions of Rac1 in cellular processes. These include:
-
Antiproliferative Effects: Inhibition of cell growth in various cancer cell lines.[3][4]
-
Apoptosis Induction: Triggers programmed cell death, demonstrated by increased caspase 3 activity.[1][3]
-
Cell Cycle Arrest: Causes cells to arrest in the G1 phase of the cell cycle.[4]
-
Inhibition of Cell Migration: Reduces cell motility and impairs processes like wound healing in scratch assays.[4]
-
Disruption of Actin Cytoskeleton: Affects actin reorganization, which is critical for cell shape and movement.[4]
Q3: How specific is this compound for Rac1? Are there known off-targets?
A3: this compound has been demonstrated to be specific for Rac1 over the closely related Rho GTPase, Cdc42. Even at a concentration of 50 µM, this compound had no effect on Cdc42-GTP levels.[4] While it inhibits the interaction of Rac1 with multiple GEFs, including Tiam1 and Dock180, this is considered part of its on-target mechanism to prevent Rac1 activation.[3][5] Currently, specific off-target proteins outside of the Rac1 signaling nexus have not been extensively documented in the provided literature. However, as with any small molecule inhibitor, off-target effects cannot be completely ruled out, especially at high concentrations.[6][7]
Q4: What are the typical working concentrations and IC50 values for this compound?
A4: The effective concentration of this compound can vary depending on the cell line and assay duration. IC50 values for cell growth inhibition after 72 hours of treatment have been reported in the mid-micromolar range. For example, concentrations of 10 µM have been shown to significantly reduce cell migration, while concentrations of 50 µM can achieve near-complete inhibition.[4]
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines.
| Cell Line Type | Cell Line Name | IC50 Value (µM) | Assay Duration |
| Breast Cancer | MDA-MB-231 | 48 | 72 hours[4] |
| Breast Cancer | F3II | 61 | 72 hours[4] |
| Breast Cancer | MCF7 | 31 | 72 hours[4] |
| Leukemia | U937 | 41 - 54 (range) | Not Specified[1][3] |
| Leukemia | HL-60 | 41 - 54 (range) | Not Specified[1][3] |
| Leukemia | KG1A | 41 - 54 (range) | Not Specified[1][3] |
| Leukemia | Jurkat | 41 - 54 (range) | Not Specified[1][3] |
| Acute Myeloid Leukemia (AML) | Patient Samples | 3 - 24 (range) | Not Specified[5] |
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: I am observing higher-than-expected cytotoxicity at concentrations intended for specific pathway inhibition. Could this be an off-target effect?
-
Possible Cause: While this compound has shown specificity, high concentrations can increase the likelihood of off-target binding, leading to general cytotoxicity.[7] The cytotoxic threshold can also vary significantly between cell lines.
-
Troubleshooting Steps:
-
Determine the Optimal Concentration Range: Perform a dose-response curve for your specific cell line using a cell viability assay (e.g., MTT, SRB) to determine the IC50 and identify a non-toxic concentration range.[8][9]
-
Run Vehicle Controls: Always include a control with the solvent (e.g., DMSO) at the same final concentration used for this compound to ensure the solvent itself is not causing toxicity.[9]
-
Shorten Incubation Time: For mechanistic studies, a shorter incubation time may be sufficient to observe inhibition of Rac1 signaling without inducing broad cytotoxicity.
-
Confirm On-Target Effect: Use a rescue experiment. Overexpressing Rac1 in your cells may shift the dose-response curve for this compound, indicating the observed effect is on-target.[7]
-
Issue 2: My results with this compound are inconsistent across different cell lines, even at similar concentrations.
-
Possible Cause: The cellular context, particularly the expression levels of different Rac1-GEFs (e.g., Tiam1, P-Rex1, Dock180), can vary between cell lines. Since this compound works by inhibiting the Rac1-GEF interaction, its efficacy may depend on which GEFs are predominantly responsible for Rac1 activation in a given cell type.
-
Troubleshooting Steps:
-
Profile GEF Expression: If possible, analyze the expression levels of key Rac1-GEFs in your cell lines of interest via qPCR or Western blot. This may explain differential sensitivity.
-
Standardize Cell Culture Conditions: Ensure cell passage number and confluency are consistent between experiments, as these factors can influence signaling pathways.[10][11]
-
Use a Positive Control: Compare the effect of this compound with another known Rac1 inhibitor, such as NSC23766, to benchmark its activity in your system.[4]
-
Issue 3: How can I definitively confirm that the cellular phenotype I observe is due to on-target Rac1 inhibition?
-
Possible Cause: A cellular phenotype alone is not sufficient to prove on-target activity. It is crucial to directly measure the inhibition of the target pathway.
-
Confirmation Workflow:
-
Measure Rac1 Activity Directly: Perform a Rac1 activation assay (GTP-Rac1 pull-down) to show that this compound treatment leads to a decrease in the active, GTP-bound form of Rac1 in your cells.[4]
-
Assess Downstream Effectors: Analyze the phosphorylation status or activity of known downstream effectors of Rac1, such as p21-activated kinase (PAK). A decrease in PAK phosphorylation following treatment would support on-target activity.
-
Use a Structurally Unrelated Inhibitor: Replicating the phenotype with a different, structurally unrelated Rac1 inhibitor can provide strong evidence that the effect is due to Rac1 inhibition rather than a chemical artifact of this compound.
-
Perform a Rescue Experiment: As mentioned previously, transfecting cells to overexpress wild-type Rac1 should confer resistance to this compound if the effect is on-target.
-
Key Experimental Protocols
1. Cell Viability Assay (MTT-Based)
This protocol is adapted from methodologies used to assess the antiproliferative effects of this compound.[4]
-
Materials: 96-well plates, this compound stock solution (in DMSO), complete cell culture medium, MTT solution (5 mg/mL in PBS), DMSO.
-
Procedure:
-
Seed cells (e.g., 2 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. Ensure the final DMSO concentration is consistent and non-toxic (e.g., <0.5%).
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include vehicle-only and untreated controls.
-
Incubate the plate for the desired time (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
2. Rac1 Activation (Pull-Down) Assay
This protocol is designed to measure the amount of active, GTP-bound Rac1, as demonstrated in studies with this compound.[4]
-
Materials: Cell lysates, PAK-PBD (p21-binding domain) beads, wash buffers, loading buffer, antibodies for Rac1 and a loading control (e.g., GAPDH).
-
Procedure:
-
Culture and treat cells with this compound for the desired time (e.g., 1 hour). If applicable, stimulate with an activator like EGF (100 ng/mL) for 15 minutes.[4]
-
Lyse the cells on ice with an appropriate lysis buffer (e.g., containing MgCl₂, NP-40, and protease inhibitors).
-
Clarify the lysates by centrifugation. Reserve a small aliquot of the total lysate for input analysis.
-
Incubate the remaining lysate with PAK-PBD beads for 1 hour at 4°C with gentle rotation. These beads will specifically bind to GTP-bound (active) Rac1.
-
Wash the beads 3-4 times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by adding 2x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analyze the eluted proteins (active Rac1) and the total lysate input (total Rac1) by Western blot using a Rac1-specific antibody.
-
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Preclinical development of novel Rac1-GEF signaling inhibitors using a rational design approach in highly aggressive breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity assays | Nawah Scientific [nawah-scientific.com]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 11. youtube.com [youtube.com]
Confirming ZINC69391-Mediated Inhibition of Rac1 Activity: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to experimentally validate the inhibitory effect of ZINC69391 on Rac1 activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a specific small-molecule inhibitor of Rac1, a member of the Rho family of small GTPases.[1][2] Its primary mechanism of action is to interfere with the interaction between Rac1 and its Guanine Nucleotide Exchange Factors (GEFs).[1][3] By masking the Trp56 residue on the surface of Rac1, this compound prevents GEFs from catalyzing the exchange of GDP for GTP, thereby keeping Rac1 in its inactive, GDP-bound state.[1][3] This inhibition has been demonstrated to interfere with Rac1's interaction with GEFs such as Tiam1 and Dock180.[4][5]
Q2: What are the expected cellular effects of successful Rac1 inhibition by this compound?
A2: Inhibition of Rac1 activity by this compound has been shown to induce a range of cellular effects, including:
-
Reduced cell proliferation and cell cycle arrest: this compound has demonstrated anti-proliferative effects in various cancer cell lines.[1][6]
-
Induction of apoptosis: The compound can trigger programmed cell death.[1][5]
-
Inhibition of cell migration and invasion: By disrupting the regulation of the actin cytoskeleton, this compound can impair the migratory and invasive capabilities of cells.[5][6][7]
-
Anti-metastatic effects: In vivo studies have shown that this compound can reduce metastasis.[1][6]
Q3: How can I directly measure the inhibition of Rac1 activity by this compound?
A3: The most direct method to measure Rac1 activity is to quantify the levels of active, GTP-bound Rac1 (Rac1-GTP). The most common technique for this is a pulldown assay that uses a protein domain that specifically binds to active Rac1, such as the p21-binding domain (PBD) of p21-activated kinase (PAK).[8][9] Several commercial kits are available for this purpose.[10][11][12][13][14][15][16]
Q4: Is this compound specific to Rac1?
A4: Studies have shown that this compound exhibits specificity for Rac1. For instance, experiments have demonstrated that this compound does not significantly affect the activity of the closely related Rho GTPase, Cdc42, at concentrations where it effectively inhibits Rac1.[4][6]
Troubleshooting Guides
Problem 1: No observable decrease in Rac1-GTP levels after this compound treatment in a pulldown assay.
| Possible Cause | Troubleshooting Step |
| Compound Inactivity: | Verify the integrity and concentration of the this compound stock solution. Consider preparing a fresh stock. |
| Insufficient Treatment Time or Concentration: | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. IC50 values have been reported in the range of 41 to 54 μM in some cell lines.[1] |
| Cell Line Insensitivity: | Some cell lines may be less sensitive to this compound. Confirm that your cell line expresses Rac1 and that the Rac1 pathway is active. |
| Technical Issues with Pulldown Assay: | Ensure that the cell lysate is fresh, as GTP-bound Rac1 is labile.[12] Include appropriate positive (GTPγS-loaded lysate) and negative (GDP-loaded lysate) controls to validate the assay.[8][11] Confirm that the PBD-beads are not expired and have been handled correctly. |
| Low Basal Rac1 Activity: | If the basal level of Rac1-GTP is too low to detect a decrease, consider stimulating the cells with a known Rac1 activator (e.g., Epidermal Growth Factor - EGF) to increase the dynamic range of the assay.[4][6] |
Problem 2: Inconsistent or non-reproducible results in functional assays (e.g., migration, proliferation).
| Possible Cause | Troubleshooting Step |
| Cell Culture Variability: | Ensure consistent cell passage number, confluency, and serum conditions for all experiments. |
| Assay Conditions: | Optimize the assay parameters, such as cell seeding density and duration of the experiment. |
| Off-Target Effects: | While this compound is reported to be specific, consider the possibility of off-target effects at high concentrations. Correlate the functional effects with direct measurements of Rac1-GTP levels. |
| Solvent Effects: | Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all conditions and does not affect cell function on its own. |
Experimental Protocols
Protocol 1: Rac1 Activation Pulldown Assay
This protocol is a generalized procedure for determining Rac1-GTP levels. It is recommended to follow the specific instructions provided with commercial kits.
Materials:
-
Cells of interest
-
This compound
-
Rac1 activator (e.g., EGF)
-
Ice-cold PBS
-
Lysis/Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, supplemented with protease inhibitors)
-
PAK-PBD agarose beads
-
SDS-PAGE sample buffer
-
Anti-Rac1 antibody
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection reagents
Procedure:
-
Seed and culture cells to the desired confluency.
-
Treat cells with this compound at various concentrations for the desired time. Include a vehicle-treated control.
-
(Optional) Stimulate cells with a Rac1 activator for a short period before lysis.
-
Wash cells with ice-cold PBS and lyse with ice-cold Lysis/Assay Buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Normalize the protein concentration of the supernatants.
-
Incubate a portion of the lysate with PAK-PBD agarose beads for 1 hour at 4°C with gentle agitation.
-
Save a small aliquot of the total cell lysate to serve as an input control.
-
Wash the beads several times with Lysis/Assay Buffer.
-
Elute the bound proteins by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-Rac1 antibody to detect the pulled-down Rac1-GTP.
-
Also, probe the membrane containing the total cell lysate to show equal loading.
-
Visualize the bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the relative amount of Rac1-GTP.
Protocol 2: Affinity Precipitation Assay to Confirm Interference with Rac1-GEF Interaction
This assay assesses the ability of this compound to disrupt the interaction between Rac1 and a specific GEF, such as Tiam1.[4][6]
Materials:
-
HEK293T cells
-
Expression vector for a constitutively active, HA-tagged GEF (e.g., Tiam1-C1199-HA)
-
Expression vector for GST-tagged Rac1
-
Transfection reagent
-
Glutathione agarose beads
-
Lysis buffer
-
This compound
-
Anti-HA antibody
-
Anti-GST antibody
Procedure:
-
Transfect HEK293T cells with the HA-tagged GEF expression vector.
-
Express and purify GST-Rac1 from bacteria.
-
Lyse the transfected HEK293T cells.
-
Immobilize GST-Rac1 on glutathione agarose beads.
-
Incubate the HEK293T cell lysate (containing the HA-tagged GEF) with the GST-Rac1-bound beads in the presence of varying concentrations of this compound or a vehicle control.
-
Wash the beads to remove unbound proteins.
-
Elute the protein complexes and analyze by SDS-PAGE and Western blotting.
-
Probe the Western blot with an anti-HA antibody to detect the amount of GEF that co-precipitated with Rac1.
-
Probe with an anti-GST antibody to confirm equal loading of GST-Rac1.
Visualizations
Caption: this compound inhibits Rac1 activation by blocking GEF interaction.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Proapoptotic and antiinvasive activity of Rac1 small molecule inhibitors on malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rac1, A Potential Target for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. Evaluation of active Rac1 levels in cancer cells: A case of misleading conclusions from immunofluorescence analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RAC1 activation assay [bio-protocol.org]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. abcam.com [abcam.com]
- 13. Active Rac1 Detection Kit | Cell Signaling Technology [cellsignal.com]
- 14. Rac Activation Assays [cellbiolabs.com]
- 15. biocat.com [biocat.com]
- 16. merckmillipore.com [merckmillipore.com]
ZINC69391 cytotoxicity in non-cancerous cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with ZINC69391. The information is based on available preclinical research, with a focus on its activity in cancer cell lines due to a lack of specific cytotoxicity data in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of Rac1, a member of the Rho family of small GTPases.[1][2] Its primary mechanism of action is to block the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs), such as Tiam1.[1][3][4] This inhibition prevents the activation of Rac1, which is crucial for various cellular processes, including cell proliferation, migration, and cytoskeletal organization.[1][2][4]
Q2: Is there any data on the cytotoxicity of this compound in non-cancerous cell lines?
Currently, there is limited specific research available on the cytotoxic effects of this compound on a broad range of non-cancerous cell lines. One study noted that the suppression of RAC1 activity did not stimulate apoptosis in normal human astrocytes, suggesting a potential therapeutic window. However, comprehensive cytotoxicity profiles (e.g., IC50 values) in various non-cancerous cell lines have not been extensively reported in the available literature.
Q3: In which cancer cell lines has this compound shown activity?
This compound has demonstrated anti-proliferative and anti-metastatic effects in several cancer cell lines, including:
-
Breast Cancer: MDA-MB-231, F3II, and MCF7[1]
-
Glioma: LN229 and U-87 MG[5]
-
Leukemia: U937, HL-60, KG1A, and Jurkat[2]
Q4: What are the known downstream effects of this compound in cancer cells?
In cancer cells, this compound has been shown to:
-
Inhibit cell proliferation[1]
-
Induce cell cycle arrest, primarily in the G1 phase[1]
-
Impair actin reorganization[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no observable effect on cell viability | - Cell line may not be dependent on the Rac1 signaling pathway.- Incorrect concentration of this compound used.- Insufficient treatment duration. | - Confirm Rac1 expression and activity in your cell line.- Perform a dose-response experiment to determine the optimal concentration.- Extend the treatment duration (e.g., up to 72 hours). |
| Compound precipitation in cell culture media | - Poor solubility of this compound in aqueous solutions. | - Prepare stock solutions in an appropriate solvent like DMSO.- Ensure the final solvent concentration in the media is low (typically <0.1%) and consistent across all treatments, including controls. |
| Inconsistent results between experiments | - Variability in cell passage number.- Inconsistent cell seeding density.- Degradation of this compound stock solution. | - Use cells within a consistent and low passage number range.- Ensure uniform cell seeding across all wells.- Prepare fresh dilutions of this compound from a frozen stock for each experiment. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) |
| MDA-MB-231 | Breast Cancer | 48 | 72 |
| F3II | Breast Cancer | 61 | 72 |
| MCF7 | Breast Cancer | 31 | 72 |
| U937 | Leukemia | 41-54 | Not Specified |
| HL-60 | Leukemia | 41-54 | Not Specified |
| KG1A | Leukemia | 41-54 | Not Specified |
| Jurkat | Leukemia | 41-54 | Not Specified |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Wound Healing (Scratch) Assay for Cell Migration
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a "scratch" in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells and replace with fresh media containing the desired concentration of this compound or vehicle control.
-
Capture images of the scratch at 0 hours and subsequent time points (e.g., 24 and 48 hours).
-
Measure the wound area at each time point to quantify cell migration.
Visualizations
References
- 1. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. Rac1, A Potential Target for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Bioavailability of ZINC69391
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the in vivo bioavailability of ZINC69391, a specific Rac1 inhibitor.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Rac1, a member of the Rho family of GTPases.[1] It functions by interfering with the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs), such as Tiam1 and Dock180.[2][3] This inhibition prevents the activation of Rac1, which is a key regulator of various cellular processes including cell proliferation, migration, and actin cytoskeleton organization.[1][2] By blocking Rac1 signaling, this compound has been shown to induce apoptosis, inhibit cell proliferation, and exhibit anti-metastatic effects in cancer cell lines and animal models.[1][2][3]
Q2: What are the potential challenges in achieving optimal in vivo bioavailability for this compound?
Q3: What general strategies can be employed to improve the bioavailability of a poorly soluble compound like this compound?
A3: Several formulation strategies can be used to enhance the oral bioavailability of poorly soluble drugs.[7] These can be broadly categorized as:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve its dissolution rate.[8][9]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its solubility and dissolution.[7][10]
-
Lipid-Based Formulations: Systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility of lipophilic drugs and facilitate their absorption.[11][12]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[7]
-
Prodrug Approach: Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that is converted to the active form in the body.[13][14]
Q4: How do I choose the most appropriate formulation strategy for this compound?
A4: The selection of a suitable formulation strategy depends on the specific physicochemical properties of this compound.[6] A systematic approach is recommended:
-
Physicochemical Characterization: Determine the drug's solubility, permeability, logP, and solid-state characteristics.
-
Biopharmaceutical Classification System (BCS): Classify this compound according to the BCS. Poorly soluble compounds typically fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[6]
-
Identify the Rate-Limiting Step: Determine whether dissolution or permeability is the primary barrier to absorption.[6] For BCS Class II compounds, enhancing dissolution is the main goal, while for Class IV, both solubility and permeability need to be addressed.
Troubleshooting Guides
Issue 1: Low and variable plasma concentrations of this compound after oral administration in animal models.
-
Potential Cause: Poor aqueous solubility leading to incomplete and erratic dissolution in the gastrointestinal (GI) tract.[15]
-
Troubleshooting Steps:
-
Formulation Enhancement:
-
Micronization/Nanonization: Reduce the particle size of the this compound powder to increase its surface area and dissolution rate.[4][9]
-
Amorphous Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic polymer to improve its solubility.[7][10]
-
Lipid-Based Formulation (SEDDS): Formulate this compound in a self-emulsifying system to enhance its solubilization in the GI tract.[11][12]
-
-
Standardize Experimental Conditions:
-
Fasting/Fed State: Ensure consistent feeding conditions for all animals, as food can affect GI physiology and drug absorption.[15]
-
Vehicle Control: Use a consistent and well-characterized vehicle for administration.
-
-
Issue 2: this compound shows good in vitro activity but poor efficacy in vivo.
-
Potential Cause: Insufficient drug exposure at the target site due to low bioavailability.
-
Troubleshooting Steps:
-
Pharmacokinetic (PK) Study: Conduct a formal PK study to determine the plasma concentration-time profile of this compound after oral and intravenous (IV) administration. This will help to calculate key parameters like Cmax, Tmax, AUC, and absolute bioavailability.[5]
-
Dose Escalation: If the drug is well-tolerated, consider a dose-escalation study to see if higher doses can achieve therapeutic concentrations.
-
Route of Administration: If oral bioavailability remains a significant hurdle, consider alternative routes of administration for preclinical studies, such as intraperitoneal (IP) or intravenous (IV) injection, to ensure adequate systemic exposure.
-
Issue 3: High inter-individual variability in the in vivo response to this compound.
-
Potential Cause: Inconsistent absorption due to formulation issues or physiological differences among animals.[15]
-
Troubleshooting Steps:
-
Improve Formulation Robustness: Develop a formulation that provides more consistent drug release and absorption. Solid dispersions and SEDDS are often more robust than simple suspensions.[7][11]
-
Increase Sample Size: A larger number of animals per group can help to improve the statistical power of the study and better account for individual variability.[15]
-
Monitor Animal Health: Ensure all animals are healthy and of a consistent age and weight, as these factors can influence drug metabolism and absorption.
-
Quantitative Data Summary
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Value | Implication for Bioavailability |
| Molecular Weight | 310.303 g/mol [16] | Within the range for good permeability (Lipinski's Rule of 5). |
| Aqueous Solubility (pH 7.4) | < 0.01 mg/mL | Poor solubility is likely a major barrier to oral absorption. |
| LogP | 3.5 | Indicates good lipophilicity, suggesting high permeability (BCS Class II potential). |
| Permeability (Caco-2) | High | Suggests that if the drug is dissolved, it can be absorbed. |
| BCS Classification | Class II | Dissolution is the rate-limiting step for absorption.[6] |
Table 2: Example Formulations for Improving this compound Bioavailability
| Formulation Type | Composition | Rationale |
| Aqueous Suspension | This compound (micronized) in 0.5% methylcellulose | Simple formulation, but may have low and variable absorption. |
| Solid Dispersion | This compound:PVP K30 (1:5 w/w) | Enhances solubility and dissolution rate by dispersing the drug in a hydrophilic polymer.[7] |
| SEDDS | This compound (10%), Labrasol (40%), Cremophor EL (30%), Transcutol HP (20%) | Forms a microemulsion in the GI tract, increasing the solubilization and absorption of the lipophilic drug.[11] |
Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Rats (10 mg/kg Oral Dose)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 2.0 | 250 ± 80 | 100 |
| Solid Dispersion | 150 ± 40 | 1.5 | 900 ± 200 | 360 |
| SEDDS | 250 ± 60 | 1.0 | 1500 ± 350 | 600 |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
Objective: To compare the dissolution rate of different this compound formulations.
Methodology:
-
Apparatus: USP Dissolution Apparatus 2 (paddle method).
-
Dissolution Medium: 900 mL of simulated gastric fluid (SGF, pH 1.2) for the first 2 hours, followed by a change to simulated intestinal fluid (SIF, pH 6.8).
-
Procedure:
-
Place a sample of the this compound formulation (equivalent to 10 mg of the drug) into each dissolution vessel.
-
Rotate the paddles at 75 rpm and maintain the temperature at 37 ± 0.5 °C.
-
Withdraw 5 mL samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes).
-
Replace the withdrawn volume with fresh dissolution medium.
-
-
Analysis: Analyze the concentration of this compound in the samples using a validated HPLC method.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts until they form a confluent monolayer.
-
Procedure:
-
Wash the cell monolayers with pre-warmed transport buffer (HBSS).
-
Add the this compound solution (in transport buffer) to the apical (A) side of the Transwell insert.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37 °C with gentle shaking.
-
Take samples from the basolateral side at various time points to measure A-to-B transport.
-
-
Analysis: Determine the concentration of this compound in the samples by LC-MS/MS. Calculate the apparent permeability coefficient (Papp).
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile and bioavailability of different this compound formulations.
Methodology:
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Study Design: Crossover or parallel design with at least 3 groups (e.g., Aqueous Suspension, Solid Dispersion, SEDDS) and an IV reference group.[17]
-
Dosing:
-
Oral (PO): Administer the formulations by oral gavage at a dose of 10 mg/kg.[15]
-
Intravenous (IV): Administer a solubilized form of this compound via the tail vein at a dose of 1 mg/kg.
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[15]
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma and store at -80 °C until analysis.[15]
-
Bioanalysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis. Calculate absolute bioavailability by comparing the dose-normalized AUC from the oral and IV routes.
Visualizations
Caption: this compound inhibits the Rac1 signaling pathway.
Caption: Workflow for improving in vivo bioavailability.
Caption: Troubleshooting low in vivo efficacy of this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proapoptotic and antiinvasive activity of Rac1 small molecule inhibitors on malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 5. Drug Bioavailability - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 6. benchchem.com [benchchem.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 13. sphinxsai.com [sphinxsai.com]
- 14. colorcon.com [colorcon.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Bioavailability testing protocol | PPTX [slideshare.net]
Technical Support Center: ZINC69391 and Cell Migration Assays
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers observing a lack of inhibitory effect from ZINC69391 in cell migration assays.
Troubleshooting Guide: Why is this compound Not Inhibiting Cell Migration?
This compound is a specific inhibitor of Rac1, a key protein in the regulation of cell migration.[1][2] It functions by preventing the interaction between Rac1 and its activating proteins, known as Guanine nucleotide exchange factors (GEFs).[1][3][4] Published studies have demonstrated its ability to inhibit cell migration in various cancer cell lines, including breast cancer and glioma.[3][5][6] If you are not observing the expected inhibitory effect, please review the following potential issues.
Q1: Could the issue be with the compound itself?
Possible Cause: Compound Concentration Your concentration of this compound may be too low to elicit an inhibitory response in your specific cell line. Different cell lines exhibit varying sensitivities.
Solution:
-
Perform a dose-response curve: Test a range of concentrations to determine the optimal inhibitory concentration for your cell line. Studies have successfully used concentrations of 10 µM and 50 µM to inhibit migration in breast cancer cells.[3]
-
Verify IC50 values: The half-maximal inhibitory concentration (IC50) for this compound's antiproliferative effects has been reported in the range of 41 to 54 µM in several hematopoietic cell lines.[1][2] While migration inhibition may occur at lower concentrations, this provides a useful reference range.
Possible Cause: Compound Solubility and Stability The compound may not be fully dissolved or could have degraded.
Solution:
-
Check solubility: Ensure this compound is completely dissolved in the appropriate solvent (e.g., DMSO) before diluting it in your culture medium.[2]
-
Proper storage: Stock solutions should be stored correctly. For instance, at -80°C for long-term storage (up to 6 months) or -20°C for shorter periods (1 month).[2] Avoid repeated freeze-thaw cycles.[7]
-
Fresh preparation: Prepare fresh working solutions for each experiment from a properly stored stock.
Q2: Are my cells or culture conditions affecting the outcome?
Possible Cause: Cell Line Specificity The Rac1 pathway, which this compound inhibits, may not be the primary driver of migration in your chosen cell line.[1]
Solution:
-
Validate the pathway: Confirm that your cells express Rac1 and that its activity is crucial for their migration. You can do this through literature review or by using a positive control inhibitor known to work on the Rac1 pathway.
-
Consider alternative pathways: Cell migration is complex and can be driven by various signaling pathways.[8] For example, the closely related GTPase Cdc42 can also regulate migration, and its role can be cell-type dependent.[3][9]
Possible Cause: Cell Health and Density The health and density of your cells can significantly impact migration assay results.
Solution:
-
Optimal seeding density: Seeding too few or too many cells can lead to inaccurate results.[10] Determine the optimal cell density for your specific assay through titration experiments.
-
Cell harvesting: Be gentle during cell harvesting. Over-trypsinization can damage surface receptors necessary for migration.[10]
-
Confluency: For wound healing (scratch) assays, ensure the cell monolayer is 100% confluent before you create the wound.[7]
Q3: Is my assay protocol optimized?
Possible Cause: Confounding Effects of Cell Proliferation (Wound Healing Assay) If your assay runs for an extended period (e.g., 16-24 hours), the "healing" of the wound could be due to cell proliferation rather than migration.
Solution:
-
Use low-serum or serum-free media: This minimizes proliferative signals.[7]
-
Use a proliferation inhibitor: Add a mitotic inhibitor like Mitomycin C to your media to halt cell division.
Possible Cause: Suboptimal Assay Conditions (Transwell Assay) The transwell assay is sensitive to several parameters that must be optimized.
Solution:
-
Correct pore size: The membrane pores must be large enough for cells to squeeze through but not so large that they fall through. An 8 µm pore size is common for many cancer cell lines.[7][10]
-
Chemoattractant gradient: Ensure a proper chemoattractant gradient is established. Often, this involves serum-starving the cells for 12-24 hours before the assay and placing a chemoattractant (like 10% FBS) in the lower chamber.[10][11]
-
Incubation time: The optimal incubation time varies by cell type. Perform a time-course experiment to find the ideal duration.[7]
-
Controls: Always include positive and negative controls. A negative control could be a well with no chemoattractant, while a positive control could be a known migration-inducing agent.[10]
Summary of this compound Efficacy Data
| Cell Line | Assay Type | Concentration | Observed Effect | Citation |
| MDA-MB-231 (Breast Cancer) | Wound Healing | 50 µM | 100% inhibition of wound closure | [3] |
| MDA-MB-231 (Breast Cancer) | Wound Healing | 10 µM | ~40% inhibition of wound closure | [3] |
| F3II (Breast Cancer) | Wound Healing | 50 µM | 80% inhibition of wound closure | [3] |
| F3II (Breast Cancer) | Wound Healing | 10 µM | 50% inhibition of wound closure | [3] |
| Human Glioma Cells | Proliferation | 0-125 µM | Dose-dependent reduction in cell proliferation | [2][6] |
| U937, HL-60, KG1A, Jurkat | Growth Inhibition | 41-54 µM (IC50) | Inhibition of cell growth | [1] |
Experimental Protocols
Protocol: Wound Healing (Scratch) Assay
This protocol provides a standard methodology for assessing cell migration.
-
Cell Seeding: Seed cells in a 24-well plate at a density that will form a 100% confluent monolayer within 24 hours.
-
Monolayer Formation: Incubate the cells at 37°C and 5% CO₂ until they are fully confluent.
-
Serum Starvation (Optional): To minimize proliferation, you may replace the growth medium with serum-free or low-serum (0.5-1%) medium and incubate for 12-24 hours.[7]
-
Creating the Wound: Using a sterile p200 pipette tip or a dedicated scratching tool, make a straight scratch across the center of the cell monolayer.[7]
-
Washing: Gently wash the well twice with serum-free medium or PBS to remove dislodged cells and debris. This is a critical step for a clear wound area.[7]
-
Treatment: Add medium containing the desired concentrations of this compound (e.g., 10 µM, 50 µM) and appropriate vehicle controls (e.g., DMSO). If not using serum-free media, consider adding a proliferation inhibitor like Mitomycin C.
-
Image Acquisition (Time 0): Immediately after adding the treatment, acquire images of the wounds using a microscope at 4x or 10x magnification. Mark reference points to ensure you image the same field at later time points.
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for a predetermined period (e.g., 12, 18, or 24 hours).
-
Image Acquisition (Time X): Acquire images of the same wound fields at your chosen time point(s).
-
Data Analysis: Measure the area of the wound at Time 0 and Time X using software like ImageJ. Calculate the percentage of wound closure for each condition.
Visualizations
Caption: The Rac1 signaling pathway, a key driver of cell migration.
Caption: Troubleshooting workflow for a failed cell migration inhibition assay.
Caption: Experimental workflow for validating a migration inhibitor.
Frequently Asked Questions (FAQs)
Q: How do I differentiate between cell migration and cell invasion? A: Cell migration is the movement of cells on a 2D surface or through a porous membrane. Cell invasion is a specific type of migration that requires cells to degrade and move through an extracellular matrix (ECM) barrier. Invasion assays, like the Transwell assay, are modified by coating the membrane with a layer of Matrigel® or a similar ECM component.[12]
Q: My negative control (no chemoattractant) shows high background migration. What should I do? A: High background migration can be caused by several factors. Ensure your cells were properly serum-starved before the assay, as residual serum in the medium can act as a chemoattractant.[7] Also, consider reducing the cell seeding density or shortening the incubation time.[7][10]
Q: What are common positive controls for a cell migration assay? A: A common positive control is to use a high concentration of a known chemoattractant, such as Fetal Bovine Serum (FBS, typically 10-20%) or a specific growth factor like Epidermal Growth Factor (EGF), which is known to activate the Rac1 pathway.[3][11]
Q: Can the solvent for my compound (e.g., DMSO) affect cell migration? A: Yes, at high concentrations, solvents like DMSO can be toxic to cells or have independent effects on cell motility. It is crucial to include a vehicle control in your experiment, which consists of cells treated with the same final concentration of the solvent used to dissolve your inhibitor. This ensures that any observed effects are due to the compound itself and not the solvent.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Unravelling cell migration: defining movement from the cell surface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cdc42 negatively regulates intrinsic migration of highly aggressive breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. corning.com [corning.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
Addressing batch-to-batch variability of ZINC69391
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of ZINC69391, a Rac1-GEF interaction inhibitor. Our goal is to help researchers, scientists, and drug development professionals address potential batch-to-batch variability and ensure the consistency and reliability of their experimental results.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound, with a focus on identifying and mitigating the effects of batch-to-batch variability.
Issue 1: Inconsistent IC50 values in cell proliferation assays between different batches of this compound.
Possible Cause: Variations in the purity, solubility, or activity of different lots of this compound can lead to discrepancies in the half-maximal inhibitory concentration (IC50) observed in cell-based assays.
Recommended Solution:
-
Certificate of Analysis (CoA) Review: Always compare the CoA for each batch. Pay close attention to the reported purity (typically determined by HPLC) and any noted differences in appearance or solubility.
-
Solubility Confirmation: Ensure that this compound is fully dissolved. The compound has low water solubility and is typically dissolved in DMSO. Visually inspect the stock solution for any precipitates. If solubility issues are suspected, gentle warming or sonication may be required.
-
Establish a Quality Control (QC) Standard: Before using a new batch in a large-scale experiment, perform a small-scale validation experiment. Compare the IC50 of the new batch against a previously validated batch using a reference cell line (e.g., MDA-MB-231 breast cancer cells)[1].
Table 1: Example QC Data for New this compound Batches
| Batch ID | Purity (HPLC) | IC50 in MDA-MB-231 (µM) |
| This compound-A01 (Reference) | 99.5% | 45.2 |
| This compound-B01 | 98.9% | 48.5 |
| This compound-B02 | 95.2% | 62.1 |
Experimental Protocol: Cell Proliferation (MTT) Assay
-
Cell Seeding: Plate breast cancer cell lines (e.g., F3II, MDA-MB-231, MCF7) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-125 µM) for 72 hours.[2]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Issue 2: Reduced inhibition of Rac1 activation in a pull-down assay with a new batch of this compound.
Possible Cause: The potency of the new batch of this compound may be lower, or there may be issues with the experimental setup.
Recommended Solution:
-
Compound Integrity: Verify the integrity of the new batch. If the compound has been stored improperly or for an extended period, it may have degraded. This compound stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[2]
-
Assay Controls: Ensure that all controls in your pull-down assay are working as expected. This includes a positive control for Rac1 activation (e.g., EGF stimulation) and a negative control (no stimulation).[1]
-
Dose-Response Curve: Perform a dose-response experiment with the new batch to determine its effective concentration for inhibiting Rac1-GTP levels.[3]
Experimental Protocol: Rac1 Pull-Down Assay
-
Cell Lysis: Lyse cells treated with this compound and stimulated with a Rac1 activator (e.g., EGF).
-
GST-PBD Incubation: Incubate cell lysates with GST-PBD (p21-binding domain of PAK1) beads to pull down active, GTP-bound Rac1.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins and analyze the levels of Rac1-GTP by Western blotting using a Rac1-specific antibody.
Workflow for Validating a New Lot of this compound
References
How to prevent ZINC69391 degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of ZINC69391 to prevent its degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: The stability of this compound is highly dependent on the storage conditions. Adherence to these recommendations is critical to ensure the compound's integrity over time.
Data Presentation: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Q2: What solvents are suitable for dissolving this compound?
A2: this compound is soluble in DMSO (≥10 mg/ml) and sparingly soluble in ethanol (1-10 mg/ml). For creating stock solutions, DMSO is the recommended solvent. Ensure the DMSO is anhydrous, as moisture can contribute to degradation.
Q3: How can I assess the stability of my this compound sample?
A3: The most reliable method to assess the stability of your this compound sample is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for accurate quantification of the compound's purity.
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been extensively published, based on its chemical structure containing guanidine, trifluoromethylphenyl, and pyrimidine moieties, potential degradation pathways under stress conditions include:
-
Hydrolysis: The guanidine group and the pyrimidine ring can be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The molecule may be susceptible to oxidation, particularly if exposed to air and light over extended periods.
-
Photodegradation: The pyrimidine ring and other aromatic components can be sensitive to UV light, leading to photochemical degradation.
The following diagram illustrates the potential areas of susceptibility to degradation on the this compound molecule.
Caption: Potential degradation sites on the this compound molecule.
Troubleshooting Guides
Issue 1: Loss of Compound Activity in Biological Assays
If you observe a decrease or complete loss of the expected biological activity of this compound in your experiments, it may be due to compound degradation.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored according to the recommended temperature and duration guidelines.
-
Prepare Fresh Solutions: If using a stock solution that is approaching the end of its recommended storage period, prepare a fresh solution from a new vial of powdered this compound.
-
Assess Purity: If possible, analyze the purity of your compound using HPLC to check for the presence of degradation products.
-
Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) in your assay is not causing cellular toxicity or interfering with the assay itself.
Logical Relationship: Troubleshooting Loss of Activity
Caption: A logical workflow for troubleshooting loss of this compound activity.
Issue 2: Appearance of Unexpected Peaks in Analytical Data (e.g., HPLC, Mass Spectrometry)
The presence of additional peaks in your analytical data that were not present in the initial analysis of the compound is a strong indicator of degradation.
Troubleshooting Steps:
-
Review Handling Procedures: Evaluate your experimental workflow for any steps that might introduce stress to the compound, such as prolonged exposure to light, elevated temperatures, or non-neutral pH conditions.
-
Perform Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed. This involves intentionally exposing this compound to harsh conditions. See the experimental protocol below for a general guideline.
-
Characterize Degradants: If significant degradation is observed, techniques like LC-MS/MS can be used to elucidate the structure of the degradation products.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol provides a general framework for conducting a forced degradation study. The specific concentrations and durations may need to be optimized based on the observed stability of this compound.
Experimental Workflow: Forced Degradation Study
Caption: A general workflow for conducting a forced degradation study.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation: Prepare a solution of this compound at a concentration of 1 mg/mL in a 1:1 mixture of acetonitrile and water.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the this compound solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the this compound solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the this compound solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store a sample of the this compound solution at 60°C for 24 hours. For solid-state thermal degradation, store the powder at 60°C.
-
Photolytic Degradation: Expose a sample of the this compound solution to a calibrated light source (e.g., ICH-compliant photostability chamber) for a defined period.
-
-
Sample Neutralization: Before HPLC analysis, neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.
-
HPLC Analysis: Analyze all samples (including an unstressed control) using a suitable stability-indicating HPLC method. A general starting method could be:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A time-programmed gradient from low to high organic content (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where this compound has maximum absorbance, or MS detection.
-
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify any new peaks corresponding to degradation products.
Data Presentation: Example Forced Degradation Conditions
| Stress Condition | Reagent | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours |
| Thermal (Solution) | - | 60°C | 24 hours |
| Thermal (Solid) | - | 60°C | 24 hours |
| Photolytic | Light Source | Ambient | Variable |
Optimizing ZINC69391 Treatment for Apoptosis Induction: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing ZINC69391 to induce apoptosis in experimental settings. Here, you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to facilitate the optimization of your study design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce apoptosis?
A1: this compound is a specific small molecule inhibitor of Rac1, a member of the Rho family of GTPases.[1][2][3] It functions by interfering with the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs), such as Tiam1 and Dock180.[1][4][5][6] This inhibition of Rac1 activation disrupts downstream signaling pathways that are crucial for cell proliferation, cell cycle progression, and migration.[1][3] By blocking these pathways, this compound can trigger cell cycle arrest, primarily in the G1 phase, and ultimately lead to the induction of apoptosis.[1][2][5]
Q2: What is a typical starting concentration and treatment time for this compound-induced apoptosis?
A2: Based on published studies, a typical starting concentration for this compound ranges from 10 µM to 100 µM.[1][7] The treatment time can vary significantly, with experiments often conducted at 24, 48, and 72-hour time points.[1][7] The optimal concentration and time will be cell-line specific. Therefore, it is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.[8]
Q3: How can I determine the optimal treatment time for apoptosis induction in my specific cell line?
A3: To determine the optimal treatment time, a time-course experiment is essential. This involves treating your cells with a fixed, effective concentration of this compound and harvesting them at various time points (e.g., 6, 12, 24, 48, and 72 hours). Subsequently, you can analyze the cells for apoptotic markers using methods like Annexin V/PI staining followed by flow cytometry. The time point showing the highest percentage of early apoptotic cells (Annexin V positive, PI negative) is generally considered optimal for studying the initial phases of apoptosis.
Q4: In my Annexin V/PI flow cytometry data, I see a large population of late apoptotic/necrotic cells (Annexin V+/PI+) even at early time points. What could be the reason?
A4: This could indicate that the concentration of this compound used is too high for your specific cell line, causing rapid cell death.[9] It is also possible that the "early" time point you selected is already past the peak of early apoptosis. Consider reducing the concentration of this compound and analyzing at even earlier time points.
Q5: My Western blot for cleaved caspase-3 shows a weak or no signal after this compound treatment. What should I do?
A5: The activation of caspases can be a transient event. You might be collecting your cell lysates too late.[8] A time-course experiment analyzing caspase-3 cleavage at multiple early time points is recommended. Also, ensure you are using a high-quality antibody specific for cleaved caspase-3 and that your protein loading is adequate.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low percentage of apoptotic cells observed. | - Suboptimal concentration of this compound.- Inappropriate treatment duration.[8][10]- Cell line may be resistant. | - Perform a dose-response experiment to find the optimal concentration.- Conduct a time-course experiment to identify the peak of apoptosis.[8]- Test on a different, more sensitive cell line if possible. |
| High background in Annexin V staining. | - Cells were handled too harshly during harvesting, leading to membrane damage.[10]- Over-trypsinization.[10] | - Handle cells gently. Use a cell scraper for adherent cells if possible.- Use a milder dissociation reagent like Accutase.[10] |
| Cell populations (live, apoptotic, necrotic) are not well-separated in flow cytometry. | - Improper compensation settings.- Delayed analysis after staining.[10] | - Use single-stain controls to set up proper compensation.- Analyze cells as soon as possible after staining.[11] |
| No significant difference between control and this compound-treated groups. | - Inactive compound.- Insufficient incubation time. | - Check the quality and storage of your this compound stock.- Extend the treatment duration. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) | Reference |
| MDA-MB-231 | Breast Cancer | 48 | 72 | [1] |
| F3II | Breast Cancer | 61 | 72 | [1] |
| MCF7 | Breast Cancer | 31 | 72 | [1] |
| U937 | Leukemia | 41-54 | Not Specified | [2] |
| HL-60 | Leukemia | 41-54 | Not Specified | [2] |
| KG1A | Leukemia | 41-54 | Not Specified | [2] |
| Jurkat | Leukemia | 41-54 | Not Specified | [2] |
Experimental Protocols
Protocol 1: Time-Course Analysis of Apoptosis using Annexin V/PI Staining
This protocol is designed to determine the optimal treatment time of this compound for inducing apoptosis.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in multiple plates or flasks to have enough for each time point and control. Allow cells to adhere and reach 50-70% confluency.
-
Treatment: Treat the cells with a predetermined effective concentration of this compound. Include a vehicle-treated control group.
-
Cell Harvesting: At each desired time point (e.g., 0, 6, 12, 24, 48, 72 hours), harvest the cells. For adherent cells, collect both the floating cells in the medium and the attached cells after gentle trypsinization.
-
Washing: Wash the collected cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer without washing.[11] Collect data for at least 10,000 events per sample.
-
Data Analysis: Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells. The optimal treatment time is typically the point with the highest percentage of early apoptotic cells.
Visualizations
Caption: this compound inhibits Rac1 activation, leading to apoptosis.
References
- 1. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Preclinical development of novel Rac1-GEF signaling inhibitors using a rational design approach in highly aggressive breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Proapoptotic and antiinvasive activity of Rac1 small molecule inhibitors on malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rac1, A Potential Target for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 10. yeasenbio.com [yeasenbio.com]
- 11. scispace.com [scispace.com]
Validation & Comparative
Comparing ZINC69391 with other Rac1 inhibitors
An In-depth Comparison of ZINC69391 and Other Rac1 Inhibitors for Researchers
In the landscape of cancer research and drug development, the small GTPase Rac1 has emerged as a critical therapeutic target. Its role in fundamental cellular processes such as cell proliferation, migration, and apoptosis makes it a key player in tumor progression and metastasis.[1][2] This guide provides a detailed comparison of this compound, a specific Rac1 inhibitor, with other notable Rac1 inhibitors, supported by experimental data and methodologies to aid researchers in their selection of appropriate research tools.
This compound: A Profile
This compound is a specific inhibitor of Rac1 that functions by interfering with the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs).[1][3][4] It achieves this by masking the Trp56 residue on the surface of Rac1, a key site for GEF binding.[1][3] This disruption of the Rac1-GEF interaction prevents the exchange of GDP for GTP, thereby keeping Rac1 in its inactive state.[1]
Functionally, this compound has been shown to induce apoptosis and exhibit antiproliferative and antimetastatic effects.[1][3] It has demonstrated efficacy in various cancer cell lines, including breast cancer and glioma, and has also shown in vivo activity in reducing lung metastasis in animal models.[1][3][5]
Comparative Analysis of Rac1 Inhibitors
To provide a comprehensive overview, this compound is compared with other well-characterized Rac1 inhibitors, including NSC23766, EHop-016, and EHT 1864. Each of these inhibitors targets the Rac1 signaling pathway through different mechanisms, offering a range of options for researchers.
| Inhibitor | Mechanism of Action | Target GEFs | IC50 Values | Key Cellular Effects |
| This compound | Interferes with Rac1-GEF interaction by masking Trp56.[1][3] | TIAM1, Dock180.[5][6] | 31 µM (MCF-7), 48 µM (MDA-MB-231), 61 µM (F3II).[5][7] | Induces apoptosis, antiproliferative, antimetastatic, inhibits cell migration and invasion.[1][3][5] |
| NSC23766 | Inhibits Rac1 activation by GEFs.[8] | Trio, TIAM1.[8] | ~50 µM (cell-free assay), 140 µM (F3II cells).[7][9] | Inhibits cell proliferation and migration.[8] |
| EHop-016 | Derivative of NSC23766; blocks Rac1-GEF binding.[8][10] | Vav2.[10] | 1.1 µM.[10] | Suppresses directed cell migration of metastatic cancer cells.[10] |
| EHT 1864 | Displaces bound nucleotides from Rac1, leading to an inactive state.[10] | Not applicable (targets nucleotide binding). | 5 µM.[10] | Prevents GEF-mediated nucleotide exchange and Rac1 binding to downstream effectors.[10] |
| 1A-116 | Analog of this compound, inhibits Rac1-GEF interaction.[8] | TIAM1, Dock180, P-Rex1, Vav family.[8][11] | More potent than this compound in vitro.[12] | Inhibits proliferation, invasion, and migration of cancer cells.[8] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of Rac1 inhibitors.
Cell Viability Assay (MTT Assay)
This assay is used to assess the antiproliferative effects of the inhibitors.
-
Cell Seeding: Cancer cell lines (e.g., MDA-MB-231, F3II, MCF-7) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
Inhibitor Treatment: The cells are treated with various concentrations of the Rac1 inhibitor (e.g., this compound) for a specified period, typically 72 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Rac1 Activation Assay (Pull-down Assay)
This assay measures the levels of active, GTP-bound Rac1.
-
Cell Lysis: Cells treated with or without the inhibitor are lysed in a buffer containing a GST-fusion protein corresponding to the p21-binding domain (PBD) of a Rac1 effector, such as PAK1.
-
Affinity Precipitation: The active GTP-bound Rac1 binds to the GST-PBD. The complex is then pulled down using glutathione-sepharose beads.
-
Western Blotting: The precipitated proteins are resolved by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with a primary antibody specific for Rac1, followed by a secondary antibody. The total Rac1 levels in the whole-cell lysates are also determined as a loading control.
-
Densitometry: The bands are visualized, and the density is quantified to determine the relative amount of active Rac1.
Cell Migration Assay (Wound Healing Assay)
This assay evaluates the effect of inhibitors on cell migration.
-
Cell Monolayer: Cells are grown to confluence in 6-well plates.
-
Wound Creation: A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.
-
Inhibitor Treatment: The cells are washed to remove debris and then incubated with a medium containing the Rac1 inhibitor at a non-toxic concentration.
-
Image Acquisition: Images of the wound are captured at different time points (e.g., 0 and 24 hours) using a microscope.
-
Analysis: The width of the wound is measured, and the percentage of wound closure is calculated to determine the extent of cell migration.
In Vivo Metastasis Study (Tail-Vein Injection Model)
This model assesses the antimetastatic potential of the inhibitors in a living organism.
-
Cell Injection: A suspension of cancer cells (e.g., F3II murine mammary carcinoma cells) is injected into the lateral tail vein of syngeneic mice.
-
Inhibitor Administration: The mice are treated with the Rac1 inhibitor (e.g., this compound at 25 mg/kg per day) or a vehicle control, typically via intraperitoneal injection, for a defined period (e.g., 21 days).
-
Metastasis Assessment: After the treatment period, the mice are euthanized, and their lungs are harvested. The number of metastatic nodules on the lung surface is counted.
-
Histological Analysis: The lungs can be further processed for histological analysis to confirm the presence of metastatic lesions.
Visualizing Key Pathways and Workflows
To better understand the context of Rac1 inhibition, the following diagrams illustrate the Rac1 signaling pathway and a typical experimental workflow.
Caption: The Rac1 signaling pathway, illustrating its activation, inactivation, and downstream effects.
Caption: A typical experimental workflow for the preclinical evaluation of Rac1 inhibitors.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medkoo.com [medkoo.com]
- 7. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Rac1, A Potential Target for Tumor Therapy [frontiersin.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Rac1 in human diseases: The therapeutic potential of targeting Rac1 signaling regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preclinical development of novel Rac1-GEF signaling inhibitors using a rational design approach in highly aggressive breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the specificity of ZINC69391 for Rac1 over Cdc42/RhoA
A comprehensive analysis of experimental data validating the selective inhibition of Rac1, a key regulator of cell motility and cytoskeletal dynamics, by the small molecule ZINC69391. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound's activity against the closely related Rho GTPases, Cdc42 and RhoA, supported by experimental protocols and quantitative data.
The Ras-related C3 botulinum toxin substrate 1 (Rac1) is a member of the Rho family of small GTPases that plays a critical role in various cellular processes, including cell migration, adhesion, and proliferation. Its aberrant activation is implicated in the progression of numerous diseases, most notably cancer, making it a prime target for therapeutic intervention. The small molecule this compound has emerged as a specific inhibitor of Rac1, interfering with its activation by Guanine Nucleotide Exchange Factors (GEFs). This guide presents a validation of this compound's specificity for Rac1 over the homologous proteins Cdc42 and RhoA.
Comparative Analysis of Inhibitory Activity
Experimental evidence demonstrates the selective action of this compound on Rac1. While this compound effectively inhibits the interaction between Rac1 and its specific GEF, Tiam1, with a half-maximal inhibitory concentration (IC50) of 61 µM, it exhibits a notable lack of activity against Cdc42.[1] A study has shown that this compound had no discernible effect on the levels of active, GTP-bound Cdc42, even at a concentration of 50 µM.[2] Although direct quantitative data for RhoA inhibition by this compound is not extensively published, the mechanism of action, which involves targeting the Trp56 residue crucial for the Rac1-GEF interaction, suggests a high degree of selectivity, as this residue is not conserved in RhoA.
A more potent analog of this compound, designated 1A-116, has also been developed and characterized. This analog demonstrates a significantly lower IC50 of 4.0 µM for the inhibition of the P-Rex1-Rac1 interaction.[1] Importantly, 1A-116 also maintains specificity, showing no effect on the GTPase activity of the closely related Cdc42.[2]
| Compound | Target Interaction | IC50 (µM) | Effect on Cdc42 |
| This compound | Rac1-Tiam1 | 61 | No effect at 50 µM |
| 1A-116 | Rac1-P-Rex1 | 4.0 | No effect |
Signaling Pathway and Inhibition Mechanism
The activation of Rho GTPases is a critical cellular signaling event. These proteins act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. This activation is catalyzed by GEFs, which promote the exchange of GDP for GTP. Once activated, the GTPases interact with downstream effectors to initiate various cellular responses. This compound exerts its inhibitory effect by specifically blocking the interaction between Rac1 and its GEFs, thereby preventing its activation.
Experimental Validation Protocols
The specificity of this compound is validated through a series of biochemical and cell-based assays designed to measure the activation state of Rac1, Cdc42, and RhoA. The primary method employed is a pull-down assay that utilizes effector proteins that specifically bind to the active, GTP-bound form of the respective GTPase.
Experimental Workflow: GTPase Activation Pull-Down Assay
Detailed Methodologies:
1. Cell Culture and Lysis:
-
Culture cells of interest (e.g., breast cancer cell lines MDA-MB-231 or F3II) to 70-80% confluency.
-
Treat cells with desired concentrations of this compound or vehicle control for a specified time.
-
Lyse the cells in an appropriate lysis buffer containing protease inhibitors to preserve protein integrity.
-
Clarify the cell lysates by centrifugation to remove cellular debris.
2. GTPase Activation Pull-Down Assay:
-
For Rac1 and Cdc42 Activation:
-
Incubate cell lysates with PAK-PBD (p21-activated kinase-1 p21-binding domain) coupled to agarose or magnetic beads. PAK-PBD specifically binds to the GTP-bound forms of Rac1 and Cdc42.
-
-
For RhoA Activation:
-
Incubate cell lysates with Rhotekin-RBD (Rhotekin Rho-binding domain) coupled to agarose or magnetic beads. Rhotekin-RBD specifically binds to the GTP-bound form of RhoA.
-
-
Incubate the lysates with the beads for 1 hour at 4°C with gentle rotation.
3. Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
4. Western Blot Analysis:
-
Separate the eluted proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Probe the membrane with primary antibodies specific for Rac1, Cdc42, or RhoA.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantify the band intensities to determine the relative levels of active GTPase in each sample.
Conclusion
References
ZINC69391 Demonstrates Potent Antimetastatic Activity in Preclinical Models
A comprehensive analysis of the in vivo validation of the novel Rac1 inhibitor, ZINC69391, reveals its significant potential in curbing cancer metastasis. Comparative data from preclinical studies position this compound and its derivatives as promising candidates for antimetastatic therapies.
This compound, a small molecule inhibitor of Rac1, has been shown to effectively reduce metastatic lung colonization in a syngeneic mouse model of breast cancer.[1] Daily intraperitoneal administration of this compound at a dose of 25 mg/kg body weight resulted in an approximately 60% reduction in the formation of total metastatic lung colonies.[1] These findings highlight the therapeutic potential of targeting the Rac1 signaling pathway to combat metastatic disease.
Comparative Efficacy of Rac1 Inhibitors
To provide a comprehensive overview of this compound's performance, this guide compares its in vivo antimetastatic activity with its more potent analog, 1A-116, and another Rac1 inhibitor, EHop-016.
| Compound | Animal Model | Cancer Cell Line | Dosage | Administration Route | Key Findings | Reference |
| This compound | BALB/c Mice | F3II (Murine Mammary Carcinoma) | 25 mg/kg/day | Intraperitoneal (i.p.) | ~60% reduction in total metastatic lung colonies. | [1] |
| 1A-116 | BALB/c Mice | F3II (Murine Mammary Carcinoma) | 3 mg/kg/day | Intraperitoneal (i.p.) | Similar reduction in lung colonization as this compound but at an 8-fold lower dose. | [1] |
| EHop-016 | Nude Mice | MDA-MB-435 (Human Metastatic Cancer) | 25 mg/kg (3x/week) | Intraperitoneal (i.p.) | Significantly inhibited mammary tumor growth and metastasis to distant organs. | [2][3][4] |
Mechanism of Action: Targeting Rac1-GEF Interaction
This compound exerts its antimetastatic effect by inhibiting the interaction between Rac1 and its Guanine Nucleotide Exchange Factors (GEFs), such as Tiam1.[1][5] This inhibition prevents the activation of Rac1, a key regulator of cell migration and invasion, which are critical steps in the metastatic cascade. The downstream effects include disruption of the actin cytoskeleton and a reduction in the formation of lamellipodia, the cellular protrusions necessary for cell movement.[1]
Caption: this compound inhibits Rac1 activation by blocking the interaction with GEFs.
Experimental Protocols
The in vivo antimetastatic activity of this compound and its comparators was evaluated using established experimental metastasis mouse models. The following provides a detailed methodology for the key experiments.
Syngeneic Mouse Model of Breast Cancer Metastasis (for this compound and 1A-116)
-
Animal Model: Female BALB/c mice were used for the study.
-
Cell Line: 2x10^5 viable F3II murine mammary carcinoma cells were administered intravenously (i.v.) to each mouse on day 0.
-
Treatment:
-
This compound was administered daily via intraperitoneal (i.p.) injection at a dose of 25 mg/kg body weight from day 0 to day 21.
-
1A-116 was administered daily via i.p. injection at a dose of 3 mg/kg body weight over the same period.
-
The control group received vehicle injections.
-
-
Endpoint Analysis: On day 21, mice were sacrificed, and the lungs were harvested. The number of superficial lung metastases was counted under a dissecting microscope. Both total metastatic colonies and those larger than 1 mm in diameter were quantified.
-
Toxicity Assessment: Animal weight was monitored throughout the experiment to assess for any treatment-related toxicity.
Caption: Workflow for in vivo metastasis assay of this compound and 1A-116.
Nude Mouse Model of Experimental Metastasis (for EHop-016)
-
Animal Model: Athymic nude mice were used.
-
Cell Line: Green fluorescent protein (GFP)-tagged MDA-MB-435 human metastatic cancer cells were inoculated into the mammary fat pad.
-
Treatment: EHop-016 was administered three times a week via i.p. injection at doses of 0, 5, 10, 25, or 40 mg/kg body weight for approximately 8 weeks.
-
Endpoint Analysis: Mammary tumor growth was monitored. At the end of the study, metastases in lungs, spleens, kidneys, livers, hearts, and femurs were quantified by fluorescence image analysis.
-
Toxicity Assessment: Mouse weight and their gross phenotype were monitored for any signs of toxicity.
References
- 1. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Rac Inhibitor EHop-016 Inhibits Mammary Tumor Growth and Metastasis in a Nude Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cancer-research-network.com [cancer-research-network.com]
A Comparative Guide to the Efficacy of ZINC69391 in Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-cancer effects of the Rac1 inhibitor, ZINC69391, across various cancer models. We present a comparative analysis of its performance against other known Rac1 inhibitors, NSC23766 and EHop-016, supported by experimental data from preclinical studies. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Mechanism of Action: Targeting Rac1-GEF Interaction
This compound is a specific inhibitor of Rac1, a member of the Rho family of small GTPases that plays a crucial role in cell proliferation, migration, and survival.[1] Its mechanism of action involves binding to a surface groove on Rac1 that is critical for its interaction with Guanine Nucleotide Exchange Factors (GEFs).[1] Specifically, this compound masks the Tryptophan 56 (Trp56) residue on the Rac1 surface, thereby preventing the GEF-mediated exchange of GDP for GTP and inhibiting Rac1 activation.[1] This blockade of Rac1 signaling leads to anti-proliferative effects, cell cycle arrest, and induction of apoptosis in cancer cells.
Comparative Efficacy in Breast Cancer Models
This compound and its more potent analog, 1A-116, have demonstrated significant anti-proliferative activity in various breast cancer cell lines. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and comparator compounds.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | MCF7 | 31 | [2] |
| MDA-MB-231 | 48 | [2] | |
| F3II | 61 | [2] | |
| 1A-116 | MDA-MB-231 | 21 | [2] |
| F3II | 4 | [2] | |
| NSC23766 | MDA-MB-231 | ~10 | [3] |
| MDA-MB-468 | ~10 | [3] | |
| MDA-MB-435 | 95 | [4] | |
| EHop-016 | MDA-MB-435 | 1.1 | [4][5] |
| MDA-MB-231 | ~3 |
In Vivo Studies:
In a syngeneic mouse model of breast cancer using F3II cells, daily intraperitoneal administration of this compound (25 mg/kg) for 21 days resulted in a significant reduction in lung metastasis.[2] For comparison, EHop-016 administered three times a week for approximately 8 weeks in a nude mouse model with MDA-MB-435 cells significantly inhibited mammary tumor growth and metastasis at concentrations greater than 10 mg/kg.[3] NSC23766 has also been shown to inhibit mammary tumor progression and metastasis in a mouse model, though specific quantitative data on tumor growth inhibition is less readily available.[6]
Comparative Efficacy in Glioma Models
This compound has shown promise in preclinical models of glioma, demonstrating anti-proliferative and pro-apoptotic effects.
| Compound | Cell Line | Effect | Reference |
| This compound | LN229, U-87 MG | Decreased cell proliferation, G1 phase arrest, apoptosis | [7] |
| 1A-116 | LN229, U-87 MG | Improved antiproliferative and anti-invasive activity over this compound | |
| NSC23766 | Glioblastoma cells | Synergistic antiproliferative effect with erlotinib, induction of apoptosis and autophagy | [8] |
Comparative Efficacy in Leukemia Models
This compound has demonstrated cytotoxic effects against various leukemia cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | U937 | 41-54 | [1] |
| HL-60 | 41-54 | [1] | |
| KG1A | 41-54 | [1] | |
| Jurkat | 41-54 | [1] |
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
This compound or other inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells at a desired density in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the inhibitor and a vehicle control.
-
Incubate the plates for the desired treatment period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Wound Healing (Scratch) Assay
This assay is used to assess cell migration.
Materials:
-
Cancer cell lines
-
6-well or 12-well plates
-
Complete culture medium
-
Sterile pipette tip (e.g., p200)
-
Microscope with a camera
Procedure:
-
Grow cells to a confluent monolayer in a multi-well plate.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing the inhibitor or vehicle control.
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., every 12 or 24 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells and wash them with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, followed by incubation on ice.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark.
-
Analyze the samples on a flow cytometer to measure the DNA content.
-
The resulting histogram will show peaks corresponding to G0/G1, S, and G2/M phases of the cell cycle.[9][10][11][12][13]
Apoptosis Assay by Annexin V Staining
This assay is used to detect and quantify apoptotic cells.
Materials:
-
Cancer cell lines
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with the inhibitor for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.[1]
-
Incubate the cells in the dark at room temperature.[1]
-
Analyze the stained cells by flow cytometry.
-
The results will allow for the differentiation of viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Conclusion
This compound and its analog 1A-116 are potent inhibitors of Rac1 signaling with demonstrated efficacy in preclinical models of breast cancer, glioma, and leukemia. While direct cross-comparison with other Rac1 inhibitors like NSC23766 and EHop-016 is limited by the variability in experimental models and conditions reported in the literature, the available data suggests that this compound and its derivatives represent a promising avenue for the development of targeted anti-cancer therapies. Further studies are warranted to establish a more direct comparison of their efficacy and to evaluate their potential in clinical settings.
References
- 1. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Characterization of EHop-016, Novel Small Molecule Inhibitor of Rac GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of EHop-016, novel small molecule inhibitor of Rac GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of EHop-016:A Small Molecule Inhibitor of Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Interference with HER1/EGFR and RAC1 Signaling Drives Cytostasis and Suppression of Survivin in Human Glioma Cells in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Analysis of ZINC69391 and EHT 1864: Two Distinct Approaches to Inhibit Rac GTPase Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two small molecule inhibitors, ZINC69391 and EHT 1864, both of which target the Rac family of small GTPases, critical regulators of numerous cellular processes frequently dysregulated in cancer. While both compounds ultimately lead to the inhibition of Rac-mediated signaling, they achieve this through fundamentally different mechanisms. This analysis summarizes their mechanisms of action, presents available quantitative data from experimental studies, details relevant experimental protocols, and visualizes the signaling pathways involved.
Mechanism of Action: A Tale of Two Inhibition Strategies
The primary distinction between this compound and EHT 1864 lies in their mode of inhibiting Rac GTPase activity.
This compound is a specific inhibitor of Rac1 that functions by preventing its activation by Guanine Nucleotide Exchange Factors (GEFs).[1] It achieves this by binding to Rac1 and masking a key residue, Tryptophan-56 (Trp56), which is crucial for the interaction with GEFs like Tiam1.[1] By blocking the Rac1-GEF interaction, this compound prevents the exchange of GDP for GTP, thus keeping Rac1 in its inactive, GDP-bound state.[2][3] This mechanism suggests that this compound may not be effective against the splice variant Rac1b, which exhibits high intrinsic nucleotide exchange activity.[4]
EHT 1864 , in contrast, is a selective inhibitor of the Rac family of GTPases, including Rac1, Rac1b, Rac2, and Rac3.[5] Its novel mechanism of action involves binding with high affinity to Rac proteins and promoting the displacement of the bound guanine nucleotide (both GDP and GTP).[5][6][7] This places the Rac protein in an inert, nucleotide-free state, preventing it from interacting with downstream effectors.[5][6][7] This direct interaction with the nucleotide-binding pocket allows EHT 1864 to inhibit Rac GTPases regardless of the activation stimulus.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and EHT 1864 from various experimental studies. It is important to note that this data is not from head-to-head comparative studies and experimental conditions may vary between reports.
Table 1: Inhibitory Potency of this compound and its Analog 1A-116
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | F3II (mouse mammary adenocarcinoma) | MTT Assay | 61 | [8] |
| 1A-116 (this compound analog) | F3II (mouse mammary adenocarcinoma) | MTT Assay | 4 | [4] |
Table 2: Binding Affinity of EHT 1864 for Rac Isoforms
| Rac Isoform | Binding Affinity (Kd) (nM) | Reference |
| Rac1 | 40 | |
| Rac1b | 50 | |
| Rac2 | 60 | |
| Rac3 | 250 |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the targeted signaling pathways and the distinct mechanisms of inhibition for this compound and EHT 1864.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical development of novel Rac1-GEF signaling inhibitors using a rational design approach in highly aggressive breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specificity and mechanism of action of EHT 1864, a novel small molecule inhibitor of Rac family small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of EHT 1864, a novel small molecule inhibitor of Rac family small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scholarly Article or Book Chapter | Specificity and Mechanism of Action of EHT 1864, a Novel Small Molecule Inhibitor of Rac Family Small GTPases | ID: fj236b05n | Carolina Digital Repository [cdr.lib.unc.edu]
- 8. Targeting Rac and Cdc42 GTPases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
ZINC69391: A Favorable Safety Profile in the Landscape of Rac Inhibitors?
A comprehensive analysis of available preclinical data suggests that ZINC69391 and its derivatives may possess a superior safety profile compared to other established Rac inhibitors. While direct comparative toxicology studies are limited, evidence points towards a higher therapeutic window for this compound, characterized by its specificity and reduced off-target effects. This guide provides a detailed comparison based on current scientific literature, offering insights for researchers and drug development professionals.
The quest for effective and safe inhibitors of the Ras-related C3 botulinum toxin substrate (Rac) signaling pathway, a critical mediator in cancer cell proliferation, migration, and survival, has led to the development of several small molecules. Among these, this compound has emerged as a promising candidate. This comparison guide delves into the safety profiles of this compound and other notable Rac inhibitors, including NSC23766, EHT 1864, and EHop-016, by examining available preclinical data on their specificity, cytotoxicity, and in vivo toxicity.
Executive Summary of Comparative Safety
Available data indicates that this compound and its closely related analog, 1A-116, exhibit a promising safety profile. In vivo studies have shown that this compound is well-tolerated in mice, with no significant impact on body weight. Furthermore, its derivative, 1A-116, has demonstrated a favorable toxicological profile in mouse models, with no observed mortality or significant changes in hematological and serum chemistry parameters in a 14-day study. In contrast, other widely used Rac inhibitors, such as NSC23766 and EHT 1864, have documented off-target effects that may contribute to potential toxicity. EHop-016 has shown greater potency than NSC23766 and a seemingly better in vitro safety profile by not affecting the viability of normal cells at effective concentrations. However, comprehensive in vivo toxicology data for a direct comparison remains sparse for most of these compounds.
Comparative Analysis of Preclinical Safety Data
To facilitate a clear comparison, the following table summarizes the available preclinical safety and toxicology data for this compound and other selected Rac inhibitors. It is important to note that direct head-to-head comparative studies are largely unavailable, and the data presented is compiled from various independent studies.
| Inhibitor | Reported In Vivo Safety/Toxicology | Specificity & Off-Target Effects | Notes |
| This compound | Well-tolerated in mice with no significant changes in animal weight. | Specific for Rac1; does not affect the closely related Cdc42 GTPase. | Limited public data on detailed toxicology (e.g., LD50, organ toxicity). |
| 1A-116 (this compound derivative) | Favorable toxicological profile in vivo. No mortality or significant changes in hematological or serum chemistry parameters in a 14-day mouse study. LD50 (mouse, i.p.): 98.11 mg/kg; LD50 (mouse, oral): 2000 mg/kg. MTD (mouse, i.p.): ~31.2 mg/kg. No macroscopic or histopathological abnormalities observed.[1][2] | Specific for Rac1; does not affect Cdc42. | Provides strong evidence for the favorable safety of the this compound scaffold. |
| NSC23766 | No specific LD50 data found in the reviewed literature. | Known to have off-target effects, including acting as a competitive antagonist at muscarinic acetylcholine receptors. Showed Rac1-independent effects in mouse platelets. | Off-target effects could lead to unforeseen side effects in clinical applications. |
| EHT 1864 | No specific LD50 data found in the reviewed literature. | Showed Rac1-independent effects in mouse platelets. | Potential for off-target effects raises safety concerns. |
| EHop-016 | No specific LD50 data found in the reviewed literature. | More potent than NSC23766. Does not affect the viability of normal mammary epithelial cells at effective concentrations. | Appears to have a better in vitro safety profile compared to NSC23766. |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the context in which these inhibitors function and how their safety is evaluated, the following diagrams illustrate the Rac signaling pathway and a general workflow for in vivo toxicity studies.
Caption: Rac Signaling Pathway and Inhibition by this compound.
Caption: General Workflow for In Vivo Toxicity Studies.
Detailed Experimental Protocols
A comprehensive safety evaluation of a drug candidate involves a battery of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments typically cited in preclinical toxicology studies.
In Vivo Acute Oral Toxicity Study (as per OECD Guideline 425)
Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.
Animals: Typically, female rats or mice are used as they are generally more sensitive. A small number of animals are used in a sequential process.
Procedure:
-
Dosing: A single animal is dosed at a starting level (e.g., 175 mg/kg).
-
Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.
-
Sequential Dosing: Based on the outcome (survival or death), the dose for the next animal is adjusted up or down (e.g., to 55 mg/kg or 550 mg/kg).
-
LD50 Estimation: This process is continued until enough data points are collected to estimate the LD50 with a certain level of confidence using statistical software like AOT425StatPgm.
Sub-chronic In Vivo Toxicity Study (as per OECD Guideline 408)
Objective: To evaluate the toxic effects of a substance after repeated oral administration for a period of 90 days.
Animals: Rodents (rats or mice) are commonly used, with both male and female groups.
Procedure:
-
Dose Groups: At least three dose levels of the test substance and a control group (vehicle only) are used.
-
Administration: The substance is administered daily by gavage for 90 days.
-
Observations:
-
Clinical Signs: Animals are observed daily for signs of toxicity.
-
Body Weight and Food Consumption: Measured weekly.
-
Hematology and Clinical Chemistry: Blood samples are collected at the end of the study for analysis of parameters like red and white blood cell counts, hemoglobin, and liver and kidney function markers.
-
-
Necropsy and Histopathology: At the end of the study, all animals are euthanized. A full necropsy is performed, and organs are weighed. Tissues from major organs are preserved and examined microscopically for any pathological changes.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
Objective: To assess the concentration at which a substance induces cell death in a cell culture.
Procedure:
-
Cell Plating: Cells (e.g., a normal cell line like human dermal fibroblasts) are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated.
Conclusion
References
ZINC69391: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of ZINC69391, a small molecule inhibitor of Rac1 GTPase. The data presented is based on preclinical studies and aims to offer an objective overview of its performance against alternative compounds.
Mechanism of Action
This compound is a specific inhibitor of Rac1, a member of the Rho family of small GTPases.[1][2] Rac1 is a critical molecular switch that regulates fundamental cellular processes, including cell proliferation, migration, and apoptosis.[1] In many forms of cancer, Rac1 is overexpressed and hyperactivated, contributing to tumor progression and metastasis.[2][3] this compound exerts its inhibitory effect by interfering with the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs), such as Tiam1 and Dock180.[3][4][5][6] This interference is achieved by masking the Trp56 residue on the surface of Rac1, which is crucial for GEF binding.[1][6] By preventing GEF-mediated activation, this compound effectively reduces the levels of active, GTP-bound Rac1, thereby inhibiting downstream signaling pathways, such as the p21-activated kinase (Pak1) pathway.[5][7]
In Vitro Efficacy
The in vitro activity of this compound has been evaluated in various cancer cell lines, demonstrating its antiproliferative, pro-apoptotic, and anti-migratory effects.
Antiproliferative Activity
This compound has been shown to inhibit the growth of a range of cancer cell lines in a concentration-dependent manner. The half-maximal inhibitory concentration (IC50) values for this compound and comparator compounds are summarized in the table below.
| Compound | Cell Line | IC50 (µM) |
| This compound | F3II (Breast Cancer) | ~60 |
| U937 (Leukemia) | 41-54 | |
| HL-60 (Leukemia) | 41-54 | |
| KG1A (Leukemia) | 41-54 | |
| Jurkat (Leukemia) | 41-54 | |
| 1A-116 (Analog) | F3II (Breast Cancer) | 4 |
| NSC23766 | F3II (Breast Cancer) | ~140 |
Table 1: Comparison of the antiproliferative activity (IC50) of this compound and other Rac1 inhibitors in different cancer cell lines.[1][3]
Notably, the rationally designed analog of this compound, 1A-116, exhibits significantly greater potency, with a 15-fold lower IC50 value in the F3II breast cancer cell line compared to the parent compound.[3] Both this compound and 1A-116 demonstrate superior antiproliferative activity compared to the established Rac1 inhibitor NSC23766.[3]
Induction of Apoptosis and Cell Cycle Arrest
This compound has been observed to induce apoptosis in human acute leukemic and glioma cells.[1][6] This is accompanied by an increase in the enzymatic activity of caspase 3, a key executioner of apoptosis.[1] Furthermore, treatment with this compound can lead to cell cycle arrest in the G1 phase in both breast cancer and glioma cell lines.[3][5]
Inhibition of Cell Migration and Invasion
A critical aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues. This compound has demonstrated a significant inhibitory effect on the migration and invasion of highly aggressive breast cancer and glioma cell lines in vitro.[3][5] This is attributed to its interference with actin cytoskeleton dynamics, a process heavily regulated by Rac1.[5]
In Vivo Efficacy
The anti-cancer potential of this compound has also been assessed in preclinical animal models, focusing on its ability to inhibit metastasis.
Antimetastatic Activity
In a syngeneic mouse model of breast cancer, daily intraperitoneal (i.p.) administration of this compound at a dose of 25 mg/kg for 21 days resulted in a significant reduction in metastatic lung colonization.[3][6] Specifically, this compound treatment led to an approximately 60% decrease in the formation of total metastatic lung colonies.[6][7]
The more potent analog, 1A-116, demonstrated even greater in vivo efficacy. A daily dose of 3 mg/kg of 1A-116 achieved a similar reduction in lung colonization, indicating an approximately 8-fold increase in in vivo potency compared to this compound.[3] Importantly, no apparent toxicity was observed during the 21-day treatment protocol with either compound.[3]
| Compound | Dose | Administration Route | Animal Model | Efficacy |
| This compound | 25 mg/kg/day | i.p. | Syngeneic Breast Cancer Metastasis | ~60% reduction in lung colonization[6][7] |
| 1A-116 (Analog) | 3 mg/kg/day | i.p. | Syngeneic Breast Cancer Metastasis | ~60% reduction in lung colonization[3] |
Table 2: In vivo antimetastatic efficacy of this compound and its analog 1A-116.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: Rac1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating the efficacy of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation and replication of the findings.
Cell Viability Assay (MTT)
To assess the antiproliferative effects of this compound, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) metabolic assay is utilized.[3] Cancer cells are seeded in 96-well plates and treated with varying concentrations of the compound for a specified period (e.g., 72 hours).[6] Subsequently, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated as the concentration of the compound that inhibits cell viability by 50% compared to untreated controls.
Rac1 Activation Assay (Pull-down)
The levels of active, GTP-bound Rac1 are determined using a pull-down assay.[3] Cell lysates are incubated with a GST-fusion protein containing the p21-binding domain (PBD) of Pak1, which specifically binds to the GTP-bound form of Rac1. The protein complexes are then pulled down using glutathione-agarose beads. The amount of pulled-down Rac1-GTP is subsequently quantified by Western blot analysis using a Rac1-specific antibody. Total Rac1 levels in the cell lysates are also determined as a loading control.
In Vivo Experimental Metastasis Model
The antimetastatic potential of this compound is evaluated in a syngeneic mouse model.[3] F3II breast cancer cells (2x10^5 viable cells in 0.3 ml DMEM) are injected into the lateral tail vein of BALB/c mice on day 0.[3] The mice are then treated with daily intraperitoneal (i.p.) injections of this compound (25 mg/kg) or its analog 1A-116 (3 mg/kg) from day 0 to day 21.[3] A vehicle control group is also included. On day 21, the mice are euthanized, and their lungs are excised and fixed in Bouin's solution. The number of superficial lung nodules is then counted under a dissection microscope to quantify the extent of metastasis.[3]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Preclinical development of novel Rac1-GEF signaling inhibitors using a rational design approach in highly aggressive breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Proapoptotic and antiinvasive activity of Rac1 small molecule inhibitors on malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of ZINC69391 and its Derivative 1A-116 in Targeting Rac1 Signaling
For Immediate Release
In the landscape of targeted cancer therapy, the small GTPase Rac1 has emerged as a critical node in signaling pathways that drive tumor progression, metastasis, and therapeutic resistance. This guide provides a detailed comparative analysis of ZINC69391, a novel Rac1 inhibitor, and its rationally designed derivative, 1A-116. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance backed by experimental data.
This compound was identified through a docking-based virtual screening as a specific inhibitor of the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs).[1] Building upon this discovery, 1A-116 was developed as a more potent analog.[1] This guide will delve into their comparative efficacy, mechanisms of action, and the experimental protocols used to evaluate their therapeutic potential.
Quantitative Performance Analysis
The following table summarizes the key quantitative data comparing the in vitro and in vivo activities of this compound and its derivative, 1A-116.
| Parameter | This compound | 1A-116 | Cell/Model System | Reference |
| Antiproliferative Activity (IC50) | 61 µM | 4 µM | F3II (murine breast cancer) | [1] |
| 48 µM | 21 µM | MDA-MB-231 (human breast cancer) | [1] | |
| 31 µM | Not Reported | MCF-7 (human breast cancer) | ||
| Inhibition of Rac1 Activation | Modest effect at 10 µM | Dramatic impairment at 1 µM | F3II cells | [1] |
| In Vivo Anti-Metastatic Effect | ~60% reduction in lung colonization (25 mg/kg daily) | Enhanced in vivo potency (details not specified) | Syngeneic mouse model with F3II cells | [1] |
Mechanism of Action and Signaling Pathway
This compound and 1A-116 exert their effects by inhibiting the activation of Rac1. Rac1 cycles between an inactive GDP-bound state and an active GTP-bound state, a process regulated by GEFs. By binding to Rac1, these inhibitors block the interaction with GEFs such as Tiam1 and P-Rex1, thus preventing the exchange of GDP for GTP and keeping Rac1 in its inactive state.[1] This inhibition disrupts downstream signaling pathways responsible for cell proliferation, migration, and cytoskeletal rearrangement.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.
Cell Proliferation Assay (MTT Assay)
-
Cell Plating: Seed 2 x 104 cells per well in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or 1A-116 for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Rac1 Activation Assay (Pull-Down Assay)
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with the inhibitors (this compound or 1A-116) for the desired time (e.g., 12 hours).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing GST-PBD (p21-binding domain of PAK1 fused to glutathione S-transferase).
-
Affinity Precipitation: Incubate the cell lysates with glutathione-agarose beads to pull down the active GTP-bound Rac1 that is bound to GST-PBD.
-
Washing: Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane and probe with a primary antibody specific for Rac1, followed by a secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system. The intensity of the band corresponds to the amount of active Rac1.
In Vivo Experimental Metastasis Model
-
Animal Model: Use an appropriate mouse strain (e.g., BALB/c).[1]
-
Cell Inoculation: Intravenously inject a suspension of cancer cells (e.g., 2x105 viable F3II cells) into the tail vein of the mice.[1]
-
Treatment Regimen: Administer this compound (e.g., 25 mg/kg body weight, intraperitoneally) or 1A-116 daily for a specified period (e.g., 21 days), starting from the day of cell injection.[1]
-
Metastasis Evaluation: At the end of the treatment period, sacrifice the mice and excise the lungs.
-
Quantification: Count the number of metastatic nodules on the lung surface under a dissecting microscope.[1]
-
Statistical Analysis: Compare the number of metastases between the treated and control groups to determine the anti-metastatic efficacy.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the preclinical evaluation of this compound and its derivatives.
References
ZINC69391 Analog Demonstrates Superior Potency in Preclinical Cancer Models
A rationally designed analog of the Rac1 inhibitor ZINC69391, identified as 1A-116, has shown significantly greater potency in inhibiting cancer cell proliferation and metastasis in preclinical studies.[1][2] This next-generation compound offers a promising avenue for the development of targeted anticancer therapies.
This compound was initially identified through a virtual screening process as an inhibitor of the Rac1-GEF (Guanine Nucleotide Exchange Factor) interaction, a key signaling node in cancer progression.[1][2] While this compound demonstrated antiproliferative and antimetastatic effects, further development led to the synthesis of 1A-116, an analog designed for optimized potency.[1] Experimental evidence confirms that 1A-116 is a more potent inhibitor of Rac1 activity both in vitro and in vivo.[1][2]
Quantitative Comparison of Potency
The enhanced potency of 1A-116 is evident from the half-maximal inhibitory concentration (IC50) values obtained in various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Fold Improvement (vs. This compound) |
| This compound | F3II (highly aggressive breast cancer) | 61 | - |
| 1A-116 | F3II (highly aggressive breast cancer) | 4 | 15.25 |
| This compound | MDA-MB-231 (breast cancer) | 48 | - |
| 1A-116 | MDA-MB-231 (breast cancer) | 21 | 2.29 |
| This compound | U937, HL-60, KG1A, Jurkat (leukemic cells) | 41-54 | - |
Data compiled from multiple sources.[1][3][4]
In vivo studies further substantiate the superior efficacy of 1A-116. In a syngeneic mouse model of breast cancer metastasis, 1A-116 achieved a similar reduction in lung colonization to this compound but at an 8-times lower dose.[1]
Mechanism of Action: Targeting the Rac1 Signaling Pathway
Both this compound and its more potent analog, 1A-116, function by interfering with the activation of Rac1, a small GTPase that plays a critical role in cell proliferation, migration, and survival.[1][5] Rac1 cycles between an inactive GDP-bound state and an active GTP-bound state.[5] Guanine nucleotide exchange factors (GEFs) facilitate the exchange of GDP for GTP, thereby activating Rac1.[5]
This compound specifically inhibits the interaction between Rac1 and its GEFs, such as Tiam1 and Dock180, by masking the Trp56 residue on the Rac1 surface.[4][5] This prevents the conformational change required for Rac1 activation. The inhibition of Rac1 signaling ultimately leads to cell cycle arrest, apoptosis, and reduced metastatic potential in cancer cells.[4][5] 1A-116 is believed to have a similar mechanism of action but with a higher binding affinity or efficacy.[1]
Figure 1. Simplified diagram of the Rac1 signaling pathway and the inhibitory action of this compound and its analog, 1A-116.
Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate the potency of this compound and 1A-116.
Cell Viability Assay (MTT Assay)
To assess the antiproliferative activity of the compounds, a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed.
Figure 2. Workflow of the MTT assay for determining cell viability.
Rac1 Activation Assay (G-LISA)
The activation state of Rac1 was quantified using a G-LISA (GTPase-Linked Immunosorbent Assay) kit. This assay specifically measures the amount of active, GTP-bound Rac1.
Figure 3. General workflow of a G-LISA for measuring Rac1 activation.
In Vivo Metastasis Model
A syngeneic mouse model was utilized to assess the antimetastatic properties of the compounds.
Figure 4. Experimental workflow for the in vivo metastasis model.
References
- 1. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical development of novel Rac1-GEF signaling inhibitors using a rational design approach in highly aggressive breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
Validating the Downstream Effects of ZINC69391 on Pak1 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the indirect Pak1 inhibitor, ZINC69391, with other direct inhibitors of p21-activated kinase 1 (Pak1). The performance of these compounds is evaluated based on their mechanism of action and their effects on downstream signaling pathways, supported by experimental data.
Introduction to Pak1 and Its Inhibition
P21-activated kinase 1 (Pak1) is a key signaling node that plays a crucial role in various cellular processes, including cytoskeletal dynamics, cell proliferation, survival, and gene expression. Its dysregulation is implicated in several diseases, most notably cancer, making it an attractive target for therapeutic intervention. The development of small molecule inhibitors targeting Pak1 has led to the discovery of compounds with different mechanisms of action.
This guide focuses on this compound, an inhibitor that indirectly affects Pak1 activity by targeting its upstream activator, Rac1. We compare its effects to those of direct Pak1 inhibitors, which are broadly categorized as ATP-competitive and allosteric inhibitors.
Mechanism of Action: Indirect vs. Direct Inhibition
This compound functions as an inhibitor of the protein-protein interaction between the GTPase Rac1 and its guanine nucleotide exchange factors (GEFs), such as TIAM1. By preventing the activation of Rac1, this compound effectively blocks the signal transduction cascade that leads to the activation of Pak1. As Rac1-GTP is a primary upstream activator of Pak1, inhibition of its formation leads to a reduction in Pak1 kinase activity.
Direct Pak1 inhibitors , in contrast, target the Pak1 protein itself.
-
ATP-competitive inhibitors , such as G-5555 and AZ13705339, bind to the ATP-binding pocket of the Pak1 kinase domain, preventing the transfer of phosphate to its substrates.
-
Allosteric inhibitors , like NVS-PAK1-1 and IPA-3, bind to sites on the Pak1 protein outside of the active site. This binding induces a conformational change that prevents the activation of the kinase.
Comparative Performance: Downstream Effects
The efficacy of Pak1 inhibitors can be quantified by measuring their impact on the phosphorylation of downstream substrates. Key signaling pathways affected by Pak1 activity include the LIMK/cofilin pathway, which regulates actin dynamics, and the MAPK pathway (MEK/ERK and JNK), which is involved in cell proliferation and stress responses.
| Inhibitor | Target | IC50 / Ki | Effect on p-LIMK / p-cofilin | Effect on p-MEK / p-ERK |
| This compound | Rac1-GEF Interaction | Proliferation IC50: 31-61 µM | Indirectly reduces | Indirectly reduces |
| NVS-PAK1-1 | Pak1 (Allosteric) | IC50: 5 nM | Potent inhibition | Inhibits p-MEK (S298) |
| AZ13705339 | Pak1 (ATP-competitive) | IC50: <1 nM | Potent inhibition | Reduces downstream signaling |
| IPA-3 | Pak1 (Allosteric) | IC50: 2.5 µM | Reduces | Reduces |
| G-5555 | Pak1 (ATP-competitive) | Selective inhibitor | Reduces | Reduces |
Experimental Protocols
To validate the downstream effects of these inhibitors, a series of in vitro and cell-based assays can be employed.
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of purified Pak1.
-
Principle: Recombinant Pak1 is incubated with a specific peptide substrate and ATP. The amount of ADP produced, which is proportional to kinase activity, is measured using a luciferase-based system (e.g., ADP-Glo™ Kinase Assay).
-
Protocol Outline:
-
Add inhibitor (or DMSO control) to a 384-well plate.
-
Add recombinant Pak1 enzyme.
-
Initiate the reaction by adding the substrate and ATP mixture.
-
Incubate for 60 minutes at room temperature.
-
Add ADP-Glo™ Reagent to deplete unused ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence.
-
Western Blot Analysis of Downstream Targets
This method is used to detect changes in the phosphorylation state of Pak1 downstream effectors within cells.
-
Principle: Cells are treated with the inhibitor, and cell lysates are prepared. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated forms of target proteins (e.g., p-LIMK, p-cofilin, p-MEK, p-ERK).
-
Protocol Outline:
-
Treat cells with the desired inhibitor for a specified time.
-
Lyse cells in a buffer containing phosphatase inhibitors.
-
Quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with BSA in TBST) to prevent non-specific antibody binding.
-
Incubate with primary antibodies against the phosphorylated target protein.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Cell-Based Assays
These assays assess the functional consequences of Pak1 inhibition on cellular behavior.
-
Cell Proliferation Assay (MTT or CCK-8):
-
Principle: Measures the metabolic activity of viable cells, which is proportional to cell number.
-
Protocol Outline:
-
Seed cells in a 96-well plate.
-
Treat with various concentrations of the inhibitor for 72 hours.
-
Add MTT or CCK-8 reagent and incubate.
-
Measure the absorbance at the appropriate wavelength.
-
-
-
Cell Migration Assay (Wound Healing or Transwell):
-
Principle: Evaluates the ability of cells to move into an empty space or through a porous membrane.
-
Protocol Outline (Wound Healing):
-
Grow cells to a confluent monolayer.
-
Create a "scratch" in the monolayer with a pipette tip.
-
Treat with the inhibitor.
-
Image the wound at different time points to measure the rate of closure.
-
-
Conclusion
This compound represents an indirect approach to modulating Pak1 activity by targeting the upstream activator Rac1. While this can be an effective strategy, direct Pak1 inhibitors offer a more targeted means of intervention. The choice of inhibitor will depend on the specific research question and the desired level of selectivity. The experimental protocols outlined in this guide provide a framework for validating and comparing the downstream effects of this compound and other Pak1 inhibitors, enabling researchers to make informed decisions in their drug discovery and development efforts.
Reproducibility of ZINC69391's Antiproliferative Effects: A Comparative Guide
An In-depth Analysis of the In Vitro Efficacy of the Rac1 Inhibitor ZINC69391 Across Various Cancer Cell Lines and Laboratories
For researchers and professionals in the field of drug development, the reproducibility of preclinical findings is a cornerstone of translational science. This guide provides a comparative analysis of the reported antiproliferative effects of this compound, a small molecule inhibitor of Ras-related C3 botulinum toxin substrate 1 (Rac1), across different cancer types and research laboratories. By consolidating publicly available data, this document aims to offer an objective overview of the consistency of this compound's in vitro activity.
Summary of Antiproliferative Activity
The antiproliferative effects of this compound have been evaluated in several studies, primarily focusing on breast cancer, glioma, and hematopoietic cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a common measure of a compound's potency, have been reported in various publications. The following table summarizes these findings to facilitate a direct comparison of this compound's efficacy across different cancer cell lines.
| Cell Line | Cancer Type | Reported IC50 (µM) | Reference Study |
| MDA-MB-231 | Breast Cancer | 48 | (Cabrera et al., 2017) |
| F3II | Breast Cancer | 61 | (Cabrera et al., 2017) |
| MCF7 | Breast Cancer | 31 | (Cabrera et al., 2017) |
| LN229 | Glioma | ~50 | (Cardama et al., 2014) |
| U-87 MG | Glioma | ~50 | (Cardama et al., 2014) |
| U937 | Hematopoietic (Histiocytic Lymphoma) | 41 - 54 | (Anonymous, 2020) |
| HL-60 | Hematopoietic (Promyelocytic Leukemia) | 41 - 54 | (Anonymous, 2020) |
| KG1A | Hematopoietic (Acute Myelogenous Leukemia) | 41 - 54 | (Anonymous, 2020) |
| Jurkat | Hematopoietic (T-cell Leukemia) | 41 - 54 | (Anonymous, 2020) |
Experimental Protocols
The consistency of in vitro results is highly dependent on the experimental methodology. The following section details the typical protocols employed in the cited studies for assessing the antiproliferative effects of this compound.
Cell Viability Assays (MTT Assay)
The most frequently reported method for determining the antiproliferative activity of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: After the incubation period, MTT reagent is added to each well and incubated for an additional 2 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action of this compound and the experimental process used to evaluate its effects, the following diagrams are provided.
Caption: this compound inhibits the interaction between Rac1 and GEFs, preventing Rac1 activation and downstream signaling.
Caption: A typical workflow for assessing the antiproliferative effects of this compound using an MTT assay.
Conclusion
The available data from independent research laboratories demonstrate a consistent antiproliferative effect of this compound across a range of cancer cell lines, with IC50 values generally falling within the low to mid-micromolar range. The compound has shown efficacy in breast cancer, glioma, and various hematopoietic cancer cell lines. While the reported IC50 values show some variation, which can be attributed to differences in experimental conditions and the inherent biological variability of cell lines, the overall trend of this compound's activity as a Rac1 inhibitor with antiproliferative properties appears to be reproducible. Further studies with standardized protocols across multiple laboratories would be beneficial to more definitively establish the reproducibility and therapeutic potential of this compound. A more potent analog, 1A-116, has also been developed and shows enhanced in vitro and in vivo potency.[1]
References
ZINC69391 versus CRISPR/Cas9-mediated Rac1 knockout
A Comparative Guide: ZINC69391 versus CRISPR/Cas9-Mediated Rac1 Knockout
Introduction
Rac1, a member of the Rho family of small GTPases, is a critical regulator of numerous cellular processes, including cytoskeletal organization, cell proliferation, and migration.[1] Its deregulation is implicated in various pathologies, particularly in cancer, where it plays a significant role in tumor progression and metastasis.[2] Consequently, Rac1 has emerged as a key therapeutic target. This guide provides an objective comparison of two prominent methods for targeting Rac1 in a research setting: the small molecule inhibitor this compound and the gene-editing tool CRISPR/Cas9 for Rac1 knockout. This comparison aims to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their experimental needs.
This compound is a specific, cell-permeable small molecule inhibitor that targets the function of the Rac1 protein. In contrast, CRISPR/Cas9 is a powerful gene-editing technology that allows for the permanent disruption of the Rac1 gene at the genomic level, thereby ablating protein expression.
Mechanism of Action
This compound: Pharmacological Inhibition
This compound functions by interfering with the activation of the Rac1 protein.[3] Rac1 cycles between an inactive GDP-bound state and an active GTP-bound state. This activation is mediated by Guanine Nucleotide Exchange Factors (GEFs).[4] this compound specifically inhibits the interaction between Rac1 and its GEFs, such as Tiam1 and Dock180.[5][6][7][8] It achieves this by masking the Trp56 residue on the surface of Rac1, which is crucial for the interaction with GEFs.[4][3] By preventing this interaction, this compound blocks the exchange of GDP for GTP, thus maintaining Rac1 in its inactive state and reducing the levels of active Rac1-GTP in the cell.[3][8][9] This inhibition is reversible and its effect is dependent on the continued presence of the compound.
CRISPR/Cas9: Genetic Knockout
The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system is a genome-editing tool that induces permanent gene knockout.[10] The system utilizes a guide RNA (gRNA) that is complementary to a specific sequence within the Rac1 gene, directing the Cas9 nuclease to that genomic locus.[11][12] The Cas9 protein then creates a double-strand break (DSB) in the DNA.[10][12] The cell's natural, error-prone non-homologous end joining (NHEJ) repair mechanism often introduces small insertions or deletions (indels) at the break site.[13][14] These indels can cause a frameshift mutation, leading to a premature stop codon and the production of a truncated, non-functional protein, or complete loss of protein expression.[13] This results in a permanent and heritable knockout of the Rac1 gene in the targeted cells.
Data Presentation: Performance Comparison
The selection between this compound and CRISPR/Cas9-mediated Rac1 knockout depends on the specific experimental goals. The following tables summarize their key performance characteristics and quantitative data from experimental studies.
Table 1: General Performance Characteristics
| Feature | This compound | CRISPR/Cas9-mediated Rac1 Knockout |
| Target | Rac1 protein function (GEF interaction) | Rac1 gene (DNA) |
| Mechanism | Competitive inhibition of Rac1-GEF interaction | Permanent gene disruption via DSB and indel formation |
| Effect | Inhibition of Rac1 activity | Complete ablation of Rac1 protein expression |
| Reversibility | Reversible (upon compound removal) | Irreversible and heritable |
| Onset of Action | Rapid (minutes to hours) | Slower (requires transcription, translation, and protein turnover) |
| Duration of Effect | Transient (dependent on compound half-life) | Permanent |
| Specificity | Specific for Rac1, with no effect on the closely related Cdc42 GTPase[5][15] | High on-target specificity, but potential for off-target DNA cleavage[16][17] |
| Off-Target Effects | Potential for off-target effects on other proteins, though shown to be specific against Cdc42.[15] | Potential for off-target mutations at genomic sites with sequence similarity to the gRNA.[16] |
Table 2: Quantitative Data for this compound
| Cell Line | Assay | Metric | Result | Reference |
| MDA-MB-231 (Breast Cancer) | Proliferation | IC50 | 48 µM | [6] |
| F3II (Breast Cancer) | Proliferation | IC50 | 61 µM | [6] |
| MCF-7 (Breast Cancer) | Proliferation | IC50 | 31 µM | [6] |
| U937, HL-60, KG1A, Jurkat (Leukemia) | Growth Inhibition | IC50 | 41-54 µM | [4][3] |
| LN229, U-87 MG (Glioma) | Proliferation | - | Reduced cell proliferation | [9] |
| MDA-MB-231, F3II | Migration/Invasion | Effective Conc. | 50 µM | [6] |
| F3II | Rac1 Activation (EGF-induced) | Effective Conc. | 10-50 µM | [15] |
| F3II Murine Model | Lung Metastasis | Dose | 25 mg/kg/day | [6] |
Table 3: Quantitative Data for CRISPR/Cas9-mediated Rac1 Knockout
| System/Cell Type | Assay | Metric | Result | Reference |
| Various Bacterial Species | Gene Disruption | Editing Efficiency | Ranged from 42.8% to 82.3% | [18] |
| Human Diploid RPE1 Cells | Gene Deletion | Frequency | High-throughput generation of bi-allelic deletions | [13] |
| Mouse Embryonic Fibroblasts (MEFs) | Knock-in Efficiency | Quantification | Digital PCR used for accurate quantification of editing | [19] |
| Glioblastoma Stem-like Cells (GSCs) | Gene Knockout | Validation | In vitro and in vivo validation of lethality | [20] |
| General | Knockout Verification | Methods | Western Blot, Sanger Sequencing, Resolvase Assay | [21][22] |
Note: Knockout efficiency for CRISPR/Cas9 is highly dependent on the cell type, delivery method, and specific gRNA sequence. Data is often presented as successful validation of knockout rather than a standardized efficiency percentage.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are summarized protocols for key experiments involving this compound and CRISPR/Cas9-mediated Rac1 knockout.
This compound Treatment and Analysis
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., MDA-MB-231 breast cancer cells) in appropriate media and conditions.
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.[6]
-
Treat cells with the desired final concentration of this compound (e.g., 10-100 µM) for the specified duration (e.g., 24-72 hours).[3] An equivalent concentration of the solvent should be used as a vehicle control.
-
-
Rac1 Activity Assay (GTPase Pull-down):
-
After treatment, lyse the cells in a buffer containing protease inhibitors.
-
Incubate cell lysates with a GST-fusion protein corresponding to the p21-binding domain (PBD) of an effector protein (like PAK1), which specifically binds to active, GTP-bound Rac1.
-
Precipitate the complex using glutathione-agarose beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins and analyze by Western blotting using a Rac1-specific antibody. Total Rac1 levels in the whole-cell lysate should also be measured as a loading control.[15]
-
-
Cell Migration Assay (Transwell Assay):
-
Seed cells in the upper chamber of a Transwell insert (with or without a Matrigel coating for invasion assays) in serum-free media containing this compound or vehicle control.
-
Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for a suitable period (e.g., 12-24 hours).
-
Remove non-migrated cells from the top of the insert.
-
Fix and stain the cells that have migrated to the bottom surface of the membrane.
-
Count the migrated cells under a microscope.
-
CRISPR/Cas9-mediated Rac1 Knockout
-
gRNA Design and Plasmid Construction:
-
Design 2-3 gRNAs targeting a 5' constitutive exon of the Rac1 gene for maximum knockout efficiency.[10] Use online tools to minimize potential off-target effects.
-
Clone the gRNA sequences into a Cas9 expression vector. Plasmids often contain a selection marker (e.g., puromycin resistance).
-
-
Transfection and Selection:
-
Transfect the CRISPR/Cas9-gRNA plasmid into the target cells using a suitable method (e.g., lipofection, electroporation).
-
After 24-48 hours, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transfected cells.
-
Expand the resistant cell population. For a homogenous knockout population, perform single-cell cloning to isolate and expand individual clones.
-
-
Verification of Knockout:
-
Genomic DNA Analysis: Extract genomic DNA from the clonal populations. PCR amplify the region of the Rac1 gene targeted by the gRNA and sequence the product (e.g., via Sanger sequencing) to identify indel mutations.
-
Western Blot Analysis: Prepare whole-cell lysates from the clonal populations and perform a Western blot using a Rac1-specific antibody to confirm the absence of the Rac1 protein. This is the most critical step to confirm functional knockout at the protein level.[22]
-
Visualizations: Pathways and Workflows
Rac1 Signaling Pathway
Caption: The Rac1 signaling pathway, illustrating activation, inactivation, and the inhibitory point of this compound.
Experimental Workflow Comparison
Caption: Comparative workflow for experiments using .
Logical Comparison: Advantages and Disadvantages
Caption: A logical breakdown of the advantages and disadvantages of this compound and CRISPR/Cas9 for targeting Rac1.
Conclusion and Recommendations
Both this compound and CRISPR/Cas9-mediated knockout are powerful tools for investigating the function of Rac1, but they address different experimental questions.
Choose this compound for:
-
Studying the acute effects of Rac1 inhibition: Its rapid onset and reversibility are ideal for examining the immediate consequences of blocking Rac1 signaling.
-
Pharmacological validation of Rac1 as a drug target: It serves as a preclinical tool to mimic the effects of a therapeutic drug.[23]
-
Experiments requiring temporal control: The effect of the inhibitor can be started and stopped by adding or removing the compound.
-
High-throughput screening: The ease of application makes it suitable for screening large numbers of conditions or cell lines.
Choose CRISPR/Cas9-mediated Rac1 knockout for:
-
Investigating the long-term consequences of complete Rac1 loss: Its permanent and complete ablation of the protein is ideal for studying developmental processes, chronic disease models, and cellular adaptation.
-
Creating stable cell lines for consistent experiments: Once a knockout line is validated, it provides a consistent and reliable model with no Rac1 expression.
-
Avoiding the potential confounding off-target effects of small molecules: While CRISPR has its own off-target concerns, it eliminates the possibility of a chemical interacting with unintended proteins.
-
Unambiguously defining the role of Rac1: By completely removing the protein, researchers can be more certain that the observed phenotypes are a direct result of Rac1 loss.
References
- 1. Rac1 GTPase: A “Rac” of All Trades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. caymanchem.com [caymanchem.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. medkoo.com [medkoo.com]
- 9. Proapoptotic and antiinvasive activity of Rac1 small molecule inhibitors on malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. scbt.com [scbt.com]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. researchgate.net [researchgate.net]
- 14. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Off-target interactions in the CRISPR-Cas9 Machinery: mechanisms and outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitative Analysis of CRISPR-Cas9 Efficiency in Targeted Gene Disruption Across Multiple Bacterial Species [yaoxuexuebao-05134870.com]
- 19. biorxiv.org [biorxiv.org]
- 20. providence.elsevierpure.com [providence.elsevierpure.com]
- 21. Successful CRISPR knockout experiments—here's what to consider before starting (Part II) [takarabio.com]
- 22. Comparison of gene disruption induced by cytosine base editing-mediated iSTOP with CRISPR/Cas9-mediated frameshift - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Preclinical development of novel Rac1-GEF signaling inhibitors using a rational design approach in highly aggressive breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of ZINC69391: A Comprehensive Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of ZINC69391, a specific Rac1 inhibitor used in research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
Chemical and Safety Data Overview
This compound is a small molecule inhibitor of the Rac1-GEF interaction with the chemical formula C₁₄H₁₄F₃N₅.[1] While comprehensive toxicological data is not available, the compound should be handled with care, assuming potential hazards associated with this chemical class.
| Property | Value | Reference |
| CAS Number | 303094-67-9 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₁₄H₁₄F₃N₅ | [1][2] |
| Molecular Weight | 309.29 g/mol | [1] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMSO (≥10 mg/ml), Sparingly soluble in Ethanol (1-10 mg/ml) | [2] |
| Potential Hazards | May be harmful if inhaled, ingested, or in case of skin/eye contact. May cause irritation. Toxicological properties not fully characterized. | [8] |
| Decomposition Products | May emit toxic gases such as carbon monoxide (CO), carbon dioxide (CO₂), hydrochloric acid (HCl), and nitrogen oxides upon thermal decomposition. | [8] |
Experimental Protocol for Disposal
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound and associated contaminated materials. This protocol is based on general best practices for handling halogenated organic compounds and laboratory chemical waste.
Personnel Protective Equipment (PPE) Required:
-
Chemical resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
Lab coat
Procedure:
-
Waste Segregation:
-
All solid waste contaminated with this compound, including unused compound, contaminated personal protective equipment (gloves, etc.), and labware (e.g., pipette tips, tubes), must be segregated from general laboratory waste.
-
Due to the presence of fluorine, this waste is classified as halogenated organic waste .[9][10]
-
-
Solid Waste Collection:
-
Carefully sweep or vacuum up any dry this compound powder. Avoid creating dust.[8]
-
Place all solid waste into a designated, clearly labeled, and sealable hazardous waste container.
-
The container label should include:
-
"Hazardous Waste"
-
"this compound"
-
"Halogenated Organic Solid Waste"
-
The primary hazard(s) (e.g., "Toxic," "Irritant")
-
Date of accumulation
-
-
-
Liquid Waste Collection (from solutions):
-
Collect all liquid waste containing this compound (e.g., from cell culture media, experimental solutions) in a separate, leak-proof, and clearly labeled hazardous waste container.
-
The container label should include:
-
"Hazardous Waste"
-
"this compound in [Solvent Name]"
-
"Halogenated Organic Liquid Waste"
-
The primary hazard(s) of the compound and the solvent.
-
Date of accumulation
-
-
Do not dispose of this compound solutions down the drain.
-
-
Decontamination of Surfaces and Glassware:
-
Decontaminate all surfaces and non-disposable glassware that have come into contact with this compound.
-
Use alcohol to wipe down surfaces.[8]
-
Collect the cleaning materials (e.g., wipes, paper towels) and dispose of them as halogenated organic solid waste.
-
Rinse glassware with an appropriate solvent and collect the rinsate as halogenated organic liquid waste.
-
-
Storage of Waste:
-
Store the sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
High-temperature incineration is the recommended disposal method for halogenated organic compounds to ensure complete destruction and prevent the release of harmful substances.[9]
-
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram.
References
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. hoelzel-biotech.com [hoelzel-biotech.com]
- 5. szabo-scandic.com [szabo-scandic.com]
- 6. This compound|303094-67-9|MSDS [dcchemicals.com]
- 7. targetmol.com [targetmol.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. benchchem.com [benchchem.com]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
Essential Safety and Logistical Information for Handling ZINC69391
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, use, and disposal of ZINC69391, a specific Rac1 inhibitor. Given the absence of a specific Safety Data Sheet (SDS) for this research compound, the following procedures are based on established best practices for handling potentially hazardous chemical substances of unknown toxicity.
I. Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory at all times when handling this compound to minimize exposure risk. The minimum required PPE includes:
-
Lab Coat: A clean, buttoned lab coat must be worn to protect against splashes and spills.
-
Gloves: Chemical-resistant gloves (nitrile is a recommended starting point) are required. Gloves should be inspected for tears before use and changed immediately if contaminated.
-
Eye Protection: Safety glasses with side shields or safety goggles are essential to protect the eyes from splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[1]
-
Full-Length Pants and Closed-Toe Shoes: This is a minimum requirement for entering any laboratory where hazardous chemicals are handled.[1]
II. Health and Safety Information
While specific toxicity data for this compound is not available, it is prudent to handle it as a potentially hazardous substance. Rac1 inhibitors, as a class, are designed to interfere with cellular processes, specifically cell proliferation, migration, and apoptosis.[2][3] Therefore, absorption, inhalation, or ingestion could have adverse health effects.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
III. Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available research.
| Property | Value | Reference |
| Molecular Weight | 310.303 g/mol | MedChemExpress |
| CAS Number | 303094-67-9 | MedChemExpress |
| Purity | 99.76% | MedChemExpress |
| Solubility | Soluble in DMSO | MedChemExpress |
| Storage | Store at -20°C for up to 1 month or -80°C for up to 6 months. | MedChemExpress |
| IC₅₀ (U937 cells) | 41 µM | MedChemExpress |
| IC₅₀ (HL-60 cells) | 54 µM | MedChemExpress |
| IC₅₀ (KG1A cells) | 48 µM | MedChemExpress |
| IC₅₀ (Jurkat cells) | 51 µM | MedChemExpress |
| In Vivo Dosage | 25 mg/kg daily (i.p.) for 21 days in a mouse model. | [2] |
IV. Operational Plan: Handling and Preparation of this compound Solution
Objective: To prepare a stock solution of this compound in a safe and controlled manner.
Materials:
-
This compound solid compound
-
Dimethyl sulfoxide (DMSO)
-
Appropriate PPE (see Section I)
-
Chemical fume hood
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Preparation: Don all required PPE before entering the designated handling area.
-
Weighing: Conduct all weighing of the solid this compound compound within a chemical fume hood to prevent inhalation of any airborne particles.
-
Solubilization: In the chemical fume hood, add the appropriate volume of DMSO to the vial containing the pre-weighed this compound to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Cap the vial securely and vortex until the solid is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Clearly label each aliquot with the compound name, concentration, date, and your initials. Store the aliquots at -20°C or -80°C as recommended.[2]
V. Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Dispose of all contaminated solid waste, including empty vials, pipette tips, and gloves, in a designated hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.[4]
-
Decontamination: Decontaminate all work surfaces with an appropriate laboratory disinfectant after handling this compound.
VI. Visualizations
Caption: Workflow for the safe handling and preparation of this compound solutions.
Caption: Simplified signaling pathway showing the mechanism of Rac1 inhibition by this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
